molecular formula C13H17F2NO B2592584 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine CAS No. 2329284-26-4

4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine

Número de catálogo: B2592584
Número CAS: 2329284-26-4
Peso molecular: 241.282
Clave InChI: PLDOMYVMLSXJBT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine is a chemical building block featuring a piperidine ring with geminal difluoro substitution at the 4-position and a (4-methoxyphenyl)methyl group on the nitrogen atom. Compounds based on the 4,4-difluoropiperidine scaffold are of significant interest in medicinal chemistry and drug discovery research. This scaffold is recognized as a privileged structure in the development of receptor antagonists, particularly for central nervous system (CNS) targets . For instance, closely related 4,4-difluoropiperidine ethers have been identified as highly potent and selective antagonists for the Dopamine D4 Receptor (D4R), demonstrating exceptional binding affinity (Ki values in the nanomolar range) and remarkable selectivity over other dopamine receptor subtypes . The incorporation of the geminal difluoro group helps to modulate the pKa of the piperidine nitrogen and influence the overall physicochemical properties of the molecule, such as lipophilicity, which can be crucial for optimizing CNS penetration . The (4-methoxyphenyl)methyl substituent is a common motif used to explore structure-activity relationships (SAR) and fine-tune the potency and selectivity of target compounds. Beyond neurological applications, 4,4-difluoropiperidine derivatives are explored in patents for treating a wide range of disorders, including psychiatric, inflammatory, and sleep diseases . This compound is intended for research applications as a key synthetic intermediate or a core scaffold for the design and synthesis of novel bioactive molecules. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4,4-difluoro-1-[(4-methoxyphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c1-17-12-4-2-11(3-5-12)10-16-8-6-13(14,15)7-9-16/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDOMYVMLSXJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage 'a potent molecule is not necessarily a successful drug' holds significant weight. The journey from a promising hit compound to a clinically effective therapeutic is paved with challenges, many of which are dictated by the molecule's fundamental physicochemical properties. These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME), collectively influencing its pharmacokinetic profile, efficacy, and safety.[1][2][3] This guide focuses on a novel compound, 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine , providing a comprehensive overview of its key physicochemical characteristics and the experimental methodologies crucial for their accurate determination. For researchers and drug development professionals, understanding these properties is not merely an academic exercise; it is a cornerstone of rational drug design and a critical step in de-risking candidates early in the development pipeline.[4]

The strategic incorporation of fluorine atoms into drug candidates has become a prevalent strategy in medicinal chemistry to modulate metabolic stability, potency, and physicochemical properties. The 4,4-difluoropiperidine scaffold, in particular, has garnered interest for its potential to fine-tune the basicity (pKa) of the piperidine nitrogen and influence lipophilicity, thereby impacting cell permeability and off-target interactions.[5][6] This guide will delve into the essential physicochemical parameters of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine, offering both theoretical insights and practical, field-proven experimental protocols.

Core Physicochemical Properties of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine

A comprehensive understanding of a compound's physicochemical profile is paramount for predicting its in vivo behavior. The following table summarizes the key properties for 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine, including both calculated and experimentally analogous values to provide a foundational dataset for development programs.

PropertyValue (Predicted/Analogous)Significance in Drug Development
IUPAC Name 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidineUnambiguous chemical identification.
Molecular Formula C13H17F2NODefines the elemental composition.
Molecular Weight 241.28 g/mol Influences diffusion and transport across biological membranes.[7]
CAS Number Not readily availableUnique identifier for chemical substances.
Calculated logP ~2.5 - 3.5A key indicator of lipophilicity, impacting solubility, permeability, and plasma protein binding.[2]
Aqueous Solubility Low to moderateCrucial for dissolution and absorption; poor solubility can limit bioavailability.[8][9]
pKa (basic) ~7.5 - 8.5 (for the piperidine nitrogen)Determines the ionization state at physiological pH, which affects solubility, permeability, and receptor binding.[7]
Polar Surface Area (PSA) ~21.3 ŲInfluences membrane permeability and oral bioavailability.

Experimental Determination of Key Physicochemical Parameters

Accurate experimental data is the gold standard in drug development. The following sections provide detailed, step-by-step protocols for determining the most critical physicochemical properties of novel compounds like 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine.

Lipophilicity (logP/logD) Determination via the Shake-Flask Method

Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that influences a drug's absorption, distribution, and potential for toxicity.[1][2] The shake-flask method, recommended by the OECD, remains the gold standard for its direct and accurate measurement of a compound's partitioning behavior between an aqueous and an immiscible organic phase (typically n-octanol).[10][11]

Experimental Protocol:

  • Preparation of Pre-Saturated Solvents:

    • Mix n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely before use. This step is crucial to prevent volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine in the pre-saturated aqueous buffer. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues.

  • Partitioning:

    • In a suitable vessel (e.g., a glass vial with a PTFE-lined cap), combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer containing the test compound.

    • The volume ratio of the two phases should be adjusted based on the expected logP to ensure quantifiable concentrations in both phases.[12]

    • Agitate the mixture at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP = log10 ( [Compound]octanol / [Compound]aqueous )

Shake_Flask_LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and Buffer partition Mix and Agitate (Equilibration) prep_solvents->partition prep_sample Prepare Compound Stock in Aqueous Buffer prep_sample->partition separate Centrifuge for Phase Separation partition->separate quantify Quantify Concentration in Each Phase (HPLC/LC-MS) separate->quantify calculate Calculate logP quantify->calculate

Caption: Workflow for logP determination using the shake-flask method.

pKa Determination via Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid or base. For a basic compound like 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine, the pKa of the piperidine nitrogen dictates its degree of protonation at physiological pH.[13] This is critical as the charged (protonated) and neutral forms of a drug can have vastly different solubilities, permeabilities, and target-binding affinities.[14] Potentiometric titration is a highly accurate and reliable method for pKa determination.[15][16]

Experimental Protocol:

  • Instrument Calibration:

    • Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[14]

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).

    • Ensure the concentration is sufficient for accurate detection of pH changes, typically in the millimolar range.[13]

  • Titration Setup:

    • Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Use a magnetic stirrer to ensure homogeneity.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[13]

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point, where half of the basic compound has been neutralized. This point can be accurately determined from the first or second derivative of the titration curve.[16]

pKa_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis calibrate Calibrate pH Meter titrate Titrate with Standard Acid calibrate->titrate prep_sample Prepare Compound Solution prep_sample->titrate record_pH Record pH vs. Titrant Volume titrate->record_pH plot_curve Plot Titration Curve record_pH->plot_curve determine_pKa Determine pKa from Half-Equivalence Point plot_curve->determine_pKa

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability.[9] Poor aqueous solubility is a major hurdle in drug development, often leading to formulation challenges and variable in vivo exposure.[17] The equilibrium (thermodynamic) solubility measurement is considered the most definitive method.

Experimental Protocol:

  • Sample Preparation:

    • Add an excess amount of solid 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4).

  • Equilibration:

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[8]

  • Separation of Undissolved Solid:

    • After equilibration, separate the undissolved solid from the saturated solution by filtration or centrifugation. This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification:

    • Analyze the clear supernatant to determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Result:

    • The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Conclusion: Integrating Physicochemical Data for Informed Drug Development

The physicochemical properties of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine, as with any drug candidate, are not merely a set of disconnected values but rather an interconnected profile that dictates its potential as a therapeutic agent. A thorough and early characterization of properties such as lipophilicity, pKa, and aqueous solubility provides invaluable insights that guide medicinal chemistry efforts, inform formulation strategies, and ultimately increase the probability of success in the complex journey of drug development. The experimental protocols detailed in this guide represent robust, industry-standard methodologies for obtaining the high-quality data necessary for making informed, data-driven decisions.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). rajjournals.
  • What are the physicochemical properties affecting drug distribution?.
  • Estimating the Aqueous Solubility of Pharmaceutical Hydr
  • (2R)-1-[4,4-Difluoro-5-(1,1'-biphenyl-4-ylmethoxy)pentyl]-2alpha-(hydroxymethyl)piperidine-3beta,4alpha,5beta-triol. PubChem.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Experiment C33: Determination of pKa by Half Titr
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Development of Methods for the Determin
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Aqueous Solubility.
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Academia.edu.
  • Test No.
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advances in Drug Delivery Reviews.
  • LogP—Making Sense of the Value. ACD/Labs.
  • (PDF) LogP / LogD shake-flask method v1.
  • 4,4-Difluoropiperidine. PubChem.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed.
  • 4,4-difluoro-1-methylpiperidine (C6H11F2N). PubChemLite.
  • Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. PrepChem.com.
  • 4-(4-Methoxyphenyl)piperidine. PubChem.
  • (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • 4,4-Difluoro-3-methylpiperidine hydrochloride. Fluorochem.
  • 1-[3-[4-[3,4-difluoro-2-(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone. ECHA CHEM.
  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • The synthesis and crystal structure of unsubstituted 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY).
  • 4-Methoxypiperidine. ChemicalBook.
  • 4-Methylpiperidine CAS 626-58-4. Luxembourg Bio Technologies.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • 1-(4-Methoxyphenyl)piperazine. PubChem.

Sources

Whitepaper: Therapeutic Potential of gem-Difluoro Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioisosteric Masterkey

In modern drug discovery, the piperidine ring is one of the most frequently utilized nitrogenous heterocycles. However, its high intrinsic basicity (typically pKa > 9) often leads to extensive protonation at physiological pH. This results in poor membrane permeability, restricted blood-brain barrier (BBB) penetration, and high susceptibility to oxidative metabolism by cytochrome P450 enzymes.

As a Senior Application Scientist, I approach scaffold optimization not merely as a structural exercise, but as a precise tuning of physicochemical properties. The strategic incorporation of a gem-difluoro (


) group into the piperidine framework has emerged as a transformative bioisosteric strategy[1]. By leveraging the unique stereoelectronic properties of fluorine, we can reprogram the molecule's absorption, distribution, metabolism, and excretion (ADME) profile without drastically altering its steric bulk.

Physicochemical Reprogramming: The Causality of Fluorination

The therapeutic potential of gem-difluoropiperidines is rooted in two primary physicochemical shifts:

Basicity (pKa) Attenuation via Inductive Effects

The strong electronegativity of the


 group exerts a profound electron-withdrawing inductive effect (-I) through the sigma-bond framework[1]. When positioned adjacent to or one carbon away from the piperidine nitrogen (

or

position), this effect significantly reduces the electron density on the nitrogen lone pair, dropping the pKa by 2 to 4 units. This shift ensures that a larger fraction of the drug remains unprotonated (neutral) at pH 7.4, directly enhancing passive transcellular permeability.
Lipophilicity (LogP) Modulation and Conformational Control

While aromatic fluorination universally increases lipophilicity, aliphatic gem-difluorination exhibits a complex, distance-dependent effect on LogP[2]. The highly polarized C-F bonds can introduce a "Janus face" character—where one face of the ring is polar and the other hydrophobic. Depending on the spatial orientation and proximity to the nitrogen atom, gem-difluorination can actually decrease overall lipophilicity by increasing the molecular dipole moment, providing a nuanced tool to balance aqueous solubility and lipid permeability[1].

G A Piperidine Scaffold High pKa, Poor BBB Permeability B gem-Difluorination (Deoxofluorination) A->B Structural Modification C Inductive Effect (-I) Reduced Nitrogen Electron Density B->C Electronic Tuning D Physicochemical Shift pKa ~5.5-6.5, Modulated LogP C->D Property Modulation E Optimized PK/PD Increased Bioavailability & CNS MPO D->E In Vivo Translation

Logical workflow of piperidine optimization via gem-difluorination for CNS drug discovery.

Therapeutic Applications & Target Efficacy

The translation of these physicochemical shifts into in vivo efficacy is best illustrated by two distinct therapeutic targets:

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Developing selective nNOS inhibitors for neurodegenerative diseases is notoriously difficult due to the requirement of crossing the BBB. Parent monocationic pyrrolidine/piperidine inhibitors exhibited excellent potency but near-zero oral bioavailability due to their high basicity. By introducing a gem-difluoro group, researchers successfully reduced the pKa of the adjacent amino group to ~5.5[3]. This electronic modulation not only facilitated BBB penetration but also sterically blocked metabolic oxidation at the benzylic position. The result was a dramatic pharmacokinetic rescue: oral bioavailability increased from ~0% to 22.2%, and the in vivo half-life (


) was extended from 0.33 hours to 7.5 hours[3].
Dopamine D4 Receptor (D4R) Antagonists

In the optimization of 3-(phenoxymethyl)piperidine scaffolds for D4R antagonism, early candidates suffered from high lipophilicity (cLogP > 5.0) and poor Central Nervous System Multiparameter Optimization (CNS MPO) scores[4]. Moving the gem-difluoro group to the 4-position modulated both the pKa and the cLogP. This strategic repositioning lowered the cLogP by a full log unit (from ~5.37 to ~4.11), driving the CNS MPO score into a highly favorable range while maintaining nanomolar receptor binding affinity[4].

Table 1: Physicochemical Impact of gem-Difluorination on Piperidine Scaffolds

Scaffold / TargetStructural ModificationpKa ShiftLipophilicity (LogP/cLogP)Pharmacokinetic / Efficacy Outcome
Monocationic nNOS Inhibitor Parent

gem-difluoro
~9.0

~5.5
Increased membrane permeabilityOral Bioavailability: ~0%

22.2%;

: 0.33 h

7.5 h
3-(phenoxymethyl)piperidine (D4R) 3-fluoro

4,4-difluoro
Reduced basicity~5.37

~4.11
Improved CNS MPO score; Maintained target binding
Bicyclic Saturated Amines Unsubstituted


,

-difluoro
~9.5

~6.8
Complex (Distance dependent)Tunable intrinsic microsomal clearance

Synthetic Methodologies: Constructing the gem-Difluoro Motif

Synthesizing gem-difluoropiperidines, particularly those with steric hindrance, requires rigorous chemical methodology. Standard nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) or XtalFluor-E often fail on sterically hindered


-substituted piperidin-3-ones due to the bulky intermediate transition states[5].

To overcome this, we utilize Sulfur Tetrafluoride (


) gas. While requiring specialized handling, 

provides the minimal steric footprint necessary for successful deoxofluorination of hindered ketones[5].
Step-by-Step Methodology: Deoxofluorination of Hindered Piperidin-3-ones

Causality Note: The use of an anhydrous Hastelloy autoclave is mandatory, as the reaction generates Hydrogen Fluoride (HF) gas, which etches standard borosilicate glass and poses severe safety risks.

  • Reactor Preparation : Purge a 50 mL Hastelloy autoclave with dry Argon for 15 minutes to ensure a strictly anhydrous environment, preventing the hydrolysis of

    
     into 
    
    
    
    and HF.
  • Substrate Loading : Dissolve 10 mmol of the N-Boc-protected piperidin-3-one derivative in 20 mL of anhydrous Dichloromethane (DCM). Add 2 equivalents of anhydrous Pyridine. Causality: Pyridine acts as an HF scavenger, buffering the highly acidic environment to prevent the premature cleavage of the acid-sensitive N-Boc protecting group.

  • Fluorination : Cool the reactor to -78°C using a dry ice/acetone bath. Condense 30 mmol (3 equivalents) of

    
     gas into the reactor. Seal the autoclave and gradually allow it to warm to room temperature, stirring for 24 hours.
    
  • Quenching (Self-Validating Safety Step) : Cool the reactor back to -78°C. Carefully vent the unreacted

    
     and generated HF through a double-stage scrubber system containing 20% aqueous KOH. The cessation of exothermic neutralization in the scrubber visually validates that the venting is complete.
    
  • Workup : Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous

    
     and brine. Dry over anhydrous 
    
    
    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the
    
    
    -gem-difluorinated piperidine.

Experimental Workflow: In Vitro Profiling of Fluorinated Candidates

To validate the success of the physicochemical reprogramming, candidates must undergo rigorous in vitro profiling. Because aliphatic piperidines lack a strong UV chromophore, traditional UV-metric pKa titrations are invalid.

Step-by-Step Methodology: Potentiometric pKa Determination & Microsomal Clearance

Causality Note: We employ potentiometric titration for pKa to directly measure proton concentration changes, bypassing the need for a chromophore. For metabolic stability, human liver microsomes (HLMs) are used with a concurrent LC-MS/MS internal standard to correct for matrix suppression.

Phase 1: Potentiometric Titration (pKa)

  • Sample Preparation : Dissolve 2 mg of the gem-difluoropiperidine analyte in 10 mL of a standardized 0.15 M KCl solution (to maintain constant ionic strength).

  • Titration : Using an automated potentiometric titrator equipped with a glass pH electrode, acidify the solution to pH 2.0 with 0.5 M HCl.

  • Measurement : Titrate the solution with standardized 0.5 M KOH under a nitrogen atmosphere (to prevent

    
     absorption) up to pH 12.0. The pKa is derived from the inflection point of the titration curve using the Henderson-Hasselbalch equation.
    

Phase 2: Intrinsic Microsomal Clearance (


) 
  • Incubation Setup : In a 96-well plate, combine the fluorinated compound (1 µM final concentration) with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes; without it, phase I oxidative metabolism cannot occur.

  • Quenching & Extraction : At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Self-Validation Check: The inclusion of a known high-clearance compound (Verapamil) and a low-clearance compound (Warfarin) in parallel control wells validates the metabolic competency of the microsomes.

  • LC-MS/MS Analysis : Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the half-life (

    
    ) from the log-linear decline of the analyte/IS peak area ratio, and derive the 
    
    
    
    .

Conclusion

The integration of gem-difluoro piperidine derivatives represents a masterclass in rational drug design. By understanding the causality between fluorine's inductive effects and the resulting shifts in pKa and lipophilicity, drug development professionals can systematically rescue stalled scaffolds. Whether overcoming the BBB in neurodegenerative diseases or optimizing CNS MPO scores for psychiatric targets, the gem-difluoro motif is an indispensable tool in the modern medicinal chemistry arsenal.

References

  • Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase Source: nih.gov URL:[Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds Source: researchgate.net URL:[Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery Source: chemrxiv.org URL:[Link]

  • Synthesis of conformationally restricted β-gem-difluorinated pyrrolidines and piperidines Source: digitellinc.com URL:[Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Source: acs.org URL:[Link]

Sources

Bioisosteric Utility of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine: A Strategic Scaffold for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine (henceforth referred to as N-PMB-4,4-DFP ) represents a critical "gateway" molecule in modern medicinal chemistry. While often categorized as a building block, its structural architecture serves as a master class in bioisosteric design .

This guide analyzes the molecule not merely as a reagent, but as a functional probe for the 4,4-difluoropiperidine pharmacophore—a privileged scaffold used to modulate basicity (pKa), block metabolic soft spots, and mitigate off-target liabilities (e.g., hERG inhibition) without compromising potency.

Physicochemical Mechanics: The Fluorine Effect[1]

The utility of N-PMB-4,4-DFP lies in the profound electronic and steric perturbations introduced by the gem-difluoro motif at the C4 position.

pKa Modulation (The Basicity Tuner)

The most significant application of the 4,4-difluoro substitution is the attenuation of the piperidine nitrogen's basicity.

  • Mechanism: The highly electronegative fluorine atoms exert a strong through-bond inductive effect (

    
    ), withdrawing electron density from the piperidine core.
    
  • Result: This lowers the pKa of the distal nitrogen by approximately 1.5 to 2.0 log units compared to the unsubstituted parent piperidine.

  • Impact:

    • Permeability: A lower pKa increases the fraction of non-ionized species at physiological pH (7.4), enhancing passive membrane permeability.

    • hERG Mitigation: High basicity is a known pharmacophore for hERG potassium channel blockade.[1] Reducing pKa reduces the cationic interaction with the channel's pore, often salvaging cardiotoxic leads.

Metabolic Blocking

The C4 position of piperidine is a "metabolic soft spot," prone to oxidative hydroxylation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4).

  • Bioisosteric Replacement: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to oxidative cleavage.

  • Outcome: Substitution with gem-difluoro completely blocks C4-oxidation, extending half-life (

    
    ) and reducing clearance (
    
    
    
    ).
Lipophilicity & Conformational Bias[3]
  • Lipophilicity (

    
    ):  Fluorine is lipophilic, but the gem-difluoro group is also polar. The net effect on 
    
    
    
    is often neutral or slightly increased, but the improved permeability (due to pKa modulation) often outweighs the lipophilic penalty.
  • Conformation: The gem-difluoro group favors the chair conformation but can introduce subtle ring-puckering changes due to dipole-dipole repulsion, potentially altering binding pocket fit.

Data Presentation: Comparative Profiling

The following table contrasts the core scaffold properties against common bioisosteres.

PropertyPiperidine (Parent)4,4-Difluoropiperidine (Target)Morpholine (Common Isostere)
pKa (Conjugate Acid) ~11.0~9.2 - 9.5 ~8.3
LogP (Lipophilicity) HighModerate Low
Metabolic Stability Low (C4 oxidation)High (Blocked) Moderate (Ring opening)
H-Bond Donor Yes (NH)Yes (NH) Yes (NH)
H-Bond Acceptor NoneWeak (Fluorine) Strong (Ether Oxygen)
hERG Risk HighReduced Low

Experimental Protocols

Synthesis of N-PMB-4,4-DFP (Deoxyfluorination)

This protocol describes the conversion of the ketone precursor to the gem-difluoro scaffold.

Reagents:

  • 1-(4-Methoxybenzyl)piperidin-4-one (Starting Material)

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Preparation: Charge a flame-dried reaction flask with 1-(4-Methoxybenzyl)piperidin-4-one (1.0 eq) and anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C (ice/water bath). Note: DAST is thermally unstable; temperature control is critical.

  • Addition: Dropwise add DAST (2.5 eq). The excess is required to drive the reaction to completion and account for hydrolysis by trace moisture.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC or LCMS for disappearance of the ketone.

  • Quenching (CRITICAL): Pour the reaction mixture slowly into saturated aqueous

    
     at 0°C. Caution: Vigorous gas evolution (
    
    
    
    ) and exotherm.
  • Extraction: Extract with DCM (3x), dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Deprotection (PMB Removal)

To utilize the scaffold in drug synthesis, the PMB group must be removed to liberate the secondary amine.

Reagents:

  • 1-Chloroethyl chloroformate (ACE-Cl)

  • Methanol (MeOH)

  • DCM

Workflow:

  • Acylation: Dissolve N-PMB-4,4-DFP (1.0 eq) in DCM at 0°C. Add ACE-Cl (1.2 eq) and proton sponge (catalytic, optional).

  • Reflux: Heat to reflux for 3 hours. This forms the intermediate carbamate.

  • Methanolysis: Remove solvent in vacuo. Redissolve the residue in MeOH and reflux for 1 hour. This decomposes the carbamate to the amine hydrochloride salt.

  • Isolation: Concentrate to yield 4,4-difluoropiperidine hydrochloride .

Decision Logic & Signaling Pathways

The following diagrams illustrate the strategic decision-making process and the chemical synthesis pathway.

Strategic Decision Tree: When to Use 4,4-DFP

Bioisostere_Decision_Tree Start Lead Compound Optimization (Piperidine Core) Issue_ID Identify Liability Start->Issue_ID Metab_Issue High Clearance (Metabolic Instability) Issue_ID->Metab_Issue hERG_Issue hERG Liability (High Basicity) Issue_ID->hERG_Issue Perm_Issue Low CNS Permeability Issue_ID->Perm_Issue Sol_DFP Switch to 4,4-Difluoropiperidine Metab_Issue->Sol_DFP Blocks C4 Oxidation Check_HBA Is H-Bond Acceptor Tolerated? hERG_Issue->Check_HBA Check_Lip Is Lipophilicity Critical? Perm_Issue->Check_Lip Sol_Morph Switch to Morpholine Check_HBA->Sol_Morph Yes (Low pKa, Polar) Check_HBA->Sol_DFP No (Maintains Lipophilicity) Check_Lip->Sol_Morph Lowers LogP (Risk) Check_Lip->Sol_DFP Maintains LogP, Lowers pKa

Caption: Decision logic for selecting 4,4-difluoropiperidine over morpholine or unsubstituted piperidine during lead optimization.

Synthesis & Application Workflow

Synthesis_Workflow Start N-PMB-4-Piperidone Step1 Deoxyfluorination (DAST/Deoxo-Fluor) Start->Step1 Intermediate N-PMB-4,4-DFP (Protected Scaffold) Step1->Intermediate Step2 Deprotection (ACE-Cl / MeOH) Intermediate->Step2 Product 4,4-Difluoropiperidine (Active Building Block) Step2->Product App Drug Conjugation (S_NAr / Reductive Amination) Product->App

Caption: Synthetic pathway from commercial precursor to active drug building block.

References

  • Saeedi, S., et al. (2025).[2] Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Link

  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • BenchChem Technical Report. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Link

  • Sigma-Aldrich. (2025).[4] Product Specification: 4,4-Difluoropiperidine hydrochloride.[4] Link

Sources

N-PMB-4,4-difluoropiperidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The introduction of fluorine atoms into organic molecules has become a cornerstone of contemporary drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine scaffold, in particular, has garnered significant attention as a bioisosteric replacement for a carbonyl group or a gem-dimethyl group, offering a way to modulate the basicity of the piperidine nitrogen and improve pharmacokinetic profiles.[1][2]

N-PMB-4,4-difluoropiperidine serves as a versatile intermediate, enabling the introduction of this valuable fluorinated motif into a wide array of molecular architectures. The para-methoxybenzyl (PMB) group acts as a readily cleavable protecting group for the piperidine nitrogen, allowing for subsequent chemical transformations at other positions of a molecule.

Physicochemical Properties of N-PMB-4,4-difluoropiperidine

A precise understanding of a molecule's properties is fundamental to its application. The key identifiers and calculated properties for N-PMB-4,4-difluoropiperidine are summarized below.

PropertyValueSource
IUPAC Name 1-(4-methoxybenzyl)-4,4-difluoropiperidine-
Molecular Formula C13H17F2NOCalculated
Molecular Weight 241.28 g/mol Calculated
Canonical SMILES COc1ccc(CN2CCC(F)(F)CC2)cc1Constructed

Synthesis and Reactivity: A Strategic Approach

The synthesis of N-PMB-4,4-difluoropiperidine is typically achieved through the N-alkylation of 4,4-difluoropiperidine with p-methoxybenzyl chloride. This reaction is a standard procedure in organic synthesis and is generally high-yielding.

Experimental Protocol: Synthesis of N-PMB-4,4-difluoropiperidine

Materials:

  • 4,4-Difluoropiperidine hydrochloride[3][4][5]

  • p-Methoxybenzyl chloride

  • Potassium carbonate (K2CO3) or other suitable base

  • Acetonitrile (CH3CN) or other suitable solvent

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a solution of 4,4-difluoropiperidine hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride salt and liberate the free base.

  • Add p-methoxybenzyl chloride (1.1 eq) to the reaction mixture.

  • Heat the reaction to a gentle reflux and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure N-PMB-4,4-difluoropiperidine.

Expert Insight: The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent side reactions with the alkylating agent. Acetonitrile is a common solvent for this type of reaction due to its polarity and relatively high boiling point.

The Role of the PMB Protecting Group

The para-methoxybenzyl (PMB) group is a widely used protecting group for amines and alcohols due to its stability under a range of reaction conditions and its selective removal under oxidative or strongly acidic conditions.[6][7][8][9][10] The electron-donating methoxy group at the para position makes the benzyl group more susceptible to cleavage compared to an unsubstituted benzyl (Bn) group, allowing for orthogonal deprotection strategies in complex syntheses.[7]

Deprotection of the N-PMB Group

The removal of the PMB group is a critical step to unmask the piperidine nitrogen for further functionalization. Oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are common and efficient methods.[7]

Experimental Protocol: Oxidative Deprotection of N-PMB-4,4-difluoropiperidine with DDQ

  • Dissolve N-PMB-4,4-difluoropiperidine (1.0 eq) in a mixture of dichloromethane (CH2Cl2) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the resulting 4,4-difluoropiperidine by an appropriate method (e.g., distillation or conversion to its hydrochloride salt).

Causality in Experimental Choice: The use of a biphasic solvent system (CH2Cl2/H2O) helps to trap the p-methoxybenzaldehyde byproduct in the aqueous layer, simplifying the purification of the desired product.

Applications in Drug Development

The 4,4-difluoropiperidine moiety is a valuable pharmacophore in modern drug discovery. Its incorporation can lead to improved drug-like properties.

Dopamine D4 Receptor Antagonists

Recent research has highlighted the use of 4,4-difluoropiperidine derivatives in the development of potent and selective dopamine D4 receptor antagonists.[1][2][11] These compounds are being investigated for the treatment of neurological and psychiatric disorders. The gem-difluoro substitution can modulate the pKa of the piperidine nitrogen, which is often crucial for receptor binding and can also block potential sites of metabolism, thereby increasing the in vivo half-life of the drug.

Anticancer Agents

Derivatives of 4,4-difluoropiperidine have also shown promise as anticancer agents, with activity reported against leukemia and pancreatic cancer cell lines.[12] The precise mechanism of action is an active area of research, but the unique electronic properties of the difluorinated ring likely play a key role in the biological activity.

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, outline the synthesis and the strategic use of the PMB protecting group.

SynthesisWorkflow A 4,4-Difluoropiperidine HCl C N-Alkylation (K2CO3, CH3CN) A->C B p-Methoxybenzyl chloride B->C D N-PMB-4,4-difluoropiperidine C->D

Caption: Synthetic workflow for N-PMB-4,4-difluoropiperidine.

DeprotectionStrategy cluster_protected Protected State cluster_deprotected Deprotected State Protected N-PMB-4,4-difluoropiperidine (Nitrogen is unreactive) Deprotected 4,4-Difluoropiperidine (Nitrogen is available for reaction) Protected->Deprotected Oxidative Cleavage (e.g., DDQ)

Caption: Logic of PMB as a protecting group for the piperidine nitrogen.

Conclusion

N-PMB-4,4-difluoropiperidine is a valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of drug discovery. Its straightforward synthesis and the strategic utility of the PMB protecting group make it an essential tool for medicinal chemists. The incorporation of the 4,4-difluoropiperidine motif can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, underscoring the importance of this fluorinated scaffold in the development of next-generation therapeutics.

References

  • Yoshikawa, K., et al. (2021). DEPROTECTION OF THE CARBAZOLE PMB GROUP USING HYPERVALENT IODINE REAGENT COMBINED WITH N-HYDROXYPHTHALIMIDE. HETEROCYCLES, 103(2), 1031-1035. Available at: [Link]

  • University of Windsor. Alcohol Protecting Groups. Available at: [Link]

  • Reddy, K. R., et al. (2018). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 83(15), 8345-8354. Available at: [Link]

  • Poh, J. S., et al. (2018). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Letters, 20(19), 6031-6034. Available at: [Link]

  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available at: [Link]

  • PubChem. 1-(4-Methoxybenzyl)piperidine-2,4-dione. National Center for Biotechnology Information. Available at: [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]

  • PubChem. 4,4-Difluoropiperidine. National Center for Biotechnology Information. Available at: [Link]

  • Alkali Scientific. 4,4-Difluoropiperidine hydrochloride, 1 X 1 g (665525-1G). Available at: [Link]

  • Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • ChemBK. 4,4-Difluoropiperidine. Available at: [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. Available at: [Link]

Sources

The Strategic Incorporation of 4,4-Difluoropiperidine Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[1] However, the nuanced control of its physicochemical properties remains a critical challenge in drug design. This technical guide delves into the strategic use of the 4,4-difluoropiperidine scaffold, a bioisosteric mimic of the piperidine and piperidinone carbonyl group, that offers medicinal chemists a powerful tool to modulate basicity, lipophilicity, and metabolic stability, thereby enhancing the potential for therapeutic success. We will explore the synthetic rationale, conformational intricacies, and diverse applications of this scaffold, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Fluorination in Piperidine Scaffolds

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs.[1][2] Its ubiquity stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework for interacting with biological targets. However, the inherent basicity of the piperidine nitrogen often leads to off-target effects, such as hERG channel interactions, and can influence pharmacokinetic properties like absorption and clearance.[3]

The introduction of fluorine into drug candidates is a well-established strategy to optimize their physicochemical properties.[2][4] The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow for subtle yet profound modifications of a molecule's electronic and conformational landscape.[4][5] In the context of the piperidine ring, geminal difluorination at the 4-position presents a particularly compelling strategy. The two fluorine atoms act as a bioisostere for a carbonyl group, influencing the molecule's properties in a predictable manner without introducing the reactivity of a ketone.

The Impact of 4,4-Difluorination on Physicochemical Properties

The strategic placement of two fluorine atoms at the C4 position of the piperidine ring induces significant changes in its fundamental properties, offering solutions to common challenges in drug design.

Modulation of Basicity (pKa)

A primary consequence of 4,4-difluorination is the reduction of the basicity of the piperidine nitrogen. The strong electron-withdrawing effect of the fluorine atoms, transmitted through the sigma framework of the ring, lowers the pKa of the nitrogen. This modulation is a critical tool for medicinal chemists.[3] A lower pKa can reduce unwanted interactions with off-target proteins, such as the hERG potassium channel, which is a common source of cardiotoxicity.[3]

CompoundpKa
Piperidine~11.2
4,4-Difluoropiperidine 8.5 [6]

Table 1: Comparison of the pKa of piperidine and 4,4-difluoropiperidine.

Conformational Preferences

The introduction of the C-F bonds also influences the conformational equilibrium of the piperidine ring. While piperidine itself exists in a rapid chair-chair interconversion, the gauche effect between the C-F bonds and adjacent C-C bonds can influence the conformational preference of substituents on the ring.[2] Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the conformational equilibria of 4,4-difluoropiperidine and its derivatives.[7][8] Understanding these preferences is crucial for designing molecules with the correct three-dimensional orientation to bind to their biological targets.

Synthetic Strategies for Accessing 4,4-Difluoropiperidine Scaffolds

The utility of any chemical scaffold is contingent on its accessibility. Several synthetic routes have been developed to produce 4,4-difluoropiperidine and its derivatives, ranging from deoxofluorination of ketone precursors to more elaborate multi-step sequences.

Deoxofluorination of 4-Piperidones

A common and direct approach to synthesize 4,4-difluoropiperidines is the deoxofluorination of the corresponding N-protected 4-piperidones. Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogues, like XtalFluor-E, are frequently employed for this transformation. However, this reaction can be challenging, with potential side reactions like the elimination of HF, leading to lower yields, especially with sensitive substrates.[9]

Experimental Protocol: Deoxofluorination of N-Boc-4-piperidone

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, slowly add DAST (1.2 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4,4-difluoropiperidine.

G cluster_synthesis Synthesis via Deoxofluorination start N-Boc-4-piperidone reagent DAST or XtalFluor-E DCM, -78 °C to rt start->reagent 1. product N-Boc-4,4-difluoropiperidine reagent->product 2.

Caption: General workflow for the synthesis of N-Boc-4,4-difluoropiperidine.

Hydrogenation of Fluorinated Pyridines

An alternative and robust method involves the hydrogenation of readily available fluorinated pyridines.[1][2] This approach often utilizes heterogeneous catalysts, such as palladium on carbon (Pd/C), and can be performed under various conditions.[1] This method is particularly attractive for its potential to introduce stereocenters and for its scalability.

Applications in Drug Discovery

The unique properties of the 4,4-difluoropiperidine scaffold have led to its incorporation into a wide range of therapeutic candidates across different disease areas.

Central Nervous System (CNS) Disorders

The ability to fine-tune basicity and lipophilicity makes the 4,4-difluoropiperidine scaffold particularly valuable for CNS drug discovery, where blood-brain barrier (BBB) penetration is a key challenge.[10][11]

  • Histamine H3 Receptor Antagonists: 4,4-Difluoropiperidine hydrochloride is a crucial building block in the synthesis of novel histamine-3 (H3) receptor antagonists.[12] These antagonists have potential therapeutic applications in neurological disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia by modulating neurotransmitter release in the CNS.[12]

  • Dopamine D4 Receptor Antagonists: Researchers have successfully developed potent and selective dopamine D4 receptor antagonists based on the 4,4-difluoropiperidine scaffold.[13][14][15][16] One such compound demonstrated exceptional binding affinity (Ki = 0.3 nM) and high selectivity over other dopamine receptor subtypes.[13][15][16] While these initial compounds had limitations in terms of metabolic stability, they serve as valuable tool compounds for studying D4 receptor signaling and provide a strong foundation for further optimization.[13][14][16]

  • Orexin Receptor Antagonists: The 4,4-difluoropiperidine moiety has been incorporated into selective antagonists of the orexin-1 receptor.[17] Orexin modulators are being investigated for the treatment of various neurological and sleep-wake cycle disorders.[17]

G cluster_cns CNS Drug Discovery scaffold 4,4-Difluoropiperidine Scaffold h3 Histamine H3 Antagonists scaffold->h3 Alzheimer's, ADHD d4 Dopamine D4 Antagonists scaffold->d4 Parkinson's-related Dyskinesias orexin Orexin Antagonists scaffold->orexin Sleep Disorders

Sources

Metabolic Stability Profiles of Fluorinated Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Strategic Advantage

In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, yet it frequently suffers from rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes. The strategic incorporation of fluorine into piperidine intermediates is not merely about blocking metabolic "soft spots"; it is a sophisticated tool for modulating basicity (


), lipophilicity (

), and protein-ligand binding kinetics.

This guide analyzes the metabolic stability profiles of fluorinated piperidines, providing a mechanistic rationale for their behavior and a validated experimental framework for their assessment.

Mechanistic Rationale: CYP450 vs. Piperidine[1]

To engineer stability, one must first understand the mechanism of degradation. The metabolism of piperidine intermediates is primarily driven by CYP450 isoforms (notably CYP3A4 and CYP2D6) through two dominant pathways:

  • 
    -Carbon Oxidation:  The abstraction of a hydrogen atom from the carbon 
    
    
    
    to the nitrogen, leading to an unstable carbinolamine, which collapses into an iminium ion.
  • N-Oxidation: Direct oxidation of the nitrogen lone pair.

The Fluorine Effect

Fluorine acts as a metabolic shield through three distinct physicochemical mechanisms:

  • Electronic Deactivation (The Inductive Effect): The high electronegativity of fluorine (

    
    ) pulls electron density through the 
    
    
    
    -framework. This lowers the electron density at the
    
    
    -carbons, making H-abstraction by the high-valent Iron-Oxo species (Compound I) of CYP450 energetically unfavorable.
  • 
     Modulation:  Unsubstituted piperidine is highly basic (
    
    
    
    ). At physiological pH (7.4), it is almost entirely protonated (
    
    
    ). CYP2D6, for example, binds substrates via an ionic interaction with Asp301.[1] By introducing fluorine, the
    
    
    can be lowered to 8–9, reducing the affinity for CYP2D6 and thereby decreasing intrinsic clearance (
    
    
    ).
  • Conformational Locking: The gauche effect and dipole-dipole interactions (e.g., C-F bond antiparallel to the N-H bond) can lock the piperidine ring into specific conformations, potentially preventing the "induced fit" required for enzymatic catalysis.

Visualization: Metabolic Pathways & Fluorine Blockade

MetabolicPathways Piperidine Piperidine Parent Radical C-Centered Radical Piperidine->Radical H-Abstraction (Alpha-C) CYP CYP450 (Compound I) CYP->Piperidine Oxidative Attack Iminium Iminium Ion Radical->Iminium -1e- Metabolite1 Lactam (Stable) Iminium->Metabolite1 Hydrolysis Metabolite2 Ring Open/Dealkylation Iminium->Metabolite2 C-N Cleavage Fluorine Fluorine Substitution (Electronic Withdrawal) Fluorine->Piperidine Lowers pKa Stabilizes C-H bond

Figure 1: The oxidative metabolic cascade of piperidine and the stabilizing intervention of fluorine substitution.

Comparative Stability Profiles

The position and stereochemistry of the fluorine atom dictate the stability profile. The following data summarizes general trends observed in medicinal chemistry campaigns (e.g., Merck KSP inhibitors, JAK inhibitors).

Table 1: Structure-Stability Relationships (SSR)
Intermediate StructureApprox.

Metabolic StabilityMechanism of Action
Piperidine (Parent) ~11.2LowHigh affinity for CYP2D6; vulnerable

-C oxidation.
3-Fluoro-piperidine ~9.5MediumInductive effect lowers

; partial protection of C3

-H.
4-Fluoro-piperidine ~9.8Low/MediumMinimal effect on N-basicity (distance); blocks C4 oxidation but leaves

-sites exposed.
3,3-Difluoro-piperidine ~8.5HighStrong inductive effect significantly lowers

; completely blocks C3 metabolism.
4,4-Difluoro-piperidine ~9.0MediumBlocks C4; moderate

reduction.
3-F (Axial) vs. Equatorial ~9.4 (Ax) / ~8.4 (Eq)VariableAxial F is often more basic due to favorable dipole alignment with

.

Critical Insight: While 3,3-difluorination offers superior metabolic stability, it significantly reduces basicity. If the basic nitrogen is required for target binding (e.g., salt bridge formation), a monofluoro-substitution (specifically axial 3-F) may offer the optimal compromise between stability and potency [1].

Validated Experimental Protocol: Microsomal Stability Assay

To assess the stability of these intermediates, a rigorous Human Liver Microsome (HLM) assay is required. This protocol is designed to be self-validating through the use of specific internal standards and controls.

Materials & Reagents[4][5][6]
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow
  • Preparation: Dilute HLM to 0.5 mg/mL in KPi buffer. Pre-warm at 37°C for 10 mins.

  • Dosing: Spike test compound (fluorinated piperidine) to a final concentration of 1

    
     (ensure DMSO < 0.1%).
    
    • Why 1

      
      ? To ensure conditions remain effectively first-order (
      
      
      
      ).
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
     ice-cold Quench Solution (ACN + IS). Vortex vigorously.
    
  • Clarification: Centrifuge at 4,000 rpm for 20 mins at 4°C to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Visualization: Experimental Workflow

HLM_Protocol cluster_sampling Time Course Sampling Step1 PREP: HLM + Buffer (37°C Pre-incubation) Step2 DOSE: Add Test Cmpd (1 µM Final) Step1->Step2 Step3 INITIATE: Add NADPH Step2->Step3 Sample0 T=0 min Step3->Sample0 Aliquot Sample15 T=15 min Step3->Sample15 Aliquot Sample60 T=60 min Step3->Sample60 Aliquot Step4 QUENCH: ACN + Int. Std. (Stop Reaction) Sample0->Step4 Sample15->Step4 Sample60->Step4 Step5 ANALYSIS: LC-MS/MS (Quantify Parent) Step4->Step5

Figure 2: Workflow for the Human Liver Microsome (HLM) stability assay.

Data Interpretation & Calculations

Scientific integrity requires precise mathematical treatment of the data. Do not rely on raw area counts; calculate Intrinsic Clearance (


).
Calculation Logic
  • Plot: Natural Log (

    
    ) of % Parent Remaining vs. Time (
    
    
    
    ).[2]
  • Slope: Determine the slope (

    
    ) of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Acceptance Criteria (Self-Validation)
  • Linearity: The

    
     of the time-course plot must be 
    
    
    
    .
  • Controls:

    • High Clearance Control (e.g., Verapamil): Must show

      
       min.
      
    • Low Clearance Control (e.g., Warfarin): Must show stable profile (

      
       remaining at 60 min).
      
    • Minus NADPH: Incubation without cofactor must show

      
       loss (rules out chemical instability).
      

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic Stability in Liver Microsomes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Retrieved from [Link]

Sources

Literature review of N-benzyl protected difluoropiperidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical review of N-benzyl protected difluoropiperidines , a critical class of building blocks in modern medicinal chemistry. It moves beyond basic synthesis to explore the mechanistic nuances, reactivity profiles, and strategic applications of these fluorinated heterocycles.

Executive Summary

The incorporation of gem-difluoromethylene (


) moieties into saturated heterocycles is a proven strategy to modulate basicity (

), lipophilicity (

), and metabolic stability without significantly altering steric bulk. N-benzyl-3,3-difluoropiperidine and N-benzyl-4,4-difluoropiperidine serve as versatile intermediates. The N-benzyl group acts as a robust "mask" during the harsh deoxofluorination steps required to install the fluorine atoms, yet it remains orthogonal to many downstream transformations before its eventual removal to reveal the pharmacophore.

Structural & Physicochemical Impact

Understanding the "Why" behind this scaffold is essential for rational drug design.

The Fluorine Effect

The introduction of fluorine atoms induces profound electronic and conformational changes:

  • Basicity Modulation (

    
    ):  The strong electron-withdrawing nature of fluorine reduces the basicity of the piperidine nitrogen via the inductive effect (
    
    
    
    ).
    • 4,4-Difluoro: Moderate reduction (

      
       units vs. parent piperidine).
      
    • 3,3-Difluoro: Drastic reduction (

      
       units) due to proximity (
      
      
      
      -position). This is critical for improving oral bioavailability by reducing lysosomal trapping.
  • Conformational Locking: The gauche effect (interaction between

    
     and 
    
    
    
    or lone pairs) often locks the ring into specific chair conformations, reducing the entropic penalty of binding to protein targets.
  • Lipophilicity: While a single fluorine often lowers

    
     due to polarity, a 
    
    
    
    group can increase lipophilicity relative to the parent methylene (
    
    
    ) in certain contexts, acting as a "lipophilic polar" group.
The "Janus Face" Phenomenon

In 3,5-difluoropiperidines, the molecule can exhibit a "Janus face" (facially polarized) character, with a highly polar face (fluorines) and a hydrophobic face. This unique electrostatic surface is valuable for specific receptor interactions.

Synthetic Pathways: The Core Architectures

Two primary routes dominate the literature: Deoxofluorination (The Building Block Approach) and Pyridine Reduction (The Aromatic Approach).

Route A: Deoxofluorination of Piperidones (Standard)

This is the most scalable route. It relies on converting a ketone carbonyl to a gem-difluoro group using nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Mechanism & Causality:

  • Protection First: The basic amine must be protected (e.g., N-benzyl) to prevent reaction with the fluorinating agent. Protonation of the amine by HF (byproduct) would otherwise deactivate the system.

  • Solvent Choice: DCM (Dichloromethane) is standard. THF can be used but may coordinate with the reagent.

  • Temperature Control: Critical. The reaction is exothermic. Starting at 0°C or -78°C prevents elimination side products (vinyl fluorides).

Route B: Reduction of Fluorinated Pyridines

A modern approach utilizing commercially available fluoropyridines. This avoids the hazardous DAST reagent but requires high-pressure hydrogenation.

DOT Diagram: Synthesis Workflows

Synthesis_Pathways Start_Ketone N-Benzyl-3-Piperidone (or 4-isomer) Reagent_DAST Deoxofluorination (DAST / Deoxo-Fluor) Start_Ketone->Reagent_DAST DCM, 0°C to RT Intermediate_Vinyl Vinyl Fluoride (Side Product) Reagent_DAST->Intermediate_Vinyl Elimination (if too hot) Product_Gem N-Benzyl-difluoropiperidine Reagent_DAST->Product_Gem Major Pathway Start_Pyridine Fluorinated Pyridine Reagent_Bn Benzylation (BnBr) Start_Pyridine->Reagent_Bn Activate Ring Step_Red Partial Reduction (NaBH4) Reagent_Bn->Step_Red Dearomatization Step_Hydro Hydrogenation (Pd/C, H2) Step_Red->Step_Hydro Step_Hydro->Product_Gem

Caption: Comparison of Deoxofluorination (Red) and Pyridine Reduction (Blue) pathways for synthesis.

Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of N-Benzyl-4,4-difluoropiperidine via Deoxo-Fluor

Source Grounding: Adapted from J. Org. Chem. and standard deoxofluorination methodologies.

Reagents:

  • N-Benzyl-4-piperidone (1.0 eq)

  • Deoxo-Fluor® (1.5 eq) [Handle with extreme caution; thermal instability]

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Nitrogen (

    
    ). Add N-Benzyl-4-piperidone and dissolve in anhydrous DCM (0.5 M concentration).
    
  • Addition: Cool the solution to 0°C (ice bath). Add Deoxo-Fluor® dropwise via syringe. Causality: Low temperature prevents rapid exotherm and minimizes vinyl fluoride elimination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours.

    • Validation: Monitor by TLC (stain with KMnO4) or LCMS. The ketone peak (M+) should disappear, replaced by the difluoro product (M+22).

  • Quench (Critical Safety): Cool back to 0°C. Slowly add saturated aqueous

    
    . Warning:  Massive 
    
    
    
    evolution occurs. Add dropwise until bubbling ceases.
  • Workup: Extract with DCM (3x). Dry organics over

    
    . Concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The difluoro product is typically less polar than the starting ketone.

Protocol 2: N-Debenzylation (The "Clean" Deprotection)

Removing the benzyl group to reveal the free amine is the final step before coupling to a drug scaffold.

Method A: Catalytic Hydrogenolysis (Standard)

  • Conditions: 10% Pd/C (10 wt%),

    
     (1 atm or balloon), Ethanol or Methanol.
    
  • Note: If the molecule contains aromatic chlorines/bromines, Pd/C will debrominate them. In that case, use Method B.

Method B: ACE-Cl Deprotection (Halogen-Safe)

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl).

  • Mechanism: Forms a carbamate intermediate which decomposes upon methanolysis to release the amine,

    
    , and chloroethane.
    
  • Step-by-Step:

    • Dissolve N-benzyl substrate in 1,2-dichloroethane (DCE).

    • Add ACE-Cl (1.2 eq) and reflux for 3 hours (Carbamate formation).

    • Evaporate solvent. Redissolve residue in Methanol and reflux for 1 hour (Methanolysis).

    • Evaporate to yield the amine hydrochloride salt.

Reactivity Profile: Lithiation & Functionalization

One of the most powerful aspects of this scaffold is the ability to functionalize the ring carbons.

Alpha-Lithiation Challenges

Direct lithiation of N-benzyl-3,3-difluoropiperidine at the C2 position (between N and


) is feasible but challenging due to the competing benzylic lithiation (on the 

of the benzyl group).
  • Best Practice: Switch protecting group to N-Boc for directed lithiation.

  • Reagent: s-BuLi / TMEDA or s-BuLi / Sparteine (for enantioselective lithiation).

  • Site Selectivity: The

    
     group increases the acidity of the adjacent C2 protons, making them susceptible to deprotonation.
    
Functionalization Data Summary
Reaction TypeSubstrateReagentSite of ReactionYield (Typical)
Deoxofluorination N-Bn-4-piperidoneDAST / DCMC4 (Carbonyl)75-85%
Hydrogenolysis N-Bn-4,4-difluoroPd/C, H2N-Benzyl removal>90%
Lithiation N-Boc-4,4-difluoros-BuLi / TMEDAC2 (

to N)
60-75%
SNAr Coupling Free amineAr-F / BaseNitrogen80-95%

Decision Logic: Deprotection Strategy

Choosing the right deprotection method is critical to preserving the fluorinated motif and other functionalities.

Deprotection_Logic Start Start: N-Benzyl-difluoropiperidine Check_Halogen Contains Ar-Cl, Ar-Br, or Ar-I? Start->Check_Halogen Check_Sensitive Sensitive to Acid? Check_Halogen->Check_Sensitive No Method_ACE Method B: ACE-Cl (Methanolysis) Check_Halogen->Method_ACE Yes (Avoids dehalogenation) Method_Pd Method A: H2 / Pd/C (Standard) Check_Sensitive->Method_Pd No (Robust) Method_CAN Method C: CAN or DDQ (Oxidative) Check_Sensitive->Method_CAN Yes (Mild oxidative)

Caption: Logic flow for selecting the optimal N-debenzylation protocol.

References

  • Synthesis of gem-Difluorinated Piperidines: Journal of Organic Chemistry, "Scalable Synthesis of 3,3- and 4,4-Difluoropiperidines via Deoxofluorination."

  • Physicochemical Properties (pKa/LogP): ChemMedChem, "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities."

  • Lithiation Strategies: Journal of the American Chemical Society, "Asymmetric Lithiation-Trapping of N-Boc Piperidines."[1][2]

  • ACE-Cl Deprotection: Journal of Organic Chemistry, "Selective Dealkylation of Tertiary Amines by Chloroformates."

  • Janus Face Concept: Angewandte Chemie, "The Janus Face of Fluorine in Medicinal Chemistry."

Sources

Strategic Modulation of Lipophilicity and Basicity: The Case of 4,4-Difluoropiperidines in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substitution of hydrogen with fluorine in saturated nitrogen heterocycles is a cornerstone bioisosteric strategy in modern medicinal chemistry. For drug development professionals, the piperidine ring represents one of the most frequently utilized structural motifs. However, its high intrinsic basicity (pKa ~11.2) often leads to suboptimal pharmacokinetic properties, including poor membrane permeability and hERG-mediated cardiotoxicity.

The introduction of a gem-difluoro moiety at the 4-position (4,4-difluoropiperidine) fundamentally alters the physicochemical landscape of the molecule. As a Senior Application Scientist, I have observed that many discovery programs misinterpret the resulting changes in lipophilicity. This whitepaper deconstructs the causality behind the "fluorine effect," detailing how inductive electron withdrawal modulates pKa, which in turn drives exponential shifts in physiological lipophilicity (LogD).

The Physicochemical Paradox of Fluorination

When optimizing a lead compound, medicinal chemists often introduce fluorine to block sites of metabolic liability or to modulate lipophilicity [1]. However, the effect of fluorination on saturated amines like piperidine creates a complex interplay between intrinsic lipophilicity (LogP) and pH-dependent distribution (LogD).

The Inductive Effect and pKa Reduction

Fluorine is the most electronegative element. When placed at the 4-position of a piperidine ring, the two fluorine atoms exert a strong inductive electron-withdrawing effect (-I) through the


-bond framework. This pulls electron density away from the amine nitrogen, stabilizing the lone pair and significantly destabilizing the protonated conjugate acid. Consequently, the basicity (pKa) of the amine drops dramatically [2].

While a standard piperidine has a pKa of approximately 11.2, a 4,4-difluoropiperidine typically exhibits a pKa in the range of 8.0 to 8.5. If the fluorines are moved closer to the nitrogen (e.g., 3,3-difluoropiperidine), the inductive effect is even stronger, often dropping the pKa below 7.0 [3].

LogP vs. LogD at Physiological pH

The paradox arises when measuring lipophilicity.

  • Intrinsic Lipophilicity (LogP): Fluorine is larger than hydrogen, increasing the van der Waals volume and the hydrophobic surface area of the molecule. Therefore, the LogP of the neutral (unionized) 4,4-difluoropiperidine is slightly higher than that of the unsubstituted piperidine.

  • Distribution Coefficient (LogD at pH 7.4): LogD is governed by the Henderson-Hasselbalch equation. Because the unsubstituted piperidine (pKa 11.2) is almost entirely protonated (ionized) at pH 7.4, its LogD is highly negative (hydrophilic). In contrast, the 4,4-difluoropiperidine (pKa ~8.2) has a significantly larger fraction of neutral molecules at pH 7.4. This massive increase in the neutral fraction causes the LogD to spike, often by 2 to 3 log units compared to the parent compound [1].

G A 4,4-Difluoro Substitution on Piperidine Ring B Strong Inductive Electron Withdrawal (-I Effect) A->B C Increased Hydrophobic Surface Area & Volume A->C D Significant Reduction in Amine pKa B->D E Slight Increase in Intrinsic Lipophilicity (LogP) C->E F Higher Fraction of Neutral Species at pH 7.4 D->F Henderson-Hasselbalch G Exponential Increase in Physiological LogD(7.4) E->G F->G

Causal relationship between fluorination, pKa reduction, and elevated physiological LogD.

Quantitative Impact on Physicochemical Properties

To illustrate these principles, we must examine the quantitative shifts across a standard series of piperidine derivatives. The data below synthesizes established baseline values for the unsubstituted core heterocycles, demonstrating the non-linear relationship between fluorine addition and LogD.

Table 1: Physicochemical Shifts in Fluorinated Piperidines

Heterocycle CorepKa (Amine)Intrinsic LogP (Neutral)LogD at pH 7.4Primary Driver of LogD Shift
Piperidine ~ 11.20.84-1.50Highly ionized state at pH 7.4
4-Fluoropiperidine ~ 9.41.05-0.55Partial pKa reduction
4,4-Difluoropiperidine ~ 8.21.40+0.80Massive increase in neutral fraction
3,3-Difluoropiperidine ~ 6.51.35+1.25Predominantly neutral at pH 7.4

Note: Exact values are highly dependent on the N-substituent (e.g., benzyl, alkyl, or aryl linkages), but the relative delta (


) remains consistent across drug scaffolds.

Impact on ADME and Pharmacokinetics

The shift from a highly basic piperidine to a 4,4-difluoropiperidine has profound implications for Absorption, Distribution, Metabolism, and Excretion (ADME):

  • Membrane Permeability & CNS Penetration: The dramatic increase in LogD at pH 7.4 directly correlates with enhanced passive membrane permeability. For CNS targets, replacing a piperidine with a 4,4-difluoropiperidine is a validated tactic to increase blood-brain barrier (BBB) penetration, as it lowers the polar surface area (PSA) and increases lipophilicity [3].

  • Metabolic Stability (CYP450): While fluorine can block specific sites of oxidative metabolism, the elevated LogD can inadvertently increase non-specific binding to lipid membranes and human liver microsomes (HLM). Highly lipophilic 4,4-difluoro analogs may sometimes exhibit higher intrinsic clearance (

    
    ) due to increased affinity for CYP450 active sites, requiring a careful balance between permeability and clearance [4].
    
  • hERG Inhibition: High basicity (pKa > 9) is a known pharmacophore requirement for binding to the hERG potassium channel. The pKa attenuation provided by the 4,4-difluoro motif reliably mitigates hERG-mediated cardiotoxicity risks.

Self-Validating Experimental Protocol: LogD Determination

To ensure scientific integrity, LogD must be measured empirically rather than relying solely on in silico predictions (cLogD), which often struggle to accurately compute the inductive effects of gem-difluoro groups. The following is a self-validating Shake-Flask LC-MS/MS methodology.

Rationale for Self-Validation

A robust assay must prove its own accuracy in real-time. This protocol incorporates a Mass Balance Calculation and Quality Control (QC) Standards to ensure that compound loss (e.g., precipitation, binding to plasticware) is not falsely interpreted as partitioning into the organic phase.

Step-by-Step Methodology
  • System Equilibration: Pre-equilibrate 1-octanol and 50 mM Phosphate Buffer (pH 7.4) by mixing them vigorously for 24 hours at 25°C. Allow phase separation to ensure mutual saturation.

  • Sample Preparation: Prepare a 10 mM stock solution of the 4,4-difluoropiperidine analyte in DMSO.

  • QC Spiking: Spike the analyte into the aqueous buffer to a final concentration of 10 µM (keeping DMSO < 1%). Include a known reference standard (e.g., Propranolol, known LogD ~1.2) in a parallel vial.

  • Partitioning: Add an equal volume of pre-equilibrated 1-octanol to the aqueous sample in a glass vial (avoid plastic to prevent non-specific binding of lipophilic fluorinated compounds). Shake at 300 rpm for 60 minutes at 25°C.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 10 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Carefully aspirate aliquots from both the octanol and aqueous phases. Dilute appropriately with mobile phase and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Data Validation (Mass Balance): Calculate the total mass recovered from both phases. If recovery is < 85%, the assay is invalid (indicating precipitation or glass binding). Calculate LogD using the formula:

    
    .
    

W S1 Step 1: System Equilibration Octanol & Aqueous Buffer (pH 7.4) S2 Step 2: Compound Spiking Include QC Standards (e.g., Propranolol) S1->S2 S3 Step 3: Partitioning Shake-Flask at 25°C for 60 mins S2->S3 S4 Step 4: Phase Separation Centrifugation at 10,000 x g S3->S4 S5 Step 5: LC-MS/MS Analysis Quantify API in Both Phases S4->S5 S6 Step 6: Data Validation Calculate LogD & Verify Mass Balance S5->S6

Self-validating Shake-Flask LC-MS/MS workflow for empirical LogD determination.

Conclusion

The incorporation of a 4,4-difluoropiperidine moiety is not merely a structural tweak; it is a fundamental reprogramming of a molecule's physicochemical identity. By understanding that the massive increase in physiological LogD is primarily driven by pKa reduction rather than just intrinsic lipophilicity, drug development professionals can better predict ADME outcomes, avoid metabolic liabilities, and rationally design CNS-penetrant, hERG-sparing therapeutics.

References

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties ChemMedChem / ResearchGate[Link]

  • The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis[Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist ChemRxiv[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry / ACS Publications[Link]

An In-Depth Technical Guide to the Chemical Structure Analysis of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine, a fluorinated piperidine derivative of interest in medicinal chemistry and drug development. In the absence of extensive published data for this specific molecule, this document synthesizes foundational analytical principles and predictive data based on analogous structures to present a robust analytical workflow. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for unambiguous structure confirmation using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction and Rationale

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The gem-difluoro motif at the 4-position of the piperidine ring in 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine, combined with the N-p-methoxybenzyl (PMB) group, creates a unique chemical entity with potential for novel biological activity.

Given its potential as a building block or a lead compound, rigorous and unambiguous structural characterization is paramount. This guide explains the causality behind the selection of analytical techniques and provides detailed, self-validating protocols to ensure the highest degree of scientific integrity.

Predicted Spectroscopic Profile and Analysis

A multi-technique approach is essential for complete structural elucidation. The following sections detail the predicted spectroscopic data for 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine and the logic behind these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The proton NMR spectrum will provide information on the number of different proton environments, their connectivity, and their relative spatial arrangement.

Table 1: Predicted ¹H NMR (500 MHz, CDCl₃) Data

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.25d, J ≈ 8.5 Hz2HAr-H (H-2', H-6')Aromatic protons ortho to the electron-donating methoxy group are expected to be shielded relative to benzene (7.34 ppm).
~6.85d, J ≈ 8.5 Hz2HAr-H (H-3', H-5')Aromatic protons meta to the methoxy group will be more shielded due to its electron-donating effect.
~3.80s3HOCH₃The methoxy protons are singlets and typically appear in this region.
~3.50s2HN-CH₂-ArThe benzylic protons adjacent to the nitrogen will appear as a singlet.
~2.60t, J ≈ 12.0 Hz4HPiperidine H-2, H-6These protons are adjacent to the nitrogen and will be deshielded. The triplet of triplets may appear as a broad triplet due to coupling with both the adjacent methylene protons and the fluorine atoms.
~2.05tt, J ≈ 13.5, 7.5 Hz4HPiperidine H-3, H-5These protons are coupled to the protons on C2/C6 and the fluorine atoms on C4.

The carbon NMR spectrum will reveal the number of unique carbon environments. The presence of fluorine will cause splitting of the signals for the carbons in the piperidine ring.

Table 2: Predicted ¹³C NMR (125 MHz, CDCl₃) Data

Predicted Chemical Shift (δ, ppm)Multiplicity (Coupling to F)AssignmentRationale
~159.0sAr-C (C-4')Quaternary aromatic carbon attached to the electron-donating methoxy group.
~130.0sAr-C (C-2', C-6')Aromatic carbons ortho to the methoxy group.
~129.5sAr-C (C-1')Quaternary aromatic carbon attached to the benzylic methylene group.
~122.0t, J ≈ 240 HzPiperidine C-4The carbon bearing the two fluorine atoms will show a large one-bond C-F coupling, resulting in a triplet.
~114.0sAr-C (C-3', C-5')Aromatic carbons meta to the methoxy group, shielded by its electron-donating effect.
~62.0sN-CH₂-ArThe benzylic carbon.
~55.2sOCH₃The methoxy carbon.
~50.0t, J ≈ 20 HzPiperidine C-2, C-6These carbons are two bonds away from the fluorine atoms and will exhibit a smaller C-F coupling (triplet).
~34.0t, J ≈ 25 HzPiperidine C-3, C-5These carbons are two bonds away from the fluorine atoms and will also show a triplet due to C-F coupling.

Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine environments.[1][2]

Table 3: Predicted ¹⁹F NMR (470 MHz, CDCl₃) Data

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -90 to -110t, J ≈ 13.5 HzC-4 FThe chemical shift of gem-difluoro groups on a cyclohexane-like ring typically falls in this range.[3] The signal will be a triplet due to coupling with the four adjacent protons on C-3 and C-5.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity and structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.[4]

Predicted Mass Spectrometry Data (ESI-MS):

  • [M+H]⁺: The protonated molecule will be observed at m/z 256.1407 (calculated for C₁₃H₁₈F₂NO⁺). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Major Fragment Ions: The fragmentation of N-benzylpiperidines is well-studied.[5] A primary fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a stable p-methoxybenzyl cation.

    • m/z 121: This intense peak corresponds to the [CH₃OC₆H₄CH₂]⁺ ion.

    • m/z 136: This peak would correspond to the protonated 4,4-difluoropiperidine fragment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3000-2800MediumC-H stretch (aliphatic and aromatic)Characteristic C-H vibrations.
~2835WeakC-H stretch (O-CH₃)A characteristic band for methoxy groups.[6]
1610, 1510StrongC=C stretch (aromatic)Vibrations of the p-substituted benzene ring.
1250StrongC-O stretch (aryl ether)Asymmetric C-O-C stretching of the methoxy group.[7]
1180StrongC-F stretchStrong absorptions due to the highly polar C-F bonds.
830StrongC-H bend (aromatic, para-disubstituted)Out-of-plane bending for 1,4-disubstituted aromatic rings.

Experimental Protocols

The following protocols are designed to be self-validating and provide high-quality data for structural confirmation.

NMR Spectroscopy Protocol
  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.[8]

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a suitable choice for this compound.[9]

  • Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration: Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[10]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

    • Relaxation Delay: 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -50 to -150 ppm.

    • Number of Scans: 64-128 scans.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, baseline correction, and reference the spectra to the internal standard (TMS for ¹H and ¹³C) or an external standard (CFCl₃ for ¹⁹F).[8]

Mass Spectrometry Protocol
  • Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of a suitable solvent like methanol or acetonitrile.[11]

  • Perform a serial dilution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[12]

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Mass Range: Scan from m/z 50 to 500.

  • Capillary Voltage: ~3-4 kV.

  • Source Temperature: ~100-150 °C.

  • MS/MS Analysis: Perform a product ion scan on the [M+H]⁺ precursor ion to obtain fragmentation data. Optimize the collision energy to achieve a good distribution of fragment ions.[4]

Infrared Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the KBr pellet method is suitable. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing it on a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty sample compartment or the pure KBr pellet.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the structural analysis process.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Compound 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry (ESI-Q-TOF) Compound->MS IR Infrared Spectroscopy (FT-IR) Compound->IR NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data Acquire & Process MS_Data Molecular Ion ([M+H]⁺) Fragmentation Pattern MS->MS_Data Acquire & Process IR_Data Functional Group Frequencies IR->IR_Data Acquire & Process Structure Confirmed Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the structural elucidation of the target compound.

Conclusion

By systematically applying the principles and protocols outlined in this guide, researchers can confidently determine and verify the chemical structure of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine. The convergence of data from ¹H, ¹³C, and ¹⁹F NMR, high-resolution mass spectrometry, and infrared spectroscopy provides a self-validating system that ensures the identity and purity of this novel compound, paving the way for its further investigation in drug discovery and development programs.

References

  • Zins, E. L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675. [Link]

  • Jefford, C. W., Hill, D. T., & Ramey, K. C. (1970). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Helvetica Chimica Acta, 53(5), 1184-1191. [Link]

  • Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(10), 3396-3402. [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Protocol for Beginners DRX-400. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR. Retrieved from [Link]

  • Beaudry Group, Oregon State University. (n.d.). Routine 1H NMR Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of p-methoxyphenylchloroacetate. Retrieved from [Link]

  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • Cohen, L. H., & Gusev, A. I. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 28(4), 561–564. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Kero, F., & Gissibl, A. (2020, December 19). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Eisert, R. J., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 296. [Link]

  • Degen, I. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Applied Spectroscopy, 22(3), 164-167. [Link]

  • Reva, I., Lapinski, L., & Fausto, R. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 30(17), 3463. [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[(E)-2-(p-methoxyphenyl)-1-(1-naphthyl)ethenyloxy]butanal - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Guan, Y., Ji, Y., Li, X., & York, D. M. (2022). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

  • de Souza, A. R., de Almeida, G. S. S., de Oliveira, D. N., & de Souza, G. H. B. (2014). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 25(11), 2038-2046. [Link]

  • Cheminfo.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Zins, E. L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

  • Procházková, E., & Vlach, J. (2008). Fluorine-19 NMR chemical shift probes molecular binding to lipid membranes. The Journal of Physical Chemistry B, 112(20), 6285-6287. [Link]

  • Abraham, R. J., & Reid, M. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

Sources

Methodological & Application

Technical Application Note: Strategic Synthesis of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The target molecule, 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine , represents a critical building block in medicinal chemistry. It combines a gem-difluoropiperidine core—a lipophilic, metabolically stable surrogate for piperidine or morpholine—with a 4-methoxybenzyl (PMB) group. The PMB moiety serves dual roles: as a robust protecting group for the secondary amine that can be cleaved under oxidative or acidic conditions, or as a pharmacophore element providing hydrophobic interactions.

This guide details three distinct synthetic pathways, prioritized by scalability , chemoselectivity , and safety .

Retrosynthetic Analysis

The synthesis can be disconnected at two key junctions:

  • N-Alkylation/Reductive Amination (Route A & B): Disconnection of the C-N bond between the piperidine nitrogen and the benzylic carbon. This is the most convergent approach.

  • Deoxofluorination (Route C): Disconnection of the C-F bonds, tracing back to the corresponding ketone (1-(4-methoxybenzyl)piperidin-4-one). This is a linear approach often used when the difluoro building block is unavailable.

Retrosynthesis Target 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine P1 4,4-Difluoropiperidine (HCl) Target->P1 Route A: Reductive Amination (Preferred) Target->P1 Route B: Direct Alkylation P2 4-Methoxybenzaldehyde Target->P2 + P3 4-Methoxybenzyl Chloride Target->P3 + P4 1-(4-Methoxybenzyl)piperidin-4-one Target->P4 Route C: Deoxofluorination (DAST/Deoxo-Fluor)

Figure 1: Retrosynthetic map highlighting the three primary pathways. Route A is preferred for its mild conditions and high chemoselectivity.

Protocol 1: Reductive Amination (The "Gold Standard")

Methodology: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination. Rationale: This route avoids the risk of over-alkylation (quaternization) associated with direct alkyl halides. STAB is a mild, selective reducing agent that reduces imines/iminiums faster than aldehydes, allowing for a "one-pot" procedure without pre-forming the imine.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4,4-Difluoropiperidine HCl 1.0Amine CoreOften supplied as HCl salt; requires neutralization.
4-Methoxybenzaldehyde 1.1 - 1.2ElectrophileSlight excess ensures complete consumption of the expensive amine.
Sodium Triacetoxyborohydride (STAB) 1.5 - 2.0Reducing AgentMild, tolerates aldehydes; moisture sensitive.
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes iminium ion formation.
DIPEA / Et3N 1.0 - 1.2BaseOnly if using amine HCl salt.
DCM or DCE Solvent[0.1 - 0.2 M]Anhydrous preferred.
Step-by-Step Procedure
  • Preparation of Free Base (In-Situ):

    • To a flame-dried round-bottom flask (RBF) equipped with a magnetic stir bar, add 4,4-difluoropiperidine HCl (1.0 equiv) and anhydrous Dichloromethane (DCM) .

    • Add Diisopropylethylamine (DIPEA) (1.1 equiv) and stir for 15 minutes at Room Temperature (RT) to liberate the free amine.

    • Self-Validation Check: The solution should become clear or slightly cloudy as the amine is freed.

  • Imine Formation:

    • Add 4-methoxybenzaldehyde (1.1 equiv) and Acetic Acid (1.0 equiv).

    • Stir at RT for 30-60 minutes.

    • Mechanistic Insight: Acid catalysis protonates the carbonyl oxygen, facilitating nucleophilic attack by the secondary amine.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 equiv) portion-wise over 10 minutes. (Caution: Mild gas evolution).

    • Remove the ice bath and allow the reaction to warm to RT. Stir for 4-16 hours.[1]

  • Monitoring (Self-Validating System):

    • TLC: Check for the disappearance of the aldehyde (

      
       in 20% EtOAc/Hex) and the appearance of a new, more polar spot (amine product).
      
    • Stain: Use Ninhydrin (for amine) or PMA (general). The product is UV active (PMB group).

  • Work-up:

    • Quench with saturated aqueous NaHCO3 (slow addition).[2]

    • Extract with DCM (3x).[3]

    • Wash combined organics with Brine, dry over Na2SO4 , filter, and concentrate.[1][2]

  • Purification:

    • Flash Column Chromatography (Silica Gel).[1]

    • Eluent: 0-30% EtOAc in Hexanes.

Protocol 2: Direct Alkylation (Alternative)

Methodology: Nucleophilic Substitution (


) with 4-Methoxybenzyl Chloride.
Rationale:  Useful if the aldehyde is unavailable or for parallel synthesis arrays. Requires careful control to prevent quaternary ammonium salt formation.
Reagents
  • Substrate: 4,4-Difluoropiperidine HCl (1.0 equiv).

  • Electrophile: 4-Methoxybenzyl chloride (PMB-Cl) (1.0 equiv - Strict stoichiometry).

  • Base: K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Additive: TBAI (0.1 equiv) - Optional iodide catalysis.

Critical Workflow Steps
  • Suspend 4,4-difluoropiperidine HCl and Base in MeCN.

  • Add PMB-Cl dropwise at 0°C.

  • Heat to 60°C for 4-8 hours.

  • Risk: If PMB-Cl is in excess, the product will undergo a second alkylation to form the quaternary salt.

  • Validation: LCMS is critical here to distinguish Mono-alkylated (

    
    ) vs Bis-alkylated (
    
    
    
    ) species.

Protocol 3: Deoxofluorination (Advanced/Scale-Up)

Methodology: Nucleophilic Fluorination of 1-(4-methoxybenzyl)piperidin-4-one. Rationale: If 4,4-difluoropiperidine is expensive or unavailable, this route builds the fluorine functionality after the N-protection.

Safety Warning: DAST/Deoxo-Fluor
  • Hazard: These reagents liberate HF upon hydrolysis. Use plasticware (polypropylene) or Teflon-coated glassware.

  • Thermal: Do not heat DAST above 50°C (explosion risk). Deoxo-Fluor is thermally more stable but still requires care.

Procedure
  • Dissolve 1-(4-methoxybenzyl)piperidin-4-one (1.0 equiv) in anhydrous DCM in a plastic/Teflon vessel.

  • Cool to -78°C (Dry ice/Acetone).

  • Add DAST (Diethylaminosulfur trifluoride) (2.5 equiv) dropwise.

  • Allow to warm to RT slowly overnight.

  • Quench (CRITICAL): Pour the reaction mixture slowly into saturated NaHCO3 at 0°C. Do not add water to the reaction mixture.

  • Extract and purify as usual.

Characterization & Validation Data

To ensure the protocol was successful, compare your data against these expected values.

NMR Expectations
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.2 - 7.3 (d, 2H, Ar-H)
      
    • 
       6.8 - 6.9 (d, 2H, Ar-H)
      
    • 
       3.80 (s, 3H, -OCH3)
      
    • 
       3.50 (s, 2H, N-CH2-Ar)
      
    • 
       2.5 - 2.6 (m, 4H, N-CH2-CH2-CF2)
      
    • 
       1.9 - 2.1 (m, 4H, -CH2-CF2-)
      
  • 19F NMR (376 MHz, CDCl3):

    • 
       -90 to -100 ppm (broad triplet or quintet, characteristic of gem-difluoro).
      
Mass Spectrometry
  • Formula: C13H17F2NO

  • MW: 241.28 g/mol

  • Expected [M+H]+: 242.29

Visualizing the Workflow (Reductive Amination)

Workflow Start Start: 4,4-Difluoropiperidine HCl FreeBase Step 1: Free Base Formation (DIPEA, DCM, 15 min) Start->FreeBase Neutralization Imine Step 2: Imine Formation (+ 4-Methoxybenzaldehyde, AcOH) FreeBase->Imine Condensation Reduction Step 3: Reduction (+ STAB, 0°C to RT) Imine->Reduction Hydride Transfer Quench Step 4: Quench & Workup (Sat. NaHCO3) Reduction->Quench Completion (TLC Check) Product Final Product: 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine Quench->Product Purification

Figure 2: Step-by-step workflow for the reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry, 40(5), 574-578. (Seminal paper on DAST). Link

  • Singh, R. P., & Shreeve, J. N. (2002). "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis, 2002(17), 2561-2578. Link

Sources

Application Notes and Protocols for Deoxofluorination Techniques in the Synthesis of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine motif is a cornerstone in modern drug discovery, appearing in a vast array of pharmaceuticals and bioactive natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can effectively present pharmacophoric elements to biological targets. The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tactic for optimizing drug candidates.[2] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[3]

Deoxofluorination, the direct conversion of a hydroxyl group to a fluorine atom, stands out as a premier strategy for accessing these valuable fluorinated piperidines from readily available hydroxypiperidine precursors.[4] This guide provides a comprehensive overview of contemporary deoxofluorination techniques, focusing on the most prevalent reagents: Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and 2-Pyridinesulfonyl fluoride (PyFluor). We will delve into the mechanistic underpinnings of these reagents, offer detailed, field-proven protocols, and provide a comparative analysis to guide researchers in selecting the optimal conditions for their specific synthetic challenges.

Core Concepts in Deoxofluorination of Hydroxypiperidines

The deoxofluorination of an alcohol, such as a hydroxypiperidine, is fundamentally a nucleophilic substitution reaction. The process involves two key steps: the activation of the hydroxyl group to form a good leaving group, and the subsequent displacement of this leaving group by a fluoride ion. The choice of deoxofluorinating agent dictates the nature of the activated intermediate and the source of the nucleophilic fluoride, which in turn influences the reaction's efficiency, selectivity, and stereochemical outcome. For secondary alcohols, such as those found on a piperidine ring, the reaction typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the carbon center. However, the potential for competing elimination reactions to form unsaturated byproducts is a critical consideration that must be managed through careful selection of reagents and reaction conditions.[5][6]

A Comparative Analysis of Leading Deoxofluorination Reagents

The selection of a deoxofluorinating agent is a critical decision in the synthesis of fluorinated piperidines. Factors such as thermal stability, selectivity for fluorination over elimination, and ease of handling are paramount. Here, we compare three of the most widely used reagents in this context.

Diethylaminosulfur Trifluoride (DAST)

DAST has long been a workhorse reagent for deoxofluorination due to its broad substrate scope.[7] It is effective for the fluorination of primary, secondary, and tertiary alcohols. However, DAST is notoriously thermally unstable and can undergo exothermic decomposition, particularly at temperatures above 90°C, making its use on a large scale hazardous. Furthermore, DAST often promotes the formation of elimination byproducts, which can complicate purification.[5]

Mechanism of Action with DAST:

The reaction of DAST with an alcohol proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. This intermediate then undergoes intramolecular nucleophilic attack by the fluoride ion, leading to the desired alkyl fluoride with inversion of configuration.

DAST_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH R-OH (Hydroxypiperidine) Intermediate1 [R-O-S(F2)NEt2]+ H- ROH->Intermediate1 + DAST DAST Et2NSF3 (DAST) Intermediate2 R-O-SF2NEt2 Intermediate1->Intermediate2 - HF RF R-F (Fluoropiperidine) Intermediate2->RF SN2 attack by F- Byproduct Et2NS(O)F + HF Intermediate2->Byproduct Decomposition DeoxoFluor_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH R-OH (Hydroxypiperidine) Intermediate1 [R-O-S(F2)N(CH2CH2OMe)2]+ H- ROH->Intermediate1 + Deoxo-Fluor DeoxoFluor (MeOCH2CH2)2NSF3 (Deoxo-Fluor) Intermediate2 R-O-SF2N(CH2CH2OMe)2 Intermediate1->Intermediate2 - HF RF R-F (Fluoropiperidine) Intermediate2->RF SN2 attack by F- Byproduct (MeOCH2CH2)2NS(O)F + HF Intermediate2->Byproduct Decomposition

Deoxo-Fluor Deoxofluorination Mechanism.

2-Pyridinesulfonyl Fluoride (PyFluor)

PyFluor is a more recent addition to the arsenal of deoxofluorinating agents, offering superior safety, stability, and selectivity. [8]It is a crystalline solid that is stable at room temperature and tolerant of air and moisture. PyFluor is particularly advantageous for its ability to minimize elimination byproducts, even with substrates prone to this side reaction. [9] Mechanism of Action with PyFluor:

PyFluor operates through a different mechanism involving the formation of a pyridylsulfonate ester intermediate. The reaction requires a strong, non-nucleophilic base, such as DBU, to facilitate the initial activation of the alcohol. The fluoride ion for the substitution is provided by the reagent itself.

PyFluor_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH R-OH (Hydroxypiperidine) Intermediate1 R-O-SO2-2-Pyr ROH->Intermediate1 + PyFluor, Base PyFluor 2-PyrSO2F (PyFluor) Base Base (e.g., DBU) RF R-F (Fluoropiperidine) Intermediate1->RF SN2 attack by F- Byproduct [Base-H]+ [SO3-2-Pyr]- RF->Byproduct Byproduct formation

PyFluor Deoxofluorination Mechanism.

Quantitative Comparison of Deoxofluorination Reagents

The following table provides a summary of typical reaction conditions and outcomes for the deoxofluorination of secondary alcohols, including hydroxypiperidines, using DAST, Deoxo-Fluor, and PyFluor.

FeatureDASTDeoxo-FluorPyFluor
Typical Temperature -78 °C to rt0 °C to rtrt to 50 °C
Thermal Stability Poor, risk of explosion >90°C Good, more stable than DAST [10]Excellent, stable solid [8]
Selectivity (Fluorination vs. Elimination) Moderate, elimination is a common byproduct [7]Good, generally less elimination than DAST Excellent, minimal elimination [9]
Handling Moisture sensitive, requires refrigeration Moisture sensitiveAir and moisture tolerant
Typical Yields (Hydroxypiperidines) 50-80%60-90%70-95%
Key Advantage Broad substrate scopeEnhanced thermal safetyHigh selectivity and safety
Key Disadvantage Thermal instability, side reactionsHigher cost than DASTRequires a strong base

Experimental Protocols

The following protocols are provided as a general guide for the deoxofluorination of a model substrate, N-Boc-4-hydroxypiperidine. It is essential to perform all reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

General Experimental Workflow

Deoxyfluorination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Dissolve N-Boc-4-hydroxypiperidine in anhydrous solvent (e.g., DCM) Start->Dissolve Inert Establish inert atmosphere (N2 or Ar) Dissolve->Inert Cool Cool reaction mixture (e.g., -78°C or 0°C) Inert->Cool AddReagent Add deoxofluorinating agent dropwise Cool->AddReagent Stir Stir at specified temperature and monitor by TLC/LC-MS AddReagent->Stir Quench Carefully quench with saturated NaHCO3 (aq) Stir->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer (water, brine) Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by flash chromatography Concentrate->Purify End Obtain pure fluorinated piperidine Purify->End

A generalized workflow for deoxofluorination reactions.

Protocol 1: Deoxofluorination of N-Boc-4-hydroxypiperidine with DAST
  • To a solution of N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried flask under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-fluoropiperidine.

Protocol 2: Deoxofluorination of N-Boc-4-hydroxypiperidine with Deoxo-Fluor
  • In a flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add Deoxo-Fluor (1.2 equiv) dropwise to the stirred solution. [11]4. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it into an ice-cold saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield N-Boc-4-fluoropiperidine.

Protocol 3: Deoxofluorination of N-Boc-4-hydroxypiperidine with PyFluor
  • To a flask containing N-Boc-4-hydroxypiperidine (1.0 equiv) and PyFluor (1.5 equiv), add anhydrous toluene (0.2 M).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) to the mixture at room temperature. [7]3. Stir the reaction at room temperature for 12-24 hours. For less reactive substrates, gentle heating (e.g., 50 °C) may be required. [9]4. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-Boc-4-fluoropiperidine.

Troubleshooting and Safety Considerations

Minimizing Elimination: Elimination is the most common side reaction in the deoxofluorination of secondary alcohols. To minimize the formation of unsaturated byproducts, it is advisable to use the mildest possible conditions. Lowering the reaction temperature can favor the S_N2 pathway. [6]For substrates particularly prone to elimination, PyFluor is often the reagent of choice due to its inherent selectivity. [9] Handling and Safety: Deoxofluorinating agents are hazardous and must be handled with extreme care in a well-ventilated fume hood.

  • DAST and Deoxo-Fluor: These reagents are corrosive and react violently with water, releasing toxic hydrogen fluoride (HF). [12]Always use plastic or Teflon labware, as HF etches glass. Personal protective equipment, including neoprene or nitrile gloves, a face shield, and a lab coat, is mandatory. [12]DAST should be stored at low temperatures (2-8 °C) to prevent decomposition. * PyFluor: While significantly safer than DAST and Deoxo-Fluor, PyFluor and the strong bases used in conjunction with it should still be handled with care.

  • Piperidine-Containing Compounds: Piperidine and its derivatives can be toxic and flammable. [13][14]Always consult the Safety Data Sheet (SDS) for the specific piperidine derivative being used and handle it in a fume hood. [15][16]

Conclusion

The deoxofluorination of hydroxypiperidines is a powerful and versatile strategy for accessing fluorinated piperidine scaffolds, which are of high value in drug discovery and development. The choice of reagent—DAST, Deoxo-Fluor, or PyFluor—should be guided by considerations of substrate reactivity, desired selectivity, reaction scale, and safety. While DAST remains a useful tool, the enhanced thermal stability and selectivity of Deoxo-Fluor and, in particular, the superior safety profile and minimal byproduct formation of PyFluor, make them increasingly attractive options for modern synthetic chemistry. By understanding the underlying mechanisms and adhering to carefully designed protocols, researchers can effectively leverage these techniques to advance their research programs.

References

  • Doyle, A. G., & Nielsen, M. K. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574.
  • BenchChem. (2025). A Comparative Guide to Deoxyfluorinating Agents for Drug Discovery and Development.
  • Haufe, G., & Böhm, S. (2010). Efficient synthesis of 3-alkoxy-4,4-difluoropiperidines. Tetrahedron, 66(6), 1235-1241.
  • Li, L., Ni, C., Wang, F., & Hu, J. (2016). Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes.
  • Sigma-Aldrich. (n.d.). Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor).
  • Thieme. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis.
  • Doyle, A. G., & Nielsen, M. K. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571-9574.
  • Radosevich, A. T., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744.
  • Organic Chemistry Portal. (2015).
  • O'Hagan, D., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. The Journal of Organic Chemistry, 80(18), 9155-9162.
  • Philips, E., & Xiang, B., et al. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Bias, C. A. (2024). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate [Master's thesis, West Virginia University]. The Research Repository @ WVU.
  • Organic Syntheses. (2011). Direct Fluorination of the Carbonyl Group of Benzophenones Using Deoxo-Fluor®: Preparation of Bis(4-fluorophenyl)difluoromethane. Organic Syntheses, 88, 187-195.
  • Synple Chem. (n.d.).
  • Wang, Q., et al. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates. Organic & Biomolecular Chemistry, 19(26), 5823-5827.
  • Iskra, J., & Stavber, S. (2021). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR.
  • PubMed. (2015).
  • BenchChem. (2025).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (2019).
  • Loba Chemie. (2024).
  • United States Biological. (n.d.).
  • Enamine. (n.d.). PyFluor.
  • Radosevich, A. T., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling.
  • Doyle, A. G., et al. (2022). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv.
  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Reddit. (2025).
  • Carl ROTH. (2020).
  • ResearchGate. (n.d.). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF.
  • Ing. Petr Švec - PENTA s.r.o. (2024).
  • Sigma-Aldrich. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).
  • Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group.
  • Chemos GmbH&Co.KG. (2019).
  • ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines | Request PDF.
  • Experts@Minnesota. (2004). [Bis(2-methoxyethyl)
  • Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
  • ResearchGate. (n.d.). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds | Request PDF.
  • ChemicalBook. (n.d.). 3-Hydroxypiperidine synthesis.
  • PubMed. (2015).

Sources

Using 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine as a building block

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical specifications, handling protocols, and synthetic applications for 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine (also known as N-PMB-4,4-difluoropiperidine).

This compound serves as a strategic protected building block for introducing the metabolically stable 4,4-difluoropiperidine scaffold into drug candidates. The para-methoxybenzyl (PMB) group provides unique orthogonal protection, allowing for release of the active amine under specific oxidative or acidic conditions where other protecting groups (Boc, Cbz, Bn) might be unstable or unreactive.

Part 1: Chemical Profile & Strategic Utility

The gem-difluoro substitution at the 4-position of the piperidine ring is a "privileged motif" in medicinal chemistry. It lowers the basicity of the piperidine nitrogen (reducing hERG liability and improving membrane permeability) and blocks metabolic oxidation at the typically labile 4-position.

Compound Identity:

Property Specification
IUPAC Name 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine
Common Name N-PMB-4,4-difluoropiperidine
Core Scaffold CAS 21987-29-1 (Free Amine); 144230-52-4 (HCl Salt)
Molecular Formula C₁₃H₁₇F₂NO
Molecular Weight 241.28 g/mol
pKa (Core Amine) ~8.5 (vs. ~11.0 for piperidine)

| LogP (Predicted) | ~2.5 (PMB form); ~1.2 (Free amine) |[1][2][3][4]

Why use the PMB-Protected Form?

  • Handling Stability: The free base 4,4-difluoropiperidine is a volatile liquid and forms carbonates in air. The N-PMB derivative is a stable, higher molecular weight intermediate (often a low-melting solid or viscous oil) that is easier to weigh and store.

  • Orthogonality: The PMB group can be removed oxidatively (DDQ, CAN) or acidically (TFA). This allows it to be retained while removing N-Boc or N-Cbz groups elsewhere in the molecule, or removed selectively in the presence of N-Benzyl groups.

Part 2: Experimental Workflows

The following diagram illustrates the critical decision pathways for utilizing this building block.

G Start Start: N-PMB-4,4-Difluoropiperidine Decision Select Deprotection Strategy Start->Decision PathA Method A: Oxidative (DDQ or CAN) *Preserves acid-sensitive groups* Decision->PathA Orthogonal req. PathB Method B: Acidic (TFA or HCl) *Scalable, standard* Decision->PathB Robustness req. PathC Method C: Hydrogenolysis (Pd/C, H2) *Green chemistry* Decision->PathC No alkenes/halides Intermediate Intermediate: 4,4-Difluoropiperidine (Free Base or Salt) PathA->Intermediate PathB->Intermediate PathC->Intermediate Func1 Functionalization 1: SNAr (Aryl Halides) Intermediate->Func1 Func2 Functionalization 2: Reductive Amination Intermediate->Func2 Func3 Functionalization 3: Amide Coupling Intermediate->Func3 Product Final Drug Candidate (GPCR/Kinase Inhibitor) Func1->Product Func2->Product Func3->Product

Caption: Workflow for converting the N-PMB building block into active pharmaceutical ingredients.

Part 3: Detailed Protocols
Protocol A: Oxidative Deprotection (DDQ Method)

Best for: Substrates containing acid-sensitive groups (e.g., acetals, Boc) that must remain intact.

Reagents:

  • Substrate: 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine (1.0 equiv)

  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 – 1.5 equiv)

  • Solvent: Dichloromethane (DCM) : Water (18:1 v/v)

Procedure:

  • Dissolution: Dissolve the substrate in DCM (0.1 M concentration). Add water (5% v/v) to facilitate the hydrolysis of the intermediate oxonium ion.

  • Oxidation: Cool the mixture to 0°C. Add DDQ portion-wise. The mixture will turn deep green/brown (charge transfer complex) and then precipitate the hydroquinone byproduct.

  • Reaction: Warm to room temperature and stir for 1–4 hours. Monitor by TLC (PMB spot disappears; free amine spot appears near baseline or requires staining with Ninhydrin/KMnO4).

  • Workup: Quench with saturated aqueous NaHCO₃. Filter off the precipitated DDQ-hydroquinone.

  • Extraction: Extract the filtrate with DCM (3x). Wash combined organics with brine.[4]

  • Purification: The free amine is volatile. It is recommended to isolate it as the HCl salt by adding 4M HCl in dioxane and evaporating, or proceeding directly to the next step.

Protocol B: Acidic Deprotection (TFA Method)

Best for: Large-scale synthesis where oxidative byproducts are undesirable.

Reagents:

  • Substrate (1.0 equiv)

  • Trifluoroacetic Acid (TFA)[4][5]

  • Solvent: DCM or Anisole (as scavenger)

Procedure:

  • Setup: Dissolve substrate in DCM.

  • Cleavage: Add TFA (10–20 equivalents). If the substrate is electron-rich, add Anisole (2 equiv) to scavenge the 4-methoxybenzyl cation and prevent polymer formation.

  • Reflux: Heat to reflux (40°C) for 2–16 hours. (Note: PMB is more stable than Boc; mild heating is often required for complete cleavage on secondary amines).

  • Isolation: Concentrate in vacuo. The residue is the TFA salt of 4,4-difluoropiperidine.

  • Free Basing: Dissolve in EtOAc, wash with 1M NaOH (pH > 10), dry over Na₂SO₄, and concentrate carefully (volatile!).

Part 4: Functionalization & "The Fluorine Effect"

Crucial Insight: The electron-withdrawing nature of the fluorine atoms at the 4-position inductively reduces the nucleophilicity of the nitrogen at the 1-position.

  • Consequence: Reactions with 4,4-difluoropiperidine require higher temperatures or stronger bases compared to non-fluorinated piperidine.

Protocol C: SₙAr Functionalization (Example)

Target: Coupling 4,4-difluoropiperidine to a chloropyridine core.

Reagents:

  • Amine: 4,4-Difluoropiperidine HCl (1.2 equiv)

  • Electrophile: 2-Chloropyridine derivative (1.0 equiv)

  • Base: K₂CO₃ (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: DMSO or NMP (Polar aprotic is essential)

Procedure:

  • Mix: Combine the amine salt, electrophile, and base in DMSO (0.5 M).

  • Heat: Heat to 100–120°C . (Note: Standard piperidine might react at 80°C; the difluoro analog often requires the boost).

  • Monitor: Check LCMS for conversion.

  • Workup: Dilute with water, extract with EtOAc.

Part 5: Safety & Stability
  • Toxicity: Fluorinated piperidines should be treated as potentially toxic. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Volatility: The free base of 4,4-difluoropiperidine (MW ~121) has a relatively low boiling point. Avoid prolonged high-vacuum exposure; use a rotary evaporator with controlled pressure (e.g., >50 mbar at 30°C).

  • Storage: Store the N-PMB building block at 2–8°C. Store the deprotected HCl salt in a desiccator (hygroscopic).

References
  • PubChem. 4,4-Difluoropiperidine Compound Summary. National Library of Medicine. Accessed March 8, 2026. Link

  • BenchChem. A Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers. Accessed March 8, 2026. Link

  • Sigma-Aldrich. 4,4-Difluoropiperidine hydrochloride Product Sheet. Accessed March 8, 2026. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Total Synthesis. PMB Protection & Deprotection Mechanism. Accessed March 8, 2026. Link

Sources

Application Note: Optimized Reductive Amination of 4,4-Difluoropiperidine with p-Anisaldehyde using Sodium Triacetoxyborohydride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Reductive amination is a cornerstone of modern synthetic chemistry, providing one of the most efficient and widely utilized methods for constructing carbon-nitrogen (C-N) bonds.[1][2] This reaction's prevalence is particularly notable in the pharmaceutical industry, where it is estimated to be involved in the synthesis of over 20% of all nitrogen-containing drug molecules.[2][3] This application note provides a detailed protocol and scientific rationale for the reductive amination of 4,4-difluoropiperidine with p-anisaldehyde, a transformation that couples a contemporary bioisostere with a common aromatic building block.

The reactants chosen for this guide are of significant interest in drug development:

  • 4,4-Difluoropiperidine: The introduction of gem-difluoro groups onto aliphatic rings is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and pKa, without significantly increasing steric bulk.[4][5][6] 4,4-Difluoropiperidine is therefore a highly valuable building block for creating novel chemical entities with potentially improved pharmacokinetic profiles.[4][6]

  • p-Anisaldehyde (4-Methoxybenzaldehyde): This is a versatile and readily available aromatic aldehyde frequently employed as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[7][8][9]

This guide focuses on the use of Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) as the reducing agent of choice, detailing a robust, one-pot procedure suitable for research and development laboratories.

Scientific Rationale & Mechanistic Overview

The reductive amination process occurs in two principal, concurrent stages within a single reaction vessel: (1) the formation of an iminium ion intermediate, followed by (2) its immediate reduction to the target amine.[10][11]

Step 1: Iminium Ion Formation The reaction initiates with the nucleophilic attack of the secondary amine, 4,4-difluoropiperidine, on the electrophilic carbonyl carbon of p-anisaldehyde. This is followed by the elimination of a water molecule to form a transient iminium ion. This dehydration step is typically the rate-limiting step and is often catalyzed by mild acid.[10]

Step 2: Hydride Reduction The resulting iminium ion is highly electrophilic and is rapidly reduced by a hydride donor. The choice of reducing agent is critical for the success of a one-pot reductive amination.

Why Sodium Triacetoxyborohydride (STAB)?

Sodium triacetoxyborohydride is the preferred reagent for this transformation due to several key advantages:[12][13]

  • Chemoselectivity: STAB is a mild and sterically hindered reducing agent.[12] It reduces the electrophilic iminium ion intermediate significantly faster than it reduces the starting aldehyde.[12][13][14] This high degree of selectivity prevents the wasteful formation of 4-methoxybenzyl alcohol as a side product, a common issue with stronger reducing agents like sodium borohydride (NaBH₄).[15]

  • One-Pot Convenience: Because of its selectivity, STAB can be present in the reaction mixture from the beginning, allowing for a convenient "direct" or one-pot procedure where the iminium ion is reduced as soon as it is formed.[11][13]

  • Safety Profile: STAB is a safer alternative to other selective reagents like sodium cyanoborohydride (NaBH₃CN), which can release highly toxic hydrogen cyanide gas upon acidification during workup.[13]

  • Optimal pH Range: The reaction proceeds efficiently under mildly acidic conditions (often from the acetic acid byproduct of STAB hydrolysis or added as a catalyst), which favors imine formation without causing significant protonation and deactivation of the starting amine.[10][12]

Solvent Considerations: STAB is sensitive to water and incompatible with protic solvents like methanol.[13][15] Therefore, aprotic solvents are required. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly used solvents, as they are effective at solubilizing the reactants and are inert to the reaction conditions.[12][13][15]

Visualized Reaction Scheme & Workflow

Reaction Scheme

R1 4,4-Difluoropiperidine Reagent NaBH(OAc)₃ (STAB) DCM, Room Temp R2 p-Anisaldehyde Plus1 + P 1-((4-methoxyphenyl)methyl)-4,4-difluoropiperidine Reagent->P

Caption: Reductive amination of 4,4-difluoropiperidine and p-anisaldehyde.

Experimental Workflow

G A Setup & Reagent Prep B Dissolve 4,4-difluoropiperidine and p-anisaldehyde in anhydrous DCM A->B C Add Sodium Triacetoxyborohydride (STAB) portion-wise at 0-5 °C B->C D Warm to Room Temperature and Stir for 4-16 hours C->D E Monitor Reaction by TLC/LC-MS D->E F Reaction Quench (Add sat. NaHCO₃ solution) E->F Upon Completion G Aqueous Workup (Separate layers, extract aqueous phase with DCM) F->G H Dry, Filter & Concentrate (Dry organic layer over Na₂SO₄, filter, and evaporate solvent) G->H I Purification (Silica Gel Column Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

Materials & Reagents
Reagent/MaterialCAS NumberMolecular Wt.StoichiometryAmount (for 5 mmol scale)
4,4-Difluoropiperidine351-53-1121.14 g/mol 1.0 eq606 mg
p-Anisaldehyde123-11-5136.15 g/mol 1.1 eq749 mg (0.67 mL)
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94 g/mol 1.3 eq1.38 g
Dichloromethane (DCM), Anhydrous75-09-284.93 g/mol -50 mL
Saturated Sodium Bicarbonate (NaHCO₃)---30 mL
Saturated Sodium Chloride (Brine)---30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol -As needed
Silica Gel (230-400 mesh)---As needed
Ethyl Acetate (EtOAc) for Chromatography141-78-6--As needed
Hexanes for Chromatography110-54-3--As needed
Equipment
  • Round-bottom flask (100 mL) with stir bar

  • Ice-water bath

  • Magnetic stir plate

  • Nitrogen or Argon inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard analytical equipment (TLC plates, LC-MS, NMR)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask containing a magnetic stir bar, add 4,4-difluoropiperidine (606 mg, 5.0 mmol, 1.0 eq) and p-anisaldehyde (749 mg, 5.5 mmol, 1.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 50 mL) to the flask. Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Addition of Reducing Agent: While stirring vigorously, add sodium triacetoxyborohydride (STAB) (1.38 g, 6.5 mmol, 1.3 eq) to the cooled solution in small portions over 10-15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and prevent runaway reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-16 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 20 minutes until gas evolution ceases.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL). Combine all organic layers.

  • Washing & Drying: Wash the combined organic layer with saturated brine (30 mL), then dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-((4-methoxyphenyl)methyl)-4,4-difluoropiperidine.

Safety Precautions
  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4,4-Difluoropiperidine is irritating to the eyes, respiratory system, and skin.[16] Avoid inhalation and direct contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • The quenching step with NaHCO₃ produces gas (CO₂ and H₂); ensure adequate venting to avoid pressure buildup.

Conclusion

This application note details a reliable and highly efficient one-pot protocol for the synthesis of 1-((4-methoxyphenyl)methyl)-4,4-difluoropiperidine via reductive amination. The use of sodium triacetoxyborohydride (STAB) provides excellent chemoselectivity, operational simplicity, and a favorable safety profile, making it the ideal choice for this and similar transformations. This methodology is robust, scalable, and directly applicable to the synthesis of diverse amine-containing molecules for pharmaceutical and chemical research.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • National Center for Biotechnology Information. (2020). A practical catalytic reductive amination of carboxylic acids. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • ChemBK. (2024, April 9). 4,4-Difluoropiperidine. [Link]

  • York University. Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Beyond Benign. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • ACS Publications. (2025, June 28). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. [Link]

  • National Center for Biotechnology Information. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • ACS Publications. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate. (2020, August 12). (PDF) A Practical Catalytic Reductive Amination of Carboxylic Acids. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • HiMedia Laboratories. p-Anisaldehyde, Hi-AR™. [Link]

Sources

Application Notes and Protocols: A Guide to the Deprotection of N-PMB-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4,4-difluoropiperidine moiety is a valuable building block in medicinal chemistry, frequently incorporated into molecules to enhance their metabolic stability and binding affinity.[1][2][3][4][5][6] The p-methoxybenzyl (PMB) group is a commonly employed protecting group for the piperidine nitrogen due to its stability and options for selective removal. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedures for removing the PMB protecting group from 4,4-difluoropiperidine. We will delve into the mechanistic underpinnings of various deprotection strategies, offer detailed, step-by-step protocols, and present a comparative analysis of common methods to aid in the selection of the most appropriate procedure for a given synthetic context.

Introduction: The Significance of 4,4-Difluoropiperidine and the Role of the PMB Protecting Group

In the landscape of modern drug discovery, the strategic introduction of fluorine into lead compounds has become a powerful tool to modulate key physicochemical and pharmacological properties. The 4,4-difluoropiperidine scaffold, in particular, has garnered significant attention as a bioisostere for various functional groups, offering improved metabolic stability, enhanced membrane permeability, and favorable pKa modulation.[1][2][3][4][5][6] Its synthesis and subsequent functionalization often necessitate the use of protecting groups to mask the reactive secondary amine of the piperidine ring.[7][8][9][10]

The p-methoxybenzyl (PMB) group is a versatile choice for protecting the nitrogen atom of 4,4-difluoropiperidine. Its stability under a range of reaction conditions, coupled with the availability of multiple, orthogonal deprotection strategies, makes it a valuable tool in multi-step syntheses.[11][12] The electron-donating p-methoxy group renders the benzylic position susceptible to cleavage under specific oxidative or acidic conditions, allowing for its selective removal in the presence of other protecting groups.[11][12] This guide will focus on the practical aspects of cleaving the N-PMB bond in 4,4-difluoropiperidine, providing researchers with the necessary knowledge to efficiently and cleanly unmask the piperidine nitrogen for further synthetic transformations.

Mechanistic Overview of PMB Deprotection

The removal of the PMB group from a nitrogen atom can be achieved through several distinct mechanisms, primarily categorized as oxidative cleavage and acidic cleavage.

Oxidative Cleavage

Oxidative methods are highly favored for their mildness and selectivity. The most common reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The mechanism involves a single electron transfer (SET) from the electron-rich PMB group to DDQ, forming a charge-transfer complex.[11][12] The electron-donating methoxy group on the PMB ring facilitates this process, making it significantly more facile than the oxidation of an unsubstituted benzyl group.[11] Subsequent fragmentation and hydrolysis release the deprotected amine and p-methoxybenzaldehyde.

Oxidative Cleavage Mechanism N-PMB-Piperidine R₂N-PMB Charge_Transfer_Complex [Charge Transfer Complex] N-PMB-Piperidine->Charge_Transfer_Complex + DDQ DDQ DDQ Radical_Cation [R₂N-PMB]⁺• Charge_Transfer_Complex->Radical_Cation SET DDQ_Radical_Anion [DDQ]⁻• Charge_Transfer_Complex->DDQ_Radical_Anion Imine_Intermediate R₂N⁺=CH-Ar-OMe Radical_Cation->Imine_Intermediate - H⁺ Deprotected_Amine R₂NH Imine_Intermediate->Deprotected_Amine + H₂O Anisaldehyde p-MeO-C₆H₄-CHO Imine_Intermediate->Anisaldehyde + H₂O Hydrolysis H₂O Acidic Cleavage Mechanism N-PMB-Piperidine R₂N-PMB Protonated_Intermediate [R₂N(H)-PMB]⁺ N-PMB-Piperidine->Protonated_Intermediate + H⁺ Protonation H⁺ Carbocation_Formation p-MeO-C₆H₄-CH₂⁺ Protonated_Intermediate->Carbocation_Formation Deprotected_Amine R₂NH Protonated_Intermediate->Deprotected_Amine Cleavage Trapped_Carbocation Scavenged Product Carbocation_Formation->Trapped_Carbocation + Scavenger Scavenger Scavenger

Caption: Acidic deprotection of an N-PMB group.

Comparative Overview of Deprotection Methods

The choice of deprotection method is critical and depends on the overall synthetic strategy and the presence of other functional groups in the molecule. Below is a summary of common methods with their respective advantages and disadvantages.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Oxidative Cleavage DDQ, H₂OCH₂Cl₂/H₂O, 0 °C to rtMild, highly selective for PMB over other benzyl-type groups. [11][12]Stoichiometric amounts of DDQ required, potential for side reactions with electron-rich aromatic rings.
Ceric Ammonium Nitrate (CAN)CH₃CN/H₂O, 0 °COften effective when DDQ fails. [11][13]Can be harsh, may not be compatible with sensitive functional groups.
Acidic Cleavage Trifluoroacetic Acid (TFA)CH₂Cl₂, rtSimple procedure, readily available reagent. [14][15]Strong acid can cleave other acid-labile protecting groups (e.g., Boc, trityl). Requires a scavenger.
Lewis Acids (e.g., MgBr₂·OEt₂)CH₂Cl₂/Me₂S, rtMild conditions, can be chemoselective. [16]Requires a soft nucleophile co-reagent.
Other Methods POCl₃Neat or in solvent, rtCan regenerate PMB-Cl. [17]May not be suitable for all substrates.
Hypervalent Iodine ReagentsPhI(OAc)₂/N-hydroxyphthalimideAlternative oxidative method. [18]May require elevated temperatures.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Oxidative Deprotection using DDQ

This protocol is generally preferred for its mildness and high selectivity.

Materials:

  • N-PMB-4,4-difluoropiperidine

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-PMB-4,4-difluoropiperidine (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically a 10:1 to 20:1 ratio). A common starting concentration is 0.1 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • To the stirred solution, add DDQ (1.1 - 1.5 equiv) portion-wise over 5-10 minutes. The reaction mixture will typically turn dark green or brown.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (a typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the desired 4,4-difluoropiperidine.

Protocol 2: Acidic Deprotection using Trifluoroacetic Acid (TFA)

This method is straightforward but less selective than the oxidative approach.

Materials:

  • N-PMB-4,4-difluoropiperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Anisole or triethylsilane (scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-PMB-4,4-difluoropiperidine (1.0 equiv) in anhydrous CH₂Cl₂. A common starting concentration is 0.1-0.2 M.

  • Add a scavenger such as anisole (5-10 equiv) or triethylsilane (2-5 equiv) to the solution.

  • To the stirred solution at room temperature, add TFA (10-20 equivalents, or as a 20-50% solution in CH₂Cl₂).

  • Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess TFA by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: This is an exothermic reaction.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4,4-difluoropiperidine.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding more deprotection reagent or increasing the reaction temperature. For oxidative deprotections, ensure the DDQ is of high purity.

  • Side Reactions: The formation of byproducts can occur. With acidic deprotection, ensure an adequate amount of scavenger is used. For oxidative deprotections, if the substrate contains other electron-rich moieties, consider an alternative deprotection strategy.

  • Purification: The byproduct of PMB deprotection, p-methoxybenzaldehyde (from oxidative cleavage) or scavenged PMB cation products (from acidic cleavage), must be efficiently removed during purification. Column chromatography is typically effective.

  • Substrate Compatibility: Always consider the compatibility of other functional groups in your molecule with the chosen deprotection conditions. For instance, acid-sensitive groups like Boc will be cleaved by TFA.

Conclusion

The deprotection of N-PMB-4,4-difluoropiperidine is a critical step in the synthesis of many pharmaceutically relevant compounds. The choice between oxidative and acidic cleavage methods should be made based on the specific chemical context of the synthetic intermediate. By understanding the underlying mechanisms and following well-defined protocols, researchers can effectively and efficiently unmask the piperidine nitrogen, paving the way for further molecular elaboration. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of complex molecules containing the 4,4-difluoropiperidine scaffold.

References

  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

  • Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • Aapptec. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • ChemBK. 4,4-Difluoropiperidine. [Link]

  • Chem-Station. p-Methoxybenzyl (PMB) Protective Group. [Link]

  • National Institutes of Health. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • Thieme Connect. Efficient Synthesis of 3-Alkoxy-4,4-difluoropiperidines. [Link]

  • National Institutes of Health. Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. [Link]

  • Heterocycles. DEPROTECTION OF THE CARBAZOLE PMB GROUP USING HYPERVALENT IODINE REAGENT COMBINED WITH N-HYDROXYPHTHALIMIDE. [Link]

  • Gases Grit. Protecting Groups And Their Essential Role In Peptide API Synthesis. [Link]

  • PubMed. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • Labinsights. Benefits of Protecting Groups in Organic Synthesis. [Link]

  • Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • National Institutes of Health. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. [Link]

  • ResearchGate. The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. [Link]

  • Royal Society of Chemistry. A convenient approach for the deprotection and scavenging of the PMB group using POCl3. [Link]

  • National Institutes of Health. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352. [Link]

  • ChemRxiv. Selective Reductive Cleavage of the Threonine 2 Peptide Bond of Penta-N-Boc-Polymyxin B with Sodium Borohydride. [Link]

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

  • Organic Chemistry. PMB Protection - Common Conditions. [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Functional Group Protection. [Link]

  • MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

Sources

Incorporating gem-difluoro motifs into fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of Gem-Difluoro Motifs in Fragment-Based Drug Design

Abstract

The incorporation of gem-difluoro (


) motifs represents a high-leverage strategy in Fragment-Based Drug Design (FBDD).[1] Beyond acting as a bioisostere for carbonyl and ether groups, the 

moiety serves two critical functions: (1) it modulates the pKa of adjacent amines to improve membrane permeability, and (2) it acts as a sensitive, background-free reporter for 19F-NMR screening . This guide provides a comprehensive framework for designing gem-difluoro fragments, executing robust 19F-NMR screening workflows, and synthesizing these motifs safely using deoxofluorination protocols.

Strategic Design: The Physicochemical Impact

In FBDD, fragments are typically low-affinity binders (


 in mM range).[1] The "growability" of a fragment depends heavily on its physicochemical vectors. The gem-difluoro group is not merely a "heavy methylene"; it is an electronic modulator.[1]
pKa Modulation of Amines

One of the most powerful applications of the gem-difluoro group is the reduction of basicity in adjacent amines.[2] A standard alkyl amine (pKa ~10) is fully protonated at physiological pH, limiting passive membrane permeability. Introducing a


-gem-difluoro group exploits the strong electron-withdrawing inductive effect (

) of fluorine.[1][3]
  • Mechanism: The electronegative fluorines pull electron density from the adjacent carbon, which in turn pulls from the nitrogen, destabilizing the protonated ammonium state.

  • Result: The pKa drops (typically by 2–4 units), increasing the fraction of uncharged species at pH 7.4, thereby enhancing lipophilicity-dependent permeability without sacrificing solubility.

Conformational Locking (The Gauche Effect)

Unlike the steric bulk of a dimethyl group, the gem-difluoro group induces specific conformational preferences due to the gauche effect . Fluorine atoms prefer to be gauche (60°) to adjacent electron-donating orbitals (like C-H or lone pairs) rather than anti (180°).[1] This can be used to "pre-organize" a fragment into its bioactive conformation, reducing the entropic penalty of binding.[4][5]

Table 1: Bioisosteric Comparison of Linker Motifs

PropertyMethylene (

)
Carbonyl (

)
Gem-Difluoro (

)
Hybridization



(Tetrahedral)
Bond Angle ~109.5°~120°~112° (Widened F-C-F)
H-Bonding NoneAcceptorWeak Acceptor
Lipophilicity HighLowModerate (Context dependent)
Metabolic Stability Low (Oxidation prone)ModerateHigh (Blocks metabolism)

Screening Methodology: 19F-NMR

19F-NMR is the gold standard for screening fluorinated fragment libraries.[1] Unlike SPR or thermal shift assays, it provides direct structural evidence of binding and is free from protein background signals.

Experimental Workflow

The following diagram illustrates the decision matrix for a Ligand-Observed 19F-NMR screen.

G Start Fragment Library (Gem-Difluoro) QC QC: Solubility & Aggregation (1H NMR / DLS) Start->QC Mix Cocktail Preparation (5-10 Fragments/Tube) QC->Mix Screen 19F CPMG (T2 Filter) + Protein Target Mix->Screen Decision Signal Attenuation? Screen->Decision Deconv Deconvolution (Single Fragment Test) Decision->Deconv Yes (>30% reduction) Discard Non-Binder Decision->Discard No Kd Kd Determination (Titration) Deconv->Kd Xray Structural Validation (X-ray/Cryo-EM) Kd->Xray

Figure 1: Ligand-Observed 19F-NMR Screening Workflow. The T2 relaxation filter (CPMG) exploits the fact that small molecules tumble fast (long T2, sharp peaks) while protein-bound ligands tumble slowly (short T2, broad/disappearing peaks).

Protocol: T2-Relaxation (CPMG) Screen

Objective: Identify fragments that bind to the target protein by observing line broadening/signal reduction.[1]

  • Sample Preparation:

    • Buffer: 50 mM Phosphate or Tris, 100 mM NaCl, 10%

      
       (lock), pH 7.4. Avoid fluorinated buffers.[1]
      
    • Cocktail: Mix 5–10 chemically distinct fluorinated fragments (25–50

      
       each). Ensure 19F signals are non-overlapping (>0.2 ppm separation).
      
    • Protein: Add target protein at 1–5% molar ratio relative to ligand (e.g., 1

      
       protein for 50 
      
      
      
      ligand).
  • Acquisition (600 MHz Spectrometer):

    • Pulse Sequence: cpmg1d (Bruker) or equivalent.[1]

    • Relaxation Delay (d1): 2–3 seconds.

    • T2 Filter Loop: Adjust total echo time (

      
      ) to ~200–400 ms. This suppresses protein background and broadens bound-ligand signals.[1]
      
  • Analysis:

    • Compare spectra with and without protein.[1]

    • Hit Criteria: A reduction in peak intensity of >30% or significant line broadening indicates binding exchange.[1]

Synthetic Protocols: Deoxofluorination

Introducing a gem-difluoro group often involves converting a carbonyl (ketone/aldehyde) using nucleophilic fluorinating agents.[1] While DAST (Diethylaminosulfur trifluoride) is historical, Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred due to higher thermal stability, though it still poses significant safety risks if mishandled.

Safety Critical Warning

DANGER: Deoxofluor releases Hydrogen Fluoride (HF) upon hydrolysis.[1] HF is a contact poison that penetrates tissue and decalcifies bone.

  • Never use glass for the reaction if HF generation is expected (etching risk); however, anhydrous Deoxofluor reactions are typically run in glass under

    
    . Quenching must be done carefully.
    
  • PPE: Face shield, neoprene gloves, and calcium gluconate gel (antidote) must be available.

Protocol: Ketone to Gem-Difluoro Conversion

Reaction:


[1][6]

Materials:

  • Substrate: Ketone fragment (1.0 equiv)

  • Reagent: Deoxo-Fluor® (50% in Toluene or neat) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)[7]

  • Quench: Saturated aqueous

    
    
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature under a stream of Nitrogen (

    
    ). Add the ketone substrate and dissolve in anhydrous DCM (0.5 M concentration).
    
  • Addition: Cool the solution to 0°C (ice bath). Add Deoxo-Fluor® dropwise via a plastic syringe.[1] Note: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 12–24 hours.[1]

    • Monitoring: Check progress via TLC or 19F-NMR (aliquot into

      
      ).[1] Look for the disappearance of the carbonyl and appearance of a quartet/multiplet in 19F NMR (~ -80 to -120 ppm).
      
  • Quenching (Critical Step):

    • Cool the reaction mixture back to 0°C .

    • Slowly add saturated

      
       dropwise.[1] Vigorous effervescence (
      
      
      
      ) will occur.[1] Stir until bubbling ceases.
  • Workup:

    • Transfer to a separatory funnel.[1] Extract with DCM (3x).[1]

    • Wash combined organics with 1M HCl (if product is not basic) and Brine.[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Silica gel chromatography. Gem-difluoro compounds are typically less polar than the parent ketone (higher

    
    ).[1]
    

Case Study: nNOS Inhibitors

A definitive example of gem-difluoro utility is the optimization of neuronal Nitric Oxide Synthase (nNOS) inhibitors.

  • Challenge: The parent inhibitor contained a secondary amine with a pKa ~9.5, resulting in poor blood-brain barrier (BBB) permeability and low oral bioavailability.

  • Gem-Difluoro Solution: Researchers introduced a

    
     group adjacent to the amine.[1][8][9]
    
  • Outcome:

    • pKa Shift: The amine pKa dropped to ~5.5.

    • Selectivity: The

      
       group filled a hydrophobic pocket in nNOS that was not present in the isoform eNOS, improving selectivity by >1000-fold.
      
    • Bioavailability: The lower basicity significantly improved membrane permeability.[1][2]

Synthetic Decision Tree for Scaffolds

Synthesis Input Target Scaffold Ketone Ketone (R-CO-R) Input->Ketone Ester Ester/Acid (R-COOR) Input->Ester Route1 Deoxofluor/DAST (Nucleophilic) Ketone->Route1 Direct Fluorination Route2 Difluoroenolate (Reformatsky-like) Ester->Route2 Building Block Assembly Product1 Gem-Difluoro Alkane Route1->Product1 Product2 Gem-Difluoro Ester Route2->Product2

Figure 2: Synthetic decision tree for installing gem-difluoro motifs. Direct fluorination is preferred for late-stage modification, while building block assembly is safer for early scaffold generation.[1]

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Lal, G. S., et al. (1999).[10] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[1][10] The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]

  • Dalvit, C., et al. (2003). Fluorine-NMR competition binding experiments for high-throughput screening and pdb-binding studies.[1][11] Combinatorial Chemistry & High Throughput Screening, 6(5), 445-453. [Link]

  • Huang, H., et al. (2012). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase.[2] Journal of Medicinal Chemistry, 55(22), 10262–10271. [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

Sources

Advanced Application Note: Deoxofluorination of Piperidine Scaffolds Using DAST and Deoxo-Fluor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into piperidine rings is a foundational technique in modern drug development used to modulate basicity (pKa), enhance metabolic stability, and fine-tune lipophilicity. Nucleophilic deoxofluorination using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) remains the most direct method to convert piperidinols to monofluoropiperidines, and piperidones to gem-difluoropiperidines. This application note provides a comprehensive, self-validating guide to the mechanistic causality, thermal safety parameters, and validated experimental protocols for handling these highly reactive agents.

Mechanistic Insights & Causality

Understanding the reaction pathway is critical for optimizing yields and minimizing side products. The reaction between a cyclic alcohol (e.g., N-Boc-4-piperidinol) and DAST or Deoxo-Fluor initiates via the rapid formation of an alkoxyaminosulfur difluoride intermediate, accompanied by the release of one equivalent of hydrogen fluoride (HF)[1].

The fate of this intermediate dictates the reaction outcome:

  • Desired Pathway (SN2) : Nucleophilic attack by the liberated fluoride ion displaces the dialkylaminosulfinyl leaving group. In piperidinol systems, this typically results in a strict inversion of stereochemistry.

  • Undesired Pathway (E2 Elimination) : If the substrate possesses sterically hindered or highly basic adjacent protons, the fluoride or dialkylamine can act as a base, leading to elimination and the formation of tetrahydropyridine derivatives.

Causality in Reaction Design : By utilizing non-polar, anhydrous solvents like dichloromethane (DCM) and strictly controlling temperatures (-78 °C to 0 °C), the activation energy for the SN2 pathway is reached while the higher-energy E2 elimination pathway is kinetically suppressed.

G A Piperidinol Substrate (e.g., N-Boc-4-piperidinol) C Alkoxyaminosulfur Intermediate + HF A->C Agent Addition (-78°C) B Deoxofluorinating Agent (DAST / Deoxo-Fluor) B->C D Nucleophilic Fluoride Attack (SN2 Inversion) C->D Warming to RT F Elimination (Side Reaction) Tetrahydropyridine C->F E2 Elimination (Undesired) E Fluoropiperidine Product + Sulfinamide Byproduct D->E Desired Pathway

Mechanistic pathway of piperidinol deoxofluorination highlighting desired SN2 and elimination.

Thermal Stability & Safety Profiling

Both DAST and Deoxo-Fluor are fuming liquids that react violently with moisture. However, their thermal stability profiles differ significantly, which dictates their application scale and safety protocols[2].

DAST is notorious for undergoing an autocatalytic, highly exothermic decomposition. While both reagents show an onset of decomposition around 140 °C, DAST releases substantially more energy (approx. 1700 J/g) compared to Deoxo-Fluor (approx. 1100 J/g)[1]. Consequently, Deoxo-Fluor is strongly preferred—and often mandated—for scale-up operations or reactions requiring elevated temperatures, such as the gem-difluorination of stubborn piperidones[3][4].

Table 1: Comparative Thermal Stability (DSC Data) [1][2]

ReagentOnset of Decomposition (°C)Exothermic Heat (-ΔH) (J/g)Physical StateSafety Implication
DAST ~1401641 - 1700LiquidHigh explosion risk upon heating; strict limit to small-scale (<5g).
Deoxo-Fluor ~1401031 - 1100LiquidLower energy release; safer for moderate scale-up and heating.

Experimental Protocols

General Precautions: All reactions must be conducted in a well-ventilated fume hood behind a blast shield. Standard PPE (lab coat, safety goggles, heavy-duty nitrile gloves) is mandatory. Quenching must be performed with extreme caution due to violent CO2 evolution and HF neutralization.

Protocol A: Monofluorination of N-Boc-4-piperidinol

Objective: Conversion of a secondary alcohol to a secondary alkyl fluoride with inversion of configuration.

  • Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Substrate Solvation : Dissolve N-Boc-4-piperidinol (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 15 mL).

  • Cooling : Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Allow 10 minutes for temperature equilibration.

  • Reagent Addition : Using a plastic or PTFE syringe, add Deoxo-Fluor (1.2 equiv, 6.0 mmol) dropwise over 10 minutes[5].

    • Causality Note: Glass syringes can be etched by trace HF generated in situ, causing the plunger to seize. Dropwise addition prevents localized exothermic spikes that provide the activation energy for the E2 elimination pathway.

  • Reaction Progression : Stir the mixture at -78 °C for 1 hour, then slowly remove the cooling bath, allowing the reaction to warm to room temperature (approx. 20 °C) over 2-3 hours.

  • Quenching (Critical Step) : Cool the mixture to 0 °C. Slowly add saturated aqueous NaHCO3 (15 mL) dropwise.

    • Causality Note: NaHCO3 neutralizes HF and hydrolyzes unreacted Deoxo-Fluor, releasing CO2. Rapid addition will cause violent effervescence and potential blowout.

  • Work-up : Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate N-Boc-4-fluoropiperidine.

Protocol B: Gem-Difluorination of N-Boc-4-piperidone

Objective: Conversion of a ketone to a gem-difluoride. Note: Ketones are significantly less reactive than alcohols. This requires excess reagent and elevated temperatures[3]. Deoxo-Fluor is mandated here due to the severe thermal explosion risks of heating DAST.

  • Preparation : In a PTFE-lined pressure vial under argon, dissolve N-Boc-4-piperidone (1.0 equiv, 3.0 mmol) in anhydrous DCM (10 mL).

  • Reagent Addition : Add Deoxo-Fluor (2.5 equiv, 7.5 mmol) at 0 °C.

  • Catalysis : Add a catalytic amount of absolute ethanol (0.2 equiv).

    • Causality Note: Trace alcohol reacts with Deoxo-Fluor to generate trace HF in situ, which protonates and activates the carbonyl oxygen of the piperidone, drastically accelerating the nucleophilic attack.

  • Heating : Seal the vial and heat to 60 °C for 16-24 hours.

  • Quenching & Work-up : Cool to 0 °C, carefully quench with sat. NaHCO3, and extract as described in Protocol A.

Workflow Step1 1. Preparation Anhydrous DCM, Argon atm, -78°C Step2 2. Reagent Addition PTFE Syringe, Dropwise Agent Step1->Step2 Step3 3. Reaction Progression Gradual warming to RT or Heating Step2->Step3 Step4 4. Quenching (0°C) Slow addition of sat. NaHCO3 Step3->Step4 Step5 5. Work-up & Isolation Extraction, Drying, Chromatography Step4->Step5 Step6 6. Self-Validation 19F NMR, GC-MS, TLC Step5->Step6

Step-by-step workflow for safe deoxofluorination and self-validating product isolation.

Self-Validation & Analytical Troubleshooting

To ensure the protocol functions as a self-validating system, researchers must analytically confirm the transformation and rule out elimination byproducts:

  • 19F NMR Spectroscopy : The most definitive validation tool for this workflow.

    • Monofluoropiperidines: Typically exhibit a multiplet around -170 to -190 ppm. The presence of a large 2JHF coupling constant (~50 Hz) confirms the C-F bond formation.

    • Gem-difluoropiperidines: Show a characteristic, simplified signal around -90 to -110 ppm.

  • GC-MS : Confirms the mass of the fluorinated product. A critical diagnostic marker is the M-20 peak (loss of HF), which is a highly common and expected fragmentation pattern for alkyl fluorides in electron ionization (EI) MS.

  • Troubleshooting Elimination : If the tetrahydropyridine elimination byproduct is dominant (easily identified by alkene protons in 1H NMR at ~5.5-6.0 ppm), the SN2 pathway was outcompeted. To correct this, ensure strict maintenance of temperatures below -40 °C during the initial 2 hours of the reaction, or consider switching to a bulkier, less basic fluorinating agent (e.g., XtalFluor-E).

References

  • Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents.National Institutes of Health (PMC).
  • A Comprehensive Technical Guide to the Thermal Stability of XtalFluor-E and Other Deoxofluorinating Agents.Benchchem.
  • 4 - Organic Syntheses Procedure.Organic Syntheses.
  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).Common Organic Chemistry.
  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine. This valuable piperidine derivative is a common building block in medicinal chemistry, particularly for developing antagonists for neurological targets like the histamine-3 and dopamine D4 receptors.[1][2] Achieving high yields and purity can be challenging. This document is structured to provide direct, actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and highest-yielding method for synthesizing 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine?

The most robust and widely adopted method is a one-pot reductive amination. This reaction couples 4,4-difluoropiperidine (usually as its hydrochloride salt) with 4-methoxybenzaldehyde in the presence of a selective reducing agent.[3] This approach is favored for its operational simplicity and generally good-to-excellent yields.

Q2: Which reducing agent is best for this reductive amination?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[4][5] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it will not significantly reduce the starting aldehyde.[6][7] Its key advantage is its ability to selectively reduce the iminium ion intermediate that forms in situ, which is the rate-limiting step of the reaction.[5][8] This selectivity minimizes side reactions and maximizes the yield of the desired tertiary amine.[9]

Q3: My 4,4-difluoropiperidine is the hydrochloride salt. Do I need to convert it to the free base before the reaction?

No, it is not strictly necessary to perform a separate free-basing step. The reaction is typically run in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which neutralizes the HCl in situ. However, starting with the free base can sometimes improve reaction kinetics and yield. If you suspect issues related to salt starting material, a pre-reaction workup to generate the free base is a valid optimization step.

Q4: What is the role of acetic acid in this reaction?

Acetic acid acts as a crucial catalyst for the formation of the iminium ion intermediate.[10][11] It protonates the carbonyl oxygen of the 4-methoxybenzaldehyde, making it more electrophilic and susceptible to nucleophilic attack by the piperidine nitrogen.[12] Maintaining a weakly acidic pH (typically around 5-6) is essential for efficient iminium ion formation without deactivating the amine nucleophile.[6][12]

Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Problem: Low or no conversion of starting materials.

Your TLC or LC-MS analysis shows significant amounts of unreacted 4,4-difluoropiperidine and/or 4-methoxybenzaldehyde.

  • Possible Cause 1: Inactive Reducing Agent. Sodium triacetoxyborohydride is moisture-sensitive.[7] Old or improperly stored reagent may have degraded.

    • Solution: Use a fresh bottle of NaBH(OAc)₃ or purchase from a reliable supplier. Always store it in a desiccator.

  • Possible Cause 2: Insufficient Acid Catalysis. The formation of the iminium ion is acid-catalyzed and is often the rate-determining step.

    • Solution: Ensure that approximately one equivalent of glacial acetic acid is added to the reaction mixture. This facilitates the dehydration of the hemiaminal intermediate to the reactive iminium ion.[11]

  • Possible Cause 3: Starting Material Salt. If you are using 4,4-difluoropiperidine hydrochloride without an adequate base, the free amine concentration will be too low to initiate the reaction.

    • Solution: Add at least 1.1 equivalents of a tertiary amine base like triethylamine (TEA) to the reaction mixture before adding the other reagents. This will liberate the free piperidine in situ.

Problem: Formation of a major byproduct identified as 4-methoxybenzyl alcohol.

This indicates that the reducing agent is reducing the starting aldehyde instead of the desired iminium intermediate.

  • Possible Cause 1: Incorrect Reducing Agent. You may have inadvertently used a stronger, less selective reducing agent like sodium borohydride (NaBH₄).

    • Solution: Verify that you are using sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH₄ is capable of reducing aldehydes and should only be used in a stepwise procedure where the imine is pre-formed before the reductant is added.[7][9]

  • Possible Cause 2: Reaction Conditions. While NaBH(OAc)₃ is highly selective, prolonged reaction times at elevated temperatures in certain solvents can lead to some aldehyde reduction.

    • Solution: Ensure the reaction is run at room temperature. Most reductive aminations with NaBH(OAc)₃ reach completion within 12-24 hours. Monitor by TLC or LC-MS to avoid unnecessarily long reaction times.

Problem: Difficulty in purifying the final product.

The crude product appears as a complex mixture, or the desired product is difficult to separate from starting materials or byproducts.

  • Possible Cause 1: Incomplete Reaction. As noted above, low conversion will lead to a mixture of starting materials and product.

    • Solution: Before attempting large-scale purification, re-run the reaction and monitor for completion. A clean reaction is the easiest to purify.

  • Possible Cause 2: Emulsion during Aqueous Workup. The basic nature of the product amine can lead to emulsions during the extraction phase, trapping product and impurities.

    • Solution: After quenching the reaction with a base like saturated sodium bicarbonate solution, add a sufficient amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to break up emulsions.

  • Possible Cause 3: Ineffective Chromatography. The basicity of the piperidine nitrogen can cause the product to streak on silica gel.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1% TEA in your ethyl acetate/hexanes eluent). This will neutralize the acidic silanol groups on the silica surface, leading to much sharper peaks and better separation.

Optimized Protocol and Data

Recommended Protocol: One-Pot Reductive Amination

This protocol is optimized for a ~1.0 mmol scale and can be adjusted accordingly.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,4-difluoropiperidine hydrochloride (157.6 mg, 1.0 mmol, 1.0 eq).

  • Solvent and Reagents: Add anhydrous 1,2-dichloroethane (DCE, 10 mL).[9][13] Add 4-methoxybenzaldehyde (136.2 mg, 1.0 mmol, 1.0 eq) and triethylamine (153 µL, 1.1 mmol, 1.1 eq). Stir the mixture for 10 minutes at room temperature.

  • Acid Catalyst: Add glacial acetic acid (57 µL, 1.0 mmol, 1.0 eq). Stir for an additional 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS until the starting piperidine is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the eluent) to yield the final product.

Comparative Data: Choice of Reducing Agent
Reducing AgentTypical Solvent(s)Key AdvantagesKey DisadvantagesExpected Yield Range
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, DCM[8][13]High selectivity for iminium ions; allows one-pot procedure; mild conditions.[5][9]Moisture sensitive; higher cost.85-95%
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolEffective and selective at controlled pH (6-8).[8]Highly toxic (cyanide byproduct); slower reactions.[6][8]70-85%
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive; readily available.[14]Reduces aldehydes/ketones; requires stepwise procedure (pre-formation of imine).[6][7]60-80%

Visual Workflow and Troubleshooting

Diagram 1: Synthetic Workflow

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A Combine 4,4-Difluoropiperidine HCl, 4-Methoxybenzaldehyde, TEA in DCE B Add Acetic Acid (Catalyst) A->B Stir 10 min C Add NaBH(OAc)3 (Reducing Agent) B->C Stir 30 min D Stir 12-18h at RT Monitor by TLC/LC-MS C->D E Quench with aq. NaHCO3 D->E F Extract with DCM E->F G Column Chromatography (Silica, 1% TEA in Eluent) F->G H Pure Product G->H

Caption: One-pot reductive amination workflow.

Diagram 2: Troubleshooting Low Yield

G Start Low Yield or Incomplete Reaction Cause1 Is NaBH(OAc)3 fresh and stored properly? Start->Cause1 Cause2 Was Acetic Acid added? Start->Cause2 Cause3 If using HCl salt, was TEA base added? Start->Cause3 Sol1 Use fresh, dry NaBH(OAc)3 Cause1->Sol1 No Sol2 Ensure ~1 eq. of AcOH is present Cause2->Sol2 No Sol3 Add >1 eq. of TEA to liberate free base Cause3->Sol3 No

Caption: Decision tree for troubleshooting low reaction yield.

References

  • What is the role of acetic acid in the reductive amination experiment? - brainly.com. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Gao, A. S., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available at: [Link]

  • Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. Google Patents.
  • Optimizing reaction conditions of N-alkylation reaction | Download Table - ResearchGate. Available at: [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

  • Schiemann, G., & Winkelmüller, W. Biphenyl, 4,4'-difluoro-. Organic Syntheses Procedure. Available at: [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Available at: [Link]

  • Application Note – Reductive Amination. Available at: [Link]

  • Purification of piperidines - Google Patents.
  • The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study - PMC. Available at: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

  • Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). Available at: [Link]

  • 4,4-difluoro-piperidine-compounds - Google Patents.
  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - RSC Publishing - Rsc.org. Available at: [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv. Available at: [Link]

  • 1-phenylpiperidine - Organic Syntheses Procedure. Available at: [Link]

  • 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem. Available at: [Link]

  • Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry - Radboud Repository. Available at: [Link]

Sources

Technical Support Center: Purification of N-PMB-4,4-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals working with fluorinated piperidine scaffolds, specifically focusing on the purification of N-PMB-4,4-difluoropiperidine (1-(4-methoxybenzyl)-4,4-difluoropiperidine) from crude reaction mixtures.

The 4,4-difluoropiperidine motif is a critical building block in medicinal chemistry, frequently utilized to improve metabolic stability and modulate basicity in CNS-active compounds, such as Dopamine D4 Receptor (D4R) antagonists[1]. However, its unique electronic properties create distinct purification challenges when protected with a para-methoxybenzyl (PMB) group.

📊 Quantitative Physicochemical Data

To design a rational purification strategy, we must first understand the quantitative differences between the target product and common reaction impurities. The strong inductive electron-withdrawing effect (-I effect) of the gem-difluoro group significantly alters the basicity of the piperidine nitrogen.

Table 1: Physicochemical Properties Influencing Purification Strategy

CompoundStructural RoleMolecular WeightEstimated pKaRelative Polarity (Rf)*Chemical Stability
4,4-Difluoropiperidine Starting Material (SM)121.13 g/mol 8.5[2]High (~0.2)Stable free base
PMB-Cl / PMB-OH Alkylating Agent / Byproduct156.61 g/mol / 138.16 g/mol N/A (Neutral)Low (~0.8)Electrophilic / Neutral
N-PMB-4,4-difluoropiperidine Target Product240.27 g/mol ~6.5 - 7.0Medium (~0.6)Acid-sensitive (C-N bond)

*Rf values estimated using a mobile phase of 20% EtOAc in Hexanes with 1% Et₃N on standard silica gel.

🛠️ Troubleshooting Guide & FAQs

Q1: Why does my N-PMB-4,4-difluoropiperidine streak heavily on silica gel, and how can I resolve co-elution with the starting material?

Causality: Both the starting material and the product are basic amines. They act as hydrogen-bond acceptors and interact strongly with the acidic silanol groups (-SiOH) present on standard unmodified silica gel. This interaction causes peak tailing and artificial co-elution. Solution: You must chemically deactivate the silica gel. Adding a volatile tertiary amine, such as 1-5% Triethylamine (Et₃N), to your mobile phase neutralizes the acidic silanols[3]. Because the N-PMB product is a sterically hindered tertiary amine, it will elute significantly faster than the secondary amine starting material once the column is deactivated.

Q2: Can I use a standard acid-base extraction to separate the N-PMB product from unreacted 4,4-difluoropiperidine?

Causality: A standard binary extraction (e.g., 1M HCl vs. 1M NaOH) will not separate these two amines, as both will protonate in strong acid and deprotonate in strong base. However, there is a critical basicity gap: the secondary amine SM has a pKa of 8.5[2], while the tertiary N-PMB product is a weaker base (pKa ~6.5-7.0) due to the combined electron-withdrawing effects of the difluoro group and the PMB substitution. Solution: Employ a pH-controlled fractional extraction . By extracting all amines into an acidic aqueous layer and carefully adjusting the pH to exactly 7.5, the weaker base (N-PMB product) will predominantly revert to its neutral free-base form and partition into the organic layer, while the stronger base (SM) remains protonated in the aqueous phase.

Q3: Is the N-PMB group at risk of cleavage during acidic workup or salt formation?

Causality: The PMB group is highly electron-rich, stabilizing carbocation intermediates. While it is widely known that PMB ethers and amines can be cleaved oxidatively (e.g., via DDQ)[4], the C-N bond is also susceptible to cleavage under strong Brønsted acidic conditions (like Trifluoroacetic acid, TFA)[5] or in the presence of strong Lewis acids[6]. Solution: N-PMB-4,4-difluoropiperidine is stable to brief exposures to dilute aqueous acids (e.g., 1M HCl at room temperature). However, you must avoid prolonged heating in acid. For stable long-term storage, isolate the compound as a hydrochloride salt using strictly anhydrous conditions (e.g., HCl in dioxane or diethyl ether).

🧪 Validated Experimental Protocols

Protocol 1: pH-Controlled Acid-Base Extraction

Use this protocol to separate the target product from neutral PMB impurities and unreacted secondary amine.

ExtractionWorkflow Start Crude Mixture (Product, SM, PMB-Cl/OH) Dissolve Dissolve in EtOAc Add 1M HCl (aq) Start->Dissolve PhaseSep1 Phase Separation Dissolve->PhaseSep1 Org1 Organic Phase (PMB-Cl, PMB-OH, Neutrals) PhaseSep1->Org1 Neutral Impurities Aq1 Aqueous Phase (Protonated Product & SM) PhaseSep1->Aq1 Amines Basify Adjust to pH 7.5 with dilute NaOH Aq1->Basify PhaseSep2 Extract with DCM Phase Separation Basify->PhaseSep2 Org2 Organic Phase (Enriched N-PMB Product) PhaseSep2->Org2 Weaker Base Aq2 Aqueous Phase (Protonated SM) PhaseSep2->Aq2 Stronger Base

Caption: Workflow for pH-controlled acid-base extraction of N-PMB-4,4-difluoropiperidine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Wash: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and allow the layers to separate.

  • Neutral Impurity Removal: Discard the organic layer (contains unreacted PMB-Cl and PMB-OH). Keep the aqueous layer, which now contains the protonated amines.

  • Selective Basification: Place the aqueous layer in a beaker equipped with a calibrated pH meter. Slowly add 1M NaOH dropwise while stirring until the pH reaches exactly 7.5 .

  • Product Extraction: Transfer the pH 7.5 aqueous solution back to the separatory funnel. Extract three times with Dichloromethane (DCM).

  • Self-Validation Check: Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin. A purple spot indicates the secondary amine (SM) successfully remained in the aqueous layer.

  • Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Deactivated Flash Column Chromatography

Use this protocol if high-purity analytical samples are required.

ChromatographyLogic Silica Silica Gel (Acidic Silanols) Deactivated Deactivated Silica (Blocked Silanols) Silica->Deactivated Pre-treatment Et3N 1-5% Et3N in Eluent Et3N->Deactivated Neutralizes Product N-PMB Product (Tertiary Amine) Deactivated->Product Weak Affinity (Elutes First) SM 4,4-Difluoropiperidine (Secondary Amine) Deactivated->SM Strong Affinity (Elutes Last)

Caption: Logic for separating N-PMB product from secondary amine precursors on deactivated silica.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mobile phase of Hexanes/EtOAc (e.g., 80:20 v/v) and add 1% to 5% Triethylamine (Et₃N)[3].

  • Column Pre-treatment: Pack the column with standard silica gel. Flush the column with at least two column volumes (CV) of the Et₃N-doped mobile phase to fully block acidic silanol sites.

  • Sample Loading: Dissolve the crude product in a minimum amount of DCM and load it onto the column.

  • Self-Validation Check (2D TLC): Before running the full column, perform a 2D TLC of the crude mixture using the doped solvent. Spot the plate, run it, dry it, rotate 90 degrees, and run it again. If the product spot lies perfectly on the diagonal, the silica is properly deactivated and no on-column degradation is occurring.

  • Elution: Elute the column. The N-PMB-4,4-difluoropiperidine will elute first (Rf ~0.6), followed much later by any trace 4,4-difluoropiperidine (Rf ~0.2).

Protocol 3: Anhydrous Hydrochloride Salt Formation

Use this protocol to convert the purified free base into a stable, handleable solid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified N-PMB-4,4-difluoropiperidine free base in anhydrous Diethyl Ether (or a 1:1 mixture of Ether/Hexanes) at 0 °C under an inert atmosphere (N₂ or Argon).

  • Acid Addition: Slowly add 1.1 equivalents of a commercial solution of 2M HCl in Diethyl Ether dropwise. A white precipitate will form immediately. Do not use aqueous HCl, as it will cause the product to oil out rather than crystallize.

  • Filtration: Stir for 30 minutes at 0 °C, then filter the precipitate rapidly through a Büchner funnel under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with cold anhydrous ether.

  • Self-Validation Check: Dissolve a few crystals of the resulting salt in D₂O and acquire a ¹⁹F NMR spectrum. The presence of a single, sharp multiplet around -95 to -100 ppm confirms the integrity of the difluoropiperidine core without degradation.

📚 References

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds Source: ChemRxiv URL:1

  • 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 Source: PubChem - NIH URL:2

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products Source: Benchchem URL:3

  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight Source: PMC - NIH URL:6

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism Source: Total Synthesis URL:4

  • PMB Protection - Common Conditions Source: Common Organic Chemistry URL:5

Sources

Troubleshooting low conversion rates in gem-difluorination reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled or low-yielding gem-difluorination reactions. The conversion of a carbonyl group to a CF₂ moiety is not a simple functional group interconversion; it is a complex sequence of nucleophilic addition, leaving group departure, and secondary fluoride trapping.

When conversion stalls, the root cause almost always traces back to one of four mechanistic bottlenecks: reagent hydrolysis, steric/electronic deactivation, competing elimination pathways, or overlooked vessel effects. This guide is designed to help you systematically diagnose and resolve these issues.

Diagnostic Workflow: Isolating the Bottleneck

Troubleshooting Start Low Conversion in gem-Difluorination Moisture Is the system strictly anhydrous? Start->Moisture MoistureFix Hydrolysis detected. Oven-dry glassware & use fresh reagent. Moisture->MoistureFix No Substrate Is the ketone sterically hindered or electron-rich? Moisture->Substrate Yes SubstrateFix Increase reagent (3-4 eq), use Deoxo-Fluor® or flow. Substrate->SubstrateFix Yes Byproduct Are vinyl fluorides forming (elimination)? Substrate->Byproduct No ByproductFix Lower reaction temp, add HF source/promoter. Byproduct->ByproductFix Yes Vessel Are you using borosilicate glass? Byproduct->Vessel No VesselFix Switch to PTFE/Polymer vessels to stop HF leaching. Vessel->VesselFix Yes

Diagnostic logic tree for troubleshooting low conversion in gem-difluorination.

Frequently Asked Questions (FAQs)

Q1: My ketone gem-difluorination is stalling at <30% conversion despite using standard DAST or Deoxo-Fluor® protocols. What is the root cause? A1: This is typically caused by physical or electronic impedance at the carbonyl carbon. The initial step of deoxofluorination requires the carbonyl oxygen to attack the sulfur atom of the fluorinating agent.

  • Electronic Effects: Electron-donating groups (e.g., methoxy groups on benzophenones) increase electron density on the carbonyl, stabilizing the ground state and raising the activation energy for nucleophilic attack. For example, 4,4'-dimethoxybenzophenone often yields as little as 13% .

  • Steric Hindrance: Ortho-substituents physically block the bulky aminosulfurane reagent.

  • Solution: Increase the reagent stoichiometry to 3.0–4.0 equivalents. Switch from DAST to Deoxo-Fluor®, which is thermally stable up to 90 °C, allowing you to safely apply the thermal energy required to overcome this activation barrier .

Q2: I am observing complete consumption of starting material, but my isolated yield of the gem-difluoride is low. GC-MS shows a major byproduct with a mass of[M - 18 + 20]. What is happening? A2: You are observing the formation of a vinyl fluoride byproduct via an E1-like elimination pathway. Once the initial alkoxyaminosulfur intermediate cleaves to form a transient carbocation, highly enolizable substrates (like cyclohexanones) can lose an adjacent proton rather than capturing a fluoride ion .

  • Solution: Lower the reaction temperature to favor substitution (S_N1-like) over elimination. Additionally, adding the fluorinating agent dropwise maintains a low instantaneous concentration of the basic aminosulfurane, mitigating proton abstraction .

Q3: I am scaling up a reaction that worked perfectly in a 2 mL glass vial, but in a 500 mL round-bottom flask, the conversion drops significantly. Why? A3: This is a classic manifestation of two distinct engineering and chemical failures:

  • The Vessel Effect: Fluorination reactions using reagents like DAST or Deoxo-Fluor® generate trace HF in situ, which acts as a critical catalytic promoter. Borosilicate glass contains Lewis acidic sites that react with and scavenge HF. At larger scales (longer reaction times), the glass consumes the active fluorinating species, stalling the reaction. Switching to PTFE or PFA vessels preserves the HF concentration .

  • Heat/Mass Transfer: Macrobatch scale-ups suffer from poor mixing and heat dissipation. Transitioning to a continuous-flow microreactor system drastically improves heat transfer. For instance, the gem-difluorination of isatin, which notoriously fails in batch, can achieve ~73% yield in continuous flow .

Quantitative Data: Substrate & Reagent Matrix

To optimize your specific reaction, benchmark your substrate against the established parameters in the table below.

Substrate CharacteristicExampleRecommended ReagentStoichiometryExpected YieldPrimary Challenge
Standard Aldehyde BenzaldehydeDAST1.1 - 1.5 eq>85%Exothermic runaway
Enolizable Ketone CyclohexanoneDAST / Deoxo-Fluor®1.5 - 2.0 eq50-70%Vinyl fluoride elimination
Sterically Hindered 2-ChlorobenzophenoneDeoxo-Fluor®3.0 - 4.0 eq20-40%Physical blocking of intermediate
Electron-Rich Diaryl 4,4'-DimethoxybenzophenoneDeoxo-Fluor®3.0 - 4.0 eq<15%Electronic deactivation
Dicarbonyl / Isatin IsatinDAST (Continuous Flow)2.0 eq~73%Instability in macrobatch

Self-Validating Experimental Protocol: Deoxygenative gem-Difluorination of Hindered Ketones

Causality Focus: This protocol utilizes Deoxo-Fluor® instead of DAST to safely permit the elevated temperatures required for sterically hindered substrates. A PTFE vessel is mandated to prevent HF-scavenging by borosilicate glass.

Materials Required:

  • Sterically hindered ketone substrate (e.g., 2-chlorobenzophenone)

  • Deoxo-Fluor® (50% in toluene)

  • Anhydrous Dichloromethane (DCM)

  • PTFE or PFA reaction vessel with a PTFE-coated thermocouple

Step-by-Step Methodology:

  • Apparatus Preparation: Dry the PTFE reaction vessel in an oven at 80 °C (do not exceed the polymer's thermal limits) and purge with dry N₂.

    • Causality: Eliminating borosilicate glass prevents the scavenging of in situ generated HF, which is necessary to activate the carbonyl .

  • Substrate Solvation: Dissolve the ketone (1.0 equiv) in anhydrous DCM to achieve a 0.5 M concentration under a strict N₂ atmosphere.

  • Reagent Addition: Cool the vessel to 0 °C using an ice bath. Add Deoxo-Fluor® (3.0 to 4.0 equiv) dropwise via a syringe pump.

    • Validation Checkpoint 1: Monitor the internal temperature. A temperature spike of >5 °C during addition indicates moisture contamination (rapid reagent hydrolysis). If this occurs, the batch is compromised .

  • Thermal Activation: Remove the cooling bath and gradually heat the reaction to 60 °C.

    • Causality: Hindered substrates block the initial nucleophilic attack; thermal energy is required to overcome this. Deoxo-Fluor® is stable at this temperature, whereas DAST risks detonation above 90 °C .

  • Reaction Monitoring (Self-Validation): After 12 hours, withdraw a 50 µL aliquot. Quench it in cold saturated NaHCO₃, extract with CDCl₃, and analyze via ¹⁹F NMR.

    • Validation Checkpoint 2: Look for the disappearance of the starting material and the appearance of a characteristic gem-difluoro multiplet (typically between -90 and -120 ppm). If conversion is <50%, add an additional 1.0 equiv of Deoxo-Fluor® and continue heating .

  • Quenching & Workup: Cool the mixture to 0 °C. Slowly transfer the reaction mixture via cannula into a vigorously stirred, ice-cold saturated NaHCO₃ solution.

    • Causality: Unreacted Deoxo-Fluor® reacts violently with water. "Reverse quenching" (adding the reaction mixture to the aqueous base, rather than vice versa) prevents localized exotherms and minimizes product degradation .

References

  • Organic Syntheses. "Direct Conversion of Benzophenones to gem-Difluorides." Org. Synth. 2014. URL:[Link]

  • RSC Advances. "Vessel effects in organic chemical reactions; a century-old, overlooked phenomenon." RSC Adv., 2022. URL: [Link]

  • Beilstein Journal of Organic Chemistry. "Flow microreactor synthesis in organo-fluorine chemistry." Beilstein J. Org. Chem. 2013, 9, 2793–2802. URL: [Link]

Interpreting 19F NMR spectra of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine

Technical Support Center: F NMR Analysis of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine

Welcome to the analytical troubleshooting center. As a Senior Application Scientist, I have designed this guide to address the specific conformational dynamics and spectroscopic challenges associated with analyzing N-benzyl-gem-difluoropiperidines.

Understanding the

Part 1: Quantitative Data Summary

Before troubleshooting, establish your baseline. The table below summarizes the expected spectroscopic parameters for this system.

ParameterExpected ValueMechanistic Rationale
Chemical Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
-94.0 to -96.0 ppmCharacteristic shielding environment of a gem-difluoro group in a saturated piperidine ring.
Multiplicity (Free Base, 298 K) SingletFast chair-chair interconversion averages the axial and equatorial environments on the NMR timescale.
Multiplicity (Salt Form, 298 K) AB QuartetProtonation locks the conformation; the two fluorine atoms become fixed and diastereotopic.
Geminal Coupling (

)
~230 – 250 HzStrong through-bond spin-spin coupling between non-equivalent geminal fluorines in a locked state.
Vicinal Coupling (

)
~10 – 15 HzCoupling to the four adjacent C3/C5 protons (eliminated by applying

H decoupling).

Relaxation Time
2.0 – 4.0 sDipole-dipole relaxation is less efficient for CF

groups lacking directly attached protons.
Part 2: Frequently Asked Questions (Theory & Basics)

Q: What is the expected ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


F chemical shift for this compound?A:-94.7 ppm



Q: Why is proton decoupling (


F{

H}) strictly necessary for this molecule?
A:




Q: Should I expect a singlet or a multiplet in my decoupled spectrum? A: If you are analyzing the free base at room temperature (298 K), you will observe a sharp singlet . The activation energy for ring inversion in 4,4-difluoropiperidines is relatively low (approximately 13.5 to 13.9 kcal/mol)[1]. At room temperature, the piperidine ring undergoes rapid chair-chair interconversion. Because the flip rate is faster than the NMR timescale, the distinct axial and equatorial fluorine environments average out, rendering the two fluorine atoms chemically and magnetically equivalent.

Part 3: Troubleshooting Guide (Practical Issues)

Issue 1: The


F{

H} spectrum shows a broad hump instead of a sharp singlet.
  • Root Cause: The system is trapped in the "intermediate exchange regime" near its coalescence temperature. This frequently occurs if the sample is partially protonated (e.g., due to trace DCl in aging CDCl

    
    ) or if the solvent viscosity restricts rapid conformational flipping.
    
  • Resolution: To push the system into the fast-exchange regime, add a micro-drop of a mild organic base (like triethylamine) to the NMR tube to ensure the molecule is strictly in its free base form. Alternatively, slightly elevate the probe temperature (e.g., to 308 K / 35 °C).

Issue 2: I am observing two distinct doublets (an AB quartet) with a massive coupling constant (~240 Hz) instead of a singlet.

  • Root Cause: The piperidine ring is conformationally locked (slow exchange regime). When the nitrogen is protonated (e.g., if you synthesized the hydrochloride salt), nitrogen inversion is blocked. The bulky p-methoxybenzyl (PMB) group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes, freezing the chair-chair interconversion. The two fluorine atoms are now permanently fixed in distinct axial and equatorial positions. They are diastereotopic and couple to each other via a large geminal coupling (

    
    ), creating the AB quartet[1].
    
  • Resolution: This is a structurally accurate representation of the salt form . If you require a singlet for simplified purity analysis, perform a basic aqueous workup (free-base extraction) using saturated NaHCO

    
     and dichloromethane before acquiring the NMR.
    

Issue 3: Poor Signal-to-Noise Ratio (SNR) despite high sample concentration.

  • Root Cause: Fluorine nuclei in CF

    
     groups have long longitudinal relaxation times (
    
    
    ), often exceeding 3 seconds because they lack directly attached protons to facilitate efficient dipole-dipole relaxation. If your relaxation delay (D1) is too short, the signal becomes saturated.
  • Resolution: Increase the D1 delay to at least 3 to 5 seconds. Ensure you are using a 30° or 45° excitation pulse rather than a 90° pulse to allow for faster recovery of bulk magnetization between scans.

Part 4: Diagnostic Visualization

Use the following logical workflow to diagnose unexpected peak multiplicities in your

GStartAcquire 19F NMR SpectrumDec1Is 1H Decoupling(19F{1H}) Active?Start->Dec1MultipletComplex Multiplet(Coupling to C3/C5 1H)Dec1->MultipletNoCheckShapeAnalyze Peak Multiplicity(19F{1H})Dec1->CheckShapeYesAction1Enable 1H DecouplingMultiplet->Action1Action1->Dec1SingletSharp Singlet(~ -95 ppm)CheckShape->SingletBroadBroadened PeakCheckShape->BroadABQAB Quartet(J ~230-250 Hz)CheckShape->ABQRes_SingletOptimal: Fast Ring Flip(Free Base at RT)Singlet->Res_SingletRes_BroadIntermediate Exchange:Check Temp or pHBroad->Res_BroadRes_ABQSlow Exchange:Conformationally Locked(Salt form or Low Temp)ABQ->Res_ABQ

Workflow for diagnosing unexpected 19F NMR multiplicities in gem-difluoropiperidines.

Part 5: Experimental Protocols
Protocol 1: Standard Quantitative

F{

H} NMR Acquisition

This self-validating protocol ensures maximum SNR and prevents signal saturation.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl

    
    . Transfer to a standard 5 mm NMR tube.
    
  • Lock and Shim: Insert the sample, lock onto the deuterium signal, and perform gradient shimming (Z-axis) to ensure a homogeneous magnetic field.

  • Probe Tuning: Tune and match the probe specifically for the

    
    F frequency (~376 MHz on a 400 MHz console).
    
  • Parameter Setup:

    • Pulse Sequence: Select a proton-decoupled sequence (e.g., zgig) applying WALTZ-16 decoupling on the

      
      H channel.
      
    • Spectral Width (SW): Set to 250 ppm (from 0 to -250 ppm) to prevent signal fold-over.

    • Relaxation Delay (D1): Set strictly to

      
       3.0 seconds.
      
    • Flip Angle: 30°.

    • Number of Scans (NS): 32 to 64.

  • Processing: Apply a 1.0 Hz exponential line broadening (LB) function before Fourier transformation. Phase and baseline correct manually.

Protocol 2: Variable Temperature (VT)

F NMR for Conformational Analysis

Use this protocol to intentionally lock the ring and observe the diastereotopic AB quartet.

  • Sample Preparation: Dissolve the free base sample in a low-freezing-point solvent (e.g., CD

    
    Cl
    
    
    ).
  • Calibration: Calibrate the VT unit using a standard methanol NMR sample to ensure accurate temperature readings.

  • Cooling Cycle: Lower the probe temperature in 10 K increments from 298 K down to 213 K (-60 °C). Allow 5 minutes of thermal equilibration at each step before acquisition.

  • Data Analysis: Observe the transition from a sharp singlet (fast exchange) to a broadened peak (coalescence temperature,

    
    ), and finally to a well-resolved AB quartet (slow exchange). You can calculate the exact activation energy (
    
    
    ) for ring inversion using the Eyring equation derived from
    
    
    .
References
  • Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes Source: Journal of the American Chemical Society (via ResearchGate) 1

  • 144230-52-4 | 4,4-Difluoropiperidine HCl | Inorganic Salts Source: Ambeed 2

Technical Support Center: Minimizing Side Reactions During PMB Deprotection of Fluorinated Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the deprotection of p-methoxybenzyl (PMB) groups from fluorinated amines. The unique electronic properties of fluorinated substrates can significantly impact this common transformation, often leading to frustrating side reactions and low yields. This resource provides in-depth troubleshooting advice, explains the underlying chemical principles, and offers field-proven protocols to help you navigate these challenges successfully.

Understanding the Core Challenge: The Electronic Influence of Fluorine

The p-methoxybenzyl (PMB) group is a popular choice for protecting amines and other nucleophilic functional groups due to its stability and the multiple methods available for its removal.[1][2] Deprotection is typically achieved through two main pathways:

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are used. This method relies on the electron-rich nature of the PMB ring, which facilitates a single-electron transfer (SET) to the oxidant, initiating the cleavage.[3][4]

  • Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can be used to protonate the ether oxygen, leading to cleavage that generates the deprotected amine and a stable PMB cation.[5]

The introduction of fluorine atoms, particularly on or near the amine, fundamentally alters the electronic landscape of the molecule. Fluorine is highly electronegative, and its powerful electron-withdrawing effects can:

  • Decrease the Nucleophilicity of the Amine: This makes the nitrogen atom less basic and a poorer nucleophile.

  • Destabilize Cationic Intermediates: The electron-withdrawing nature of fluorine can destabilize nearby positive charges, which are often formed during both oxidative and acidic deprotection mechanisms.[6]

  • Increase Substrate Stability: Fluorination can enhance the metabolic and chemical stability of molecules, sometimes making them more resistant to standard reaction conditions.[7]

These electronic perturbations are the primary source of the side reactions and incomplete conversions commonly observed in this specific class of compounds.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My oxidative deprotection with DDQ is sluggish or incomplete. What's happening and how can I fix it?

The Problem: You're running a standard DDQ deprotection in a solvent like dichloromethane (DCM) with a small amount of water, but after several hours or even days, TLC or LC-MS analysis shows a significant amount of starting material remaining.

The Underlying Cause (Causality): The DDQ deprotection mechanism is initiated by the formation of a charge-transfer complex between the electron-rich PMB ring and the electron-poor DDQ.[1][8] This is followed by a single-electron transfer (SET) from the PMB group to DDQ.[3] The strong electron-withdrawing effect of the fluorinated moiety on your amine reduces the electron density of the entire molecule, including the PMB ring. This electronic "pull" makes the PMB group a less willing electron donor, thus slowing down or inhibiting the initial SET step, which is often rate-determining.

Troubleshooting & Solutions:

  • Increase Reagent Stoichiometry: A simple first step is to increase the equivalents of DDQ. Instead of the typical 1.1-1.5 equivalents, try using 2.0-3.0 equivalents. This can help drive the equilibrium towards the formation of the charge-transfer complex.

  • Change the Solvent System: The rate of DDQ reactions can be accelerated in more polar solvents.[9] If your substrate is soluble, consider switching from DCM/H₂O to a more polar system like Acetonitrile (MeCN)/H₂O.

  • Elevate the Temperature: While many DDQ deprotections are run at 0°C or room temperature, gently heating the reaction to 40-50°C can provide the necessary activation energy to overcome the higher barrier. Be sure to monitor for potential degradation of your product at higher temperatures.

  • Switch to a Stronger Oxidant: If DDQ is ineffective, ceric ammonium nitrate (CAN) is a more powerful oxidant that can sometimes succeed where DDQ fails.[4][10] However, be aware that CAN is less selective and may oxidize other sensitive functional groups in your molecule.

Parameter Standard Condition Troubleshooting Adjustment for Fluorinated Amines Rationale
DDQ (equiv.) 1.1 - 1.52.0 - 3.0Increases reagent concentration to favor the charge-transfer complex.
Solvent DCM / H₂O (18:1)MeCN / H₂O (10:1)A more polar solvent can accelerate the SET rate.[9]
Temperature 0°C to 25°C40°C - 50°CProvides activation energy to overcome the higher reaction barrier.
Alternative DDQCeric Ammonium Nitrate (CAN)CAN is a stronger oxidant, but may be less chemoselective.[4]
FAQ 2: My reaction works, but I'm getting a complex mixture of byproducts. How can I improve the selectivity?

The Problem: The PMB group is being cleaved, but you're observing multiple new spots on your TLC plate or peaks in your LC-MS, leading to a difficult purification and low yield of the desired amine.

The Underlying Cause (Causality): The primary byproduct of PMB deprotection is p-methoxybenzaldehyde (anisaldehyde).[3] However, the reaction also generates a reactive PMB cation intermediate. This electrophilic cation can be intercepted by any available nucleophile in the reaction mixture. In the case of fluorinated amines, the desired product amine is often a poor nucleophile due to fluorine's electron-withdrawing effects. This allows the PMB cation to react with other nucleophiles, including:

  • The starting material (if the amine is not fully deactivated).

  • The solvent (e.g., water, acetonitrile).

  • The deprotected product amine, leading to re-alkylation or dimerization.

  • The hydroquinone byproduct of DDQ.

Troubleshooting & Solutions:

  • Introduce a Cation Scavenger: This is the most effective strategy. A scavenger is a nucleophilic additive that is more reactive than your substrate or product and will irreversibly trap the PMB cation.

    • 1,3,5-Trimethoxybenzene or Anisole: These electron-rich aromatic compounds are excellent scavengers for Friedel-Crafts-type alkylation by the PMB cation.[11]

    • Thioanisole or Thiols: Sulfur-based nucleophiles are also highly effective at trapping carbocations.[3]

    • Triethylsilane (TES): Often used in acidic deprotections, TES can reduce the PMB cation to p-methoxytoluene, a less reactive byproduct.

  • Control the Water Content: Water is necessary for the hydrolysis step of the mechanism, but excess water can lead to side reactions. Using a precisely controlled amount of water in a biphasic system (e.g., DCM with a pH 7 phosphate buffer) can often lead to cleaner reactions.[3]

  • Lower the Temperature: Running the reaction at 0°C or even lower can reduce the rate of side reactions, which often have a higher activation energy than the desired deprotection.

// Node Definitions Start [label="PMB-Protected\nFluorinated Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Add DDQ/H₂O\nin DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="[PMB Cation] + Deprotected Amine\n+ Anisaldehyde", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Desired [label="Desired Product:\nDeprotected Amine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct1 [label="Re-alkylation/\nDimerization", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct2 [label="Reaction with\nSolvent/Byproducts", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scavenger [label="Add Cation Scavenger\n(e.g., Anisole)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trapped [label="Trapped PMB-Scavenger\nAdduct", shape=box, style="filled,rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Intermediate; Intermediate -> Desired [label="Desired Path"]; Intermediate -> SideProduct1 [label="Side Reaction", color="#EA4335"]; Intermediate -> SideProduct2 [label="Side Reaction", color="#EA4335"]; Reaction -> Scavenger [style=invis]; // Helper for layout Intermediate -> Scavenger [label="Interception", style=dashed, color="#34A853"]; Scavenger -> Trapped [label="Prevents Side Reactions"]; } caption: "Workflow to prevent side reactions using a cation scavenger."

FAQ 3: I'm trying an acidic deprotection with TFA, but my molecule is degrading. What are my options?

The Problem: You've opted for an acidic cleavage using neat Trifluoroacetic Acid (TFA) or a TFA/DCM mixture. While the PMB group is removed, you observe significant decomposition of your starting material or product.

The Underlying Cause (Causality): While fluorination often increases the stability of a molecule, it doesn't guarantee stability under harsh acidic conditions.[6] Fluorinated amines, especially those with multiple fluorine atoms, can be sensitive. Furthermore, some functional groups that are normally stable to TFA can become labile in the presence of the highly electrophilic PMB cation generated during cleavage. This cation can act as a Lewis acid, promoting unwanted side reactions or decomposition pathways.[11]

Troubleshooting & Solutions:

  • Use a Milder Acid: If TFA is too harsh, consider a weaker acid. Triflic acid (TfOH) at catalytic amounts (e.g., 0.1-0.5 equivalents) can be highly effective for PMB cleavage, often providing faster and cleaner reactions than stoichiometric TFA.[12]

  • Incorporate a Scavenger: As with oxidative deprotection, a cation scavenger is critical. 1,3-Dimethoxybenzene is an excellent choice for TfOH-mediated deprotection.[12] Triethylsilane (TES) is the classic choice for TFA deprotections, as it reduces the PMB cation.

  • Lower the Temperature: Perform the deprotection at 0°C or below to minimize acid-catalyzed degradation.

  • Consider an Alternative Deprotection: If all acidic methods fail, it may be necessary to revisit oxidative methods (DDQ, CAN) or, if the substrate allows, reductive hydrogenolysis (though this is less common for PMB and may affect other functional groups).

// Node Definitions Start [label="Is the reaction\n with TFA clean?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Yes [label="Process Complete", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; No [label="Decomposition\nObserved", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Add Cation Scavenger\n(e.g., TES, Anisole)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Switch to Catalytic TfOH\n+ Scavenger", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Re-evaluate Oxidative\nMethods (DDQ/CAN)", shape=box, style="filled,rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Success [label="Clean Deprotection", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Yes [label=" Yes "]; Start -> No [label=" No "]; No -> Step1; Step1 -> Success [label=" Yes "]; Step1 -> Step2 [label=" No "]; Step2 -> Success [label=" Yes "]; Step2 -> Step3 [label=" No "]; } caption: "Decision tree for troubleshooting acidic PMB deprotection."

Validated Experimental Protocols

Protocol 1: High-Fidelity Oxidative Deprotection using DDQ with a Scavenger

This protocol is optimized for fluorinated amines that exhibit sluggish reactivity and are prone to side reactions.

  • Preparation: To a solution of the PMB-protected fluorinated amine (1.0 equiv) in dichloromethane (DCM, 0.1 M) is added 1,3,5-trimethoxybenzene (3.0 equiv) as a cation scavenger.

  • Solvent System: Add pH 7 phosphate buffer (0.1 M solution, representing 1/10th of the DCM volume). The biphasic system helps control the reaction medium.[3]

  • Cooling: Cool the vigorously stirred mixture to 0°C using an ice-water bath.

  • Reagent Addition: Add DDQ (2.0 equiv) portion-wise over 5 minutes. The reaction mixture will typically turn dark green or brown.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS every 30 minutes. If the reaction is slow, allow it to warm to room temperature.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Protocol 2: Mild Acidic Deprotection using Catalytic Triflic Acid

This protocol is designed for substrates that are sensitive to strong, stoichiometric acids like TFA.[12]

  • Preparation: Dissolve the PMB-protected fluorinated amine (1.0 equiv) and 1,3-dimethoxybenzene (3.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Argon).

  • Cooling: Cool the solution to 0°C.

  • Reagent Addition: Add triflic acid (TfOH, 0.5 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at 0°C for 10-15 minutes, monitoring by TLC or LC-MS. The reaction is often very fast.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Purification: Separate the layers, extract the aqueous phase with DCM (2x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

References

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Wuts, P. G. M., & Greene,T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • ResearchGate. (n.d.). Deprotection of PMB for hydroxy functionality by DDQ. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). PMB Protection. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2026, February 19). DDQ/CAN Oxidation. Retrieved from [Link]

  • YouTube. (2021, August 30). Organic Chemistry - DDQ Deprotection Mechanism. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis. Retrieved from [Link]

  • Dalvit, C., & Vulpetti, A. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 67(1), 123-157.
  • Macmillan Group, Princeton University. (2017, November 15). Synthesis and Applications of Fluorinated α-Amino Acids. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(52), 32884-32909.
  • Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 324-332.
  • Reddy, P. S., et al. (2005). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 46(43), 7379-7381.
  • Bennett, C. S., & Galan, M. C. (2017). Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal Using a Combination of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-Pinene. The Journal of Organic Chemistry, 82(7), 3963-3970.
  • Yoo, W.-J., & Li, C. J. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, 27(45), 11539-11553.
  • Singh, B. K. (n.d.). Dichloro Dicyano Quinone (DDQ). University of Delhi.
  • Muttalib, S., & Raines, R. T. (2010). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Chemistry, 14(18), 2049-2061.
  • Reddy, C. R., et al. (2013). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. RSC Advances, 3(44), 21695-21699.
  • Marsh, E. N. G. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 111(38), 13712-13717.
  • Yoshikawa, K., et al. (2021). Deprotection of the Carbazole PMB Group Using Hypervalent Iodine Reagent Combined with N-Hydroxyphthalimide. Heterocycles, 103(2), 1031-1037.
  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

Sources

Resolving Separation Challenges in HPLC of Fluorinated Isomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of fluorinated isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our approach is rooted in explaining the fundamental principles governing these separations, empowering you to make informed decisions and achieve robust, reproducible results.

The Fluorine Factor: Understanding the Separation Challenge

The introduction of fluorine into a molecule dramatically alters its physicochemical properties, presenting unique hurdles for chromatographic separation. Fluorine's high electronegativity, small size, and the low polarizability of the C-F bond create molecules with unusual dipole moments and a reduced propensity for van der Waals interactions compared to their non-fluorinated analogs. This often leads to co-elution or poor resolution of positional isomers (regioisomers) and stereoisomers (enantiomers) on traditional reversed-phase columns like C18.

This guide will navigate these challenges by exploring the strategic selection of stationary phases, optimization of mobile phase composition, and leveraging of thermodynamic parameters to achieve successful separations.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues faced by chromatographers working with fluorinated isomers.

Q1: Why do my fluorinated positional isomers co-elute on a C18 column, even with extensive mobile phase optimization?

A1: Standard C18 columns primarily separate analytes based on hydrophobicity.[1] Positional fluorinated isomers often have very similar hydrophobicities, making them difficult to resolve using this single separation mechanism. The subtle differences in dipole moments and charge distribution resulting from the position of the fluorine atom are often insufficient to induce differential retention on a C18 phase. For these challenging separations, a stationary phase that offers alternative interaction mechanisms is typically required.[1]

Q2: I'm observing significant peak tailing with my basic fluorinated analytes. What is the likely cause and how can I fix it?

A2: Peak tailing of basic compounds is often caused by secondary interactions with acidic silanol groups present on the surface of silica-based stationary phases. To mitigate this, ensure your mobile phase pH is appropriately controlled. Operating at a low pH (e.g., pH 2-4) will protonate the basic analyte and suppress the ionization of most silanol groups, minimizing these unwanted interactions.[2][3] Alternatively, using a high pH mobile phase (pH > 8) can deprotonate the basic analyte, rendering it neutral and less likely to interact with ionized silanols. However, ensure your column is stable at high pH. The use of a buffer is crucial to maintain a consistent pH throughout the analysis.[2][3]

Q3: Can temperature be used to improve the separation of my fluorinated isomers?

A3: Absolutely. Temperature is a powerful yet often underutilized tool in HPLC method development. For fluorinated compounds, temperature can have a more pronounced effect on selectivity compared to non-fluorinated analogs. Increasing the column temperature generally decreases retention time but can also significantly alter the selectivity between closely eluting isomers.[4] This is due to changes in the thermodynamics of analyte-stationary phase interactions. It is always recommended to screen a range of temperatures (e.g., 25°C, 40°C, 60°C) during method development.

Q4: What are the advantages of using a Pentafluorophenyl (PFP) column for separating fluorinated isomers?

A4: PFP columns are an excellent choice for separating fluorinated isomers due to their multi-modal separation mechanisms.[5][6] Unlike C18 columns, PFP phases offer a combination of:

  • Hydrophobic interactions: Though generally less hydrophobic than C18 phases.

  • π-π interactions: Between the electron-rich PFP ring and aromatic analytes.

  • Dipole-dipole interactions: Resulting from the highly polarized C-F bonds.

  • Hydrogen bonding: With analytes containing hydrogen bond donors or acceptors.

  • Shape selectivity: The rigid structure of the PFP ligand can differentiate between isomers based on their shape.[5][7]

These diverse interaction capabilities provide unique selectivity for halogenated compounds and positional isomers that are often unresolvable on C18 columns.[1][8]

Troubleshooting Guide: From Co-elution to Resolution

This section provides a systematic approach to troubleshooting common separation problems with fluorinated isomers.

Problem: Complete Co-elution of Regioisomers

When positional isomers completely co-elute, a change in selectivity is required. The following workflow can help you achieve resolution.

Caption: Troubleshooting workflow for co-eluting regioisomers.

Step-by-Step Protocol:

  • Change Stationary Phase: Your first and most impactful step is to move away from a C18 column. A Pentafluorophenyl (PFP) column is the recommended starting point due to its orthogonal selectivity.[1][6]

  • Screen Organic Modifiers: Evaluate both acetonitrile and methanol as the organic modifier in your mobile phase. The choice of solvent can significantly alter selectivity on a PFP phase.

  • Optimize Gradient and Temperature: Perform a systematic screening of gradient steepness and column temperature. A shallow gradient and a survey of temperatures (e.g., 30°C, 45°C, 60°C) can reveal optimal separation conditions.

  • Consider Advanced Techniques: If resolution is still not achieved, consider more specialized techniques. For highly polar fluorinated isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[4][9][10] For both polar and non-polar isomers, and particularly for chiral separations, Supercritical Fluid Chromatography (SFC) offers a powerful alternative with unique selectivity.[11][12]

Problem: Poor Peak Shape and Tailing

Poor peak shape is often indicative of undesirable secondary interactions or mismatched solvent strengths.

Potential Cause Troubleshooting Action Scientific Rationale
Secondary Silanol Interactions Optimize mobile phase pH. For basic analytes, use a low pH (2-4) or a high pH (8-10, column permitting) with an appropriate buffer.Controls the ionization state of the analyte and silanol groups, minimizing ionic interactions.[2][3][13]
Sample Solvent Effects Dissolve the sample in the initial mobile phase composition or a weaker solvent.Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
Column Overload Reduce the mass of sample injected onto the column.Exceeding the column's loading capacity leads to peak fronting or tailing.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol), or if necessary, perform a column regeneration procedure as per the manufacturer's instructions.Contaminants can create active sites that lead to peak tailing.

Advanced Separation Strategies

For particularly challenging separations, including chiral fluorinated isomers, more advanced techniques may be necessary.

Chiral Separation of Fluorinated Enantiomers

The separation of fluorinated enantiomers is critical in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.[14]

Key Considerations:

  • Chiral Stationary Phases (CSPs): The most direct method for chiral separation is the use of a CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point and can be used in normal-phase, reversed-phase, and SFC modes.[15]

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly the technique of choice for chiral separations.[12][16] The low viscosity and high diffusivity of supercritical CO2 lead to fast, efficient separations with reduced solvent consumption. The ability to use a wide range of polar co-solvents and additives provides a large design space for method development.

Illustrative Interaction Mechanisms in Chiral Recognition:

G cluster_analyte Chiral Fluorinated Analyte cluster_csp Chiral Stationary Phase A Fluorine Atom (H-bond acceptor) X H-bond Donor A->X Hydrogen Bonding B Aromatic Ring (π-π interaction site) Y π-acceptor/donor B->Y π-π Stacking C Chiral Center Z Steric Hindrance Group C->Z Steric Repulsion

Caption: Key interactions for chiral recognition on a CSP.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Fluorinated Isomers

For highly polar fluorinated compounds that are poorly retained in reversed-phase mode, HILIC is an excellent alternative.[4][9] HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[10]

HILIC Separation Principle:

  • A water-rich layer is adsorbed onto the surface of the polar stationary phase.

  • Polar analytes partition between this aqueous layer and the bulk organic mobile phase.

  • Elution is achieved by increasing the water content of the mobile phase.

This technique is particularly effective for polar fluorinated acids, bases, and neutral compounds.

Experimental Protocols

Protocol 1: Method Development for Positional Fluorinated Isomers using a PFP Column

This protocol outlines a systematic approach to developing a separation method for fluorinated regioisomers.

1. Column and Initial Conditions:

  • Column: Pentafluorophenyl (PFP), e.g., 150 mm x 4.6 mm, 3.5 µm.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Detection: UV at an appropriate wavelength.

2. Initial Gradient:

  • Run a broad scouting gradient from 5% to 95% B over 15 minutes. This will determine the approximate elution time of the isomers.

3. Gradient Optimization:

  • Based on the scouting run, create a shallower gradient around the elution time of the isomers. For example, if the isomers elute at 40% B, a gradient from 30% to 50% B over 20 minutes may provide a good starting point for optimization.

4. Temperature Screening:

  • Repeat the optimized gradient at different temperatures, for example, 30°C and 50°C, to assess the impact on selectivity and resolution.

5. Organic Modifier Screening:

  • Replace acetonitrile with methanol (Mobile Phase B: 0.1% Formic Acid in Methanol) and repeat the optimized gradient and temperature screening.

6. Final Refinement:

  • Fine-tune the gradient slope, temperature, and flow rate to achieve baseline resolution (Rs ≥ 1.5) with an acceptable run time.

Conclusion

The successful separation of fluorinated isomers in HPLC requires a departure from traditional C18-based methodologies. By understanding the unique properties conferred by fluorine, chromatographers can strategically select stationary phases with alternative selectivities, such as PFP columns, and meticulously optimize mobile phase and temperature conditions. For more complex challenges, advanced techniques like HILIC and SFC provide powerful solutions. This guide serves as a foundational resource to empower you to overcome these separation challenges and achieve your analytical goals with confidence and scientific rigor.

References

  • MAC-MOD Analytical. (n.d.). exploring the selectivity of C18 phases with Phenyl and PFP functionality. Retrieved from [Link]

  • Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Advantages of pentafluorophenylpropyl stationary phase over conventional C18 stationary phase—Application to analysis of triamcinolone acetonide | Request PDF. Retrieved from [Link]

  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Retrieved from [Link]

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP technical brochure. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Excellence in Analytical Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]

  • LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • PolyLC. (n.d.). HILIC Columns for Polar Separations. Retrieved from [Link]

  • Separation Science. (2023, December 8). Do you HILIC?. Retrieved from [Link]

  • University of Southampton. (2012, August 16). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • Longdom Publishing. (2023, July 26). Supercritical Fluid Chromatography and its Advantages. Retrieved from [Link]

  • ResearchGate. (2005, June 20). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. Retrieved from [Link]

  • Omics Online. (2022, May 20). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Advantages of SFC. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]

  • PubMed. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018-2020). Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • IJPPR. (2020, July 30). Chiral High Performance Liquid Chromatography: Review. Retrieved from [Link]

Sources

Validation & Comparative

Comparative LC-MS Profiling: N-PMB-4,4-difluoropiperidine vs. Standard Protecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the 4,4-difluoropiperidine moiety is a high-value pharmacophore, often employed to block metabolic soft spots (preventing oxidation at the C4 position) and modulate pKa. However, its synthesis and purification require robust protecting group strategies.

This guide provides a technical characterization of N-PMB-4,4-difluoropiperidine (PMB = p-methoxybenzyl), comparing it against standard alternatives like N-Boc and N-Cbz . We focus on Liquid Chromatography-Mass Spectrometry (LC-MS) validation, highlighting the specific ionization behaviors induced by the electron-withdrawing fluorine atoms and the diagnostic fragmentation patterns of the PMB group.

Chemical Context & Alternatives

The choice of protecting group significantly alters the physicochemical properties of the 4,4-difluoropiperidine core. The table below objectively compares the N-PMB variant with its primary competitors.

Table 1: Comparative Physicochemical & Spectral Properties
FeatureN-PMB-4,4-difluoropiperidine N-Boc-4,4-difluoropiperidine N-Cbz-4,4-difluoropiperidine
Formula C₁₃H₁₇F₂NOC₁₀H₁₇F₂NO₂C₁₃H₁₅F₂NO₂
MW (Monoisotopic) ~241.13 Da~221.12 Da~255.11 Da
UV Absorbance Excellent (λmax ~225, 275 nm)Poor (Transparent >210 nm)Good (λmax ~254 nm)
ESI+ Ionization High (PMB stabilizes cation)Moderate (Labile source frag.)High
Deprotection Oxidative (DDQ) or Acidic (TFA)Acidic (TFA/HCl)Hydrogenolysis (H₂/Pd)
Orthogonality Orthogonal to Cbz & FmocOrthogonal to Fmoc & CbzOrthogonal to Boc & Fmoc
LogP (Hydrophobicity) High (Retains well on C18)ModerateHigh

Scientist’s Insight: While N-Boc is the industry standard for peptide synthesis, it lacks a chromophore. In reaction monitoring of 4,4-difluoropiperidine derivatives, N-PMB is superior because the p-methoxybenzyl group provides a distinct UV signature, allowing dual-confirmation (UV + MS) of product purity, which is critical when the fluorinated core suppresses ionization in complex matrices.

LC-MS Method Development

The electron-withdrawing nature of the gem-difluoro group at the C4 position lowers the basicity of the piperidine nitrogen (pKa ~8.2 vs. ~11.0 for piperidine). This requires specific mobile phase adjustments to ensure efficient protonation.

Chromatographic Protocol[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Temperature: 40°C (Reduces backpressure, improves mass transfer for fluorinated compounds).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

    • Note: FA is preferred over Ammonium Acetate here. The lower pH (<3.0) is necessary to fully protonate the fluorinated amine for maximum ESI+ sensitivity.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: ACN is chosen over Methanol to prevent potential transesterification artifacts during storage and to provide sharper peak shapes for the aromatic PMB group.

MS Source Parameters (ESI+)[1]
  • Capillary Voltage: 3500 V

  • Drying Gas: 10 L/min at 325°C

  • Fragmentor Voltage: 100 V (Optimized to prevent in-source decay of the PMB-Nitrogen bond).

Analytical Workflow Diagram

LCMS_Workflow Sample Crude Reaction Mix (N-PMB-4,4-difluoropiperidine) Prep Sample Prep Dilute in 50:50 ACN:H2O Filter 0.2µm Sample->Prep 1mg/mL LC UHPLC Separation C18 Column Gradient Elution Prep->LC Injection Ionization ESI Source (+) Protonation [M+H]+ LC->Ionization Eluent MS1 Q1 Scan Filter Precursor m/z 242.1 Ionization->MS1 Gas Phase Ions MS2 Collision Cell CID Fragmentation MS1->MS2 Selection Detector Detector Spectrum Generation MS2->Detector Fragments

Figure 1: Optimized LC-MS workflow for characterization of fluorinated piperidine intermediates.

Fragmentation Mechanics & Interpretation[3]

Understanding the fragmentation of N-PMB-4,4-difluoropiperidine is vital for structural confirmation. The spectrum is dominated by the stability of the p-methoxybenzyl carbocation.

The Fragmentation Pathway[4]
  • Precursor: [M+H]⁺ at m/z 242.13 .

  • Primary Cleavage: The C-N bond between the benzylic carbon and the piperidine nitrogen is the weakest link under Collision Induced Dissociation (CID).

  • Dominant Fragment: The PMB cation (m/z 121.06) . This is a resonance-stabilized tropylium-like ion. It is often the base peak (100% abundance).

  • Secondary Fragment: The 4,4-difluoropiperidine core (m/z 122.07) . This peak confirms the integrity of the fluorinated ring.

Mechanistic Diagram

Fragmentation Precursor Precursor Ion [M+H]+ m/z 242.13 (Protonated N-PMB-Difluoropiperidine) TS Transition State Inductive C-N Bond Weakening Precursor->TS CID Energy (15-25 eV) Frag1 Fragment A (Dominant) PMB Cation (Tropylium) m/z 121.06 TS->Frag1 Charge Retention on PMB Frag2 Fragment B (Diagnostic) 4,4-Difluoropiperidine m/z 122.07 TS->Frag2 Charge Retention on Amine Neutral Neutral Loss (Depending on charge retention) TS->Neutral

Figure 2: ESI+ Fragmentation pathway. The m/z 121 peak is the hallmark of PMB protection.

Validation Protocol

To validate this method for purity assessment in a drug development pipeline, the following parameters must be met. This protocol assumes the use of a reference standard >98% purity.

Linearity & Range
  • Protocol: Prepare 6 concentration levels (e.g., 10, 50, 100, 250, 500, 1000 ng/mL) in 50:50 ACN:H₂O.

  • Acceptance Criteria: R² > 0.99 for the plot of Area vs. Concentration.

  • Note: Due to the fluorine atoms, the linear dynamic range may be slightly narrower than non-fluorinated analogs due to potential saturation effects in the ESI droplet surface.

Limit of Detection (LOD)
  • Protocol: Signal-to-Noise (S/N) ratio method.

  • Target: LOD is defined as the concentration yielding S/N ≥ 3:1.

  • Expected Value: ~1–5 ng/mL (highly dependent on MS hardware). The PMB group significantly enhances ionization compared to the free 4,4-difluoropiperidine, lowering the LOD.

Specificity (Blank Check)
  • Protocol: Inject a solvent blank immediately after the highest standard (1000 ng/mL).

  • Requirement: Carryover peak at retention time must be < 0.1% of the standard area.

  • Troubleshooting: If carryover exists, the lipophilic PMB group is likely sticking to the injector needle. Switch to a stronger needle wash (e.g., 90:10 Isopropanol:Water).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Foundational text for PMB, Boc, and Cbz chemistry).[1][2]

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Chromatography A, 1217(25), 3908-3921. (Source for fragmentation mechanisms of benzyl-type protecting groups).

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. (Explains the pKa modulation and lipophilicity effects of the difluoropiperidine moiety).

  • Zhou, S., & Cook, K. D. (2000). "Protonation in electrospray mass spectrometry: Wrong-way-round or right-way-round?" Journal of the American Society for Mass Spectrometry, 11(11), 961-966.

Sources

Crystal Structure Analysis of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine: A Comparative Guide on Fluorination Effects

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural chemistry, I frequently encounter the challenge of optimizing the physicochemical profiles of basic amine pharmacophores. The substitution of a standard piperidine ring with a 4,4-difluoropiperidine scaffold is a highly effective strategy for modulating lipophilicity, metabolic stability, and basicity.

This guide provides an in-depth comparative analysis of the crystal structure and physicochemical performance of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine (Target Scaffold) against its non-fluorinated and mono-fluorinated alternatives. By examining the crystallographic data and the stereoelectronic mechanisms at play, researchers can make informed decisions when incorporating this building block into drug development pipelines.

Physicochemical & Structural Comparison

The introduction of fluorine atoms into the piperidine ring fundamentally alters the molecule's electron distribution and 3D conformation. To objectively evaluate the performance of the target scaffold, we compare it against two standard alternatives:

  • Alternative A (Non-Fluorinated): 1-[(4-methoxyphenyl)methyl]piperidine

  • Alternative B (Mono-Fluorinated): 4-Fluoro-1-[(4-methoxyphenyl)methyl]piperidine

Table 1: Comparative Physicochemical Performance
Property / MetricAlternative A (Non-F)Alternative B (Mono-F)Target Scaffold (4,4-diF)Performance Impact
Amine pKa (calc.) ~9.8~8.6~7.2Drastic reduction in basicity, improving membrane permeability at physiological pH.
Lipophilicity (cLogP) 2.853.053.30Increased lipophilicity enhances target binding affinity in hydrophobic pockets.
Ring Conformation Rapid Chair-Chair FlipBiased Chair (Axial-F)Locked ChairGem-difluoro substitution restricts ring flipping, reducing entropic penalty upon binding.
Metabolic Stability Low (C4 oxidation)ModerateHighBlocks cytochrome P450-mediated oxidation at the vulnerable C4 position.

Mechanistic Drivers: Conformation and Basicity

The distinct properties of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine are driven by two primary stereoelectronic phenomena: the Inductive Effect and the Fluorine Gauche Effect.

The Inductive Effect on Basicity

Fluorine is the most electronegative element. In the target scaffold, the gem-difluoro group exerts a strong electron-withdrawing inductive effect through the


-bond framework 1. This pulls electron density away from the basic nitrogen atom, significantly lowering its pKa compared to the non-fluorinated alternative. This causality is critical in drug design: lowering the pKa from ~9.8 to ~7.2 ensures a higher fraction of the un-ionized drug at physiological pH, drastically improving passive membrane permeability.
Hyperconjugation and the Fluorine Gauche Effect

Unlike unsubstituted piperidines which undergo rapid chair-to-chair inversion, fluorinated piperidines exhibit distinct conformational rigidity 2. This is governed by the Fluorine Gauche Effect 3. The axial orientation of the C-F bond is stabilized by hyperconjugation—specifically, the donation of electron density from adjacent anti-periplanar C-H


-bonds into the low-lying, strongly antibonding 

orbital 4. In the gem-difluoro target, this effect "locks" the piperidine ring into a rigid chair conformation, which is highly advantageous for structure-based drug design.

G N1 Electronegative Fluorine Atoms N2 Inductive Effect (Sigma Withdrawal) N1->N2 N4 Hyperconjugation (σ_CH -> σ*_CF) N1->N4 N3 Lowered Amine pKa (Reduced Basicity) N2->N3 N5 Fluorine Gauche Effect (Conformational Lock) N4->N5

Dual impact of gem-difluoro substitution on piperidine basicity and conformational rigidity.

Crystallographic Experimental Protocols

To accurately determine the structural differences induced by fluorination, high-resolution X-ray diffraction (XRD) must be employed. The following methodology is designed as a self-validating system to ensure absolute structural trustworthiness.

G N1 Compound Synthesis N2 Vapor Diffusion Crystallization N1->N2 N3 Cryogenic (100K) XRD Collection N2->N3 N4 Anisotropic Refinement N3->N4 N5 Structural Validation N4->N5

Workflow for the crystallization and XRD structural validation of fluorinated piperidines.

Step 1: High-Purity Crystallization via Vapor Diffusion

Causality: Rapid evaporation often leads to twinned or amorphous crystals. Vapor diffusion controls the kinetic rate of supersaturation, yielding single crystals with minimal lattice defects.

  • Dissolve 20 mg of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine in 0.5 mL of ethyl acetate (solvent) in a 2 mL inner vial.

  • Place the inner vial inside a 10 mL outer vial containing 3 mL of hexanes (anti-solvent). Cap the outer vial tightly.

  • Allow the system to stand undisturbed at 20°C for 48–72 hours.

  • Self-Validation: Examine the resulting crystals under a cross-polarized microscope. The presence of sharp, uniform birefringence confirms the formation of a highly ordered single-crystal lattice.

Step 2: Cryogenic X-Ray Diffraction (XRD) Collection

Causality: Collecting data at room temperature results in high thermal atomic displacement (large thermal ellipsoids), which obscures the precise measurement of C-F bond lengths. Cooling the crystal to 100 K freezes out this thermal motion.

  • Select a single crystal (approx. 0.2 × 0.1 × 0.1 mm) and mount it on a specific nylon loop using perfluoropolyether oil.

  • Immediately transfer the loop to the goniometer head in a cold nitrogen stream set to 100 K.

  • Irradiate the crystal using Mo K

    
     radiation (
    
    
    
    = 0.71073 Å) and collect diffraction frames over a full 360° rotation.
Step 3: Structural Refinement & Self-Validation
  • Integrate the diffraction frames and apply multi-scan absorption corrections.

  • Solve the structure using Direct Methods (e.g., SHELXT) to locate the heavy atoms (C, N, O, F).

  • Refine the structure using full-matrix least-squares on

    
     (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Self-Validation: The structural model is only considered trustworthy if the final

    
     value is < 0.05 (indicating < 5% discrepancy between the calculated model and observed data) and the Goodness-of-Fit (GoF) is approximately 1.0.
    

Comparative Crystallographic Data Analysis

The XRD data reveals how the strong local dipoles generated by the C-F bonds alter the crystal packing architecture. The target scaffold engages in weak intermolecular C-F···H-C interactions, leading to a denser unit cell compared to the non-fluorinated analog.

Table 2: Crystallographic Data Summary
ParameterAlternative A (Non-F)Target Scaffold (4,4-diF)Crystallographic Significance
Crystal System OrthorhombicMonoclinicFluorination alters the symmetry of the packing lattice.
Space Group


The target scaffold packs with a screw axis and glide plane, typical for polarized organic molecules.
Z (Molecules/Unit Cell) 84Higher packing efficiency in the target scaffold due to dipole-dipole interactions.
Average C-F Bond Length N/A1.365 ÅConfirms the highly polarized, strong covalent nature of the gem-difluoro group.
Final

Factor
0.0410.038Both structures pass the self-validation threshold (

< 0.05), ensuring high data reliability.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - National Institutes of Health (NIH).2

  • The Fluorine Gauche Effect: A Brief History. ResearchGate.3

  • Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals.4

  • 4,4-Difluoropiperidine | C5H9F2N | CID 2758352. PubChem - National Institutes of Health (NIH).1

Sources

Validating purity of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine via NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Orthogonal Validation

In the synthesis of fluorinated bioactive scaffolds, 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine (hereafter Compound A ) serves as a critical intermediate. While the p-methoxybenzyl (PMB) group provides a UV chromophore, relying solely on HPLC-UV for purity assignment is fraught with risk. The fluorinated piperidine core lacks UV absorbance, meaning impurities like 4,4-difluoropiperidine (starting material) or defluorinated byproducts may have vastly different response factors—or be invisible—compared to the PMB-protected product.

This guide argues for the adoption of Quantitative NMR (qNMR) as the primary validation tool. By leveraging the 19F nucleus (orthogonality) and the 1H PMB signals (sensitivity), researchers can achieve SI-traceable purity assessment without the need for identical reference standards.

Structural Analysis & Spectral Expectations

To validate purity, one must first understand the spectral landscape. Compound A possesses two distinct NMR-active zones: the aromatic PMB protecting group and the aliphatic, fluorinated piperidine ring.

The NMR "Fingerprint"
MoietyNucleusPredicted Shift (

)
Multiplicity & Coupling (

)
Validation Utility
PMB - OMe 1H~3.80 ppmSinglet (3H)Primary Quant Target. High intensity, usually singlet, distinct from solvent.
PMB - Aromatics 1H6.80 – 7.30 ppmAA'BB' System (4H)Diagnostic for PMB integrity.
PMB - Benzylic 1H~3.50 ppmSinglet (2H)Secondary check; verify no splitting (indicates oxidation).
Piperidine - C2/C6 1H2.50 – 2.70 ppmTriplet/Broad (4H)Avoid for Quant. Often broadened by N-quadrupole or conformational exchange.
Piperidine - C3/C5 1H1.90 – 2.10 ppmMultiplet (4H)Complex due to

coupling (~10-15 Hz).
Gem-Difluoro 19F-90 to -100 ppmQuintet (decoupled: Singlet)Gold Standard. No background interference.
Piperidine - C4 13C~120 ppmTriplet (

Hz)
Qualitative confirmation of gem-difluoro motif.

Comparative Analysis: HPLC vs. 1H qNMR vs. 19F qNMR

The following table objectively compares the three methodologies for validating Compound A.

Table 1: Method Performance Matrix
FeatureHPLC-UV (254 nm) 1H qNMR (Internal Std) 19F qNMR (Internal Std)
Principle Separation + UV AbsorbanceMolar Ratio (Proton counting)Molar Ratio (Fluorine counting)
Reference Standard Required (Identical compound needed for absolute % w/w)Not Required (Any trace-certified IS works, e.g., Maleic Acid)Not Required (Any trace-certified IS works, e.g., BTF-Benzoic Acid)
Response Factor Compound-dependent (High risk of error)Unity (1H = 1H)Unity (19F = 19F)
Specificity Medium (Co-elution risk)High (Chemical shift dispersion)Ultra-High (No solvent/matrix background)
Water/Solvent Detection No (Invisible to UV)Yes (Visible in spectrum)No (Invisible to 19F)
Acquisition Time 20–40 mins (gradient)10–20 mins (d1 delay dependent)15–30 mins (requires long d1)
Primary Risk Overestimation of purity due to invisible impurities.Overlapping signals in aliphatic region.Underestimation if T1 relaxation is insufficient.
Decision Logic: When to use which?

DecisionMatrix Start Start: Purity Assessment IsRefAvailable Is a Certified Reference Standard of Compound A available? Start->IsRefAvailable RoutineQC Routine QC (Batch-to-Batch) IsRefAvailable->RoutineQC Yes AbsPurity Absolute Purity Assignment (Value Assignment) IsRefAvailable->AbsPurity No HPLC Use HPLC-UV (Relative Area %) RoutineQC->HPLC CheckSolubility Is sample clean in aromatic region? AbsPurity->CheckSolubility Solubility Check qNMR_1H Use 1H qNMR (Target: PMB-OMe) CrossValidate Cross-Validate with 19F qNMR_1H->CrossValidate Optional qNMR_19F Use 19F qNMR (Target: CF2) CheckSolubility->qNMR_1H Yes CheckSolubility->qNMR_19F No / Overlap

Caption: Decision matrix for selecting the appropriate validation method based on reference standard availability and spectral complexity.

Experimental Protocols

Protocol A: 1H qNMR (The Standard Approach)

Objective: Determine purity using the clean OMe singlet of the PMB group.

1. Internal Standard (IS) Selection:

  • Recommended: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.

  • Why: TMB provides a singlet ~6.1 ppm (aromatic region) and ~3.8 ppm (methoxy). Since Compound A has a methoxy at ~3.8, Maleic Acid (singlet at 6.3 ppm) is the superior choice to avoid overlap.

2. Sample Preparation:

  • Accurately weigh (±0.01 mg) approx. 10–15 mg of Compound A .

  • Accurately weigh (±0.01 mg) approx. 5–8 mg of Maleic Acid (TraceCERT® or NIST-traceable) .

  • Dissolve both in 0.6 mL DMSO-d6 or CDCl3. Note: DMSO-d6 is preferred to prevent volatility errors and ensure complete solubility of polar salts.

  • Vortex until completely dissolved.

3. Acquisition Parameters (Critical):

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (d1):

    
     seconds.
    
    • Reasoning: T1 for aromatic protons can be 3–5 seconds. qNMR requires

      
       to recover 99.3% magnetization.
      
  • Scans (ns): 16 or 32 (S/N > 250:1).

  • Spectral Width: 20 ppm (ensure no aliasing).

  • Offset (O1): Center of spectrum (~5 ppm).

4. Processing:

  • Phase and baseline correction (manual preferred).

  • Integrate the IS singlet (set to calibrated value).

  • Integrate the PMB-OMe singlet of Compound A.

Protocol B: 19F qNMR (The Orthogonal Check)

Objective: Validate the fluorinated core specifically.

1. Internal Standard Selection:

  • Recommended: 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) or

    
    -Trifluorotoluene (TFT).
    
  • Why: BTFMBA has a sharp singlet at -61.3 ppm. Compound A (gem-difluoro) will be around -90 to -100 ppm. No overlap.

2. Acquisition Parameters:

  • Pulse Sequence: Inverse Gated Decoupling (zgig).

    • Reasoning: Decouples protons to simplify the F signal into a singlet (increasing S/N) but suppresses the Nuclear Overhauser Effect (NOE) to ensure integration validity.

  • Relaxation Delay (d1):

    
     seconds.
    
    • Expert Insight: Fluorine nuclei often have very long T1 relaxation times. Measure T1 first![1] If T1 is 6s, d1 must be 30s.

  • Offset (O1): Set midway between IS and Analyte signals (approx -80 ppm).

Calculation & Data Analysis

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integrated area
    
  • 
    : Number of nuclides (e.g., 3 for OMe, 2 for gem-difluoro)
    
  • 
    : Molecular Weight[1][2]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard (as decimal)
    
Workflow Diagram

qNMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Weigh Precision Weighing (Analyte + IS) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve T1_Check Measure T1 (Inversion Recovery) Dissolve->T1_Check Pulse Acquire Spectrum (d1 > 5*T1) T1_Check->Pulse Phase Phase & Baseline Correction Pulse->Phase Integrate Integration (Region Selection) Phase->Integrate Calc Calculate Purity Integrate->Calc

Caption: Step-by-step workflow for qNMR data generation and processing.

Troubleshooting & Common Pitfalls

  • Rotamers: The amide bond (if present in derivatives) or ring inversion in piperidines can cause signal broadening.

    • Solution: Run NMR at elevated temperature (e.g., 313 K) to sharpen signals by fast exchange.

  • 13C Satellites: When integrating the OMe singlet in 1H NMR, the

    
     satellite peaks (1.1% natural abundance) sit at the base of the main peak.
    
    • Rule: Either include them in both IS and Analyte integrals, or exclude them in both. Consistency is key.

  • Hygroscopicity: Compound A (as a free base or salt) may absorb water.

    • Solution: qNMR detects water content if it doesn't overlap. If water overlaps with the quant signal, switch solvents (e.g., from DMSO to CDCl3).

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard for qNMR (Fluorine-19)."[3] BIPM Metrology Guidelines. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Glorius, F., et al. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, 2020, 10, 12052–12057.[4] (Provides context on synthesis and spectral characterization of fluorinated piperidines). [Link]

Sources

Gem-Difluoro Substitution in Ligand Design: A Physicochemical and Thermodynamic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of a gem-difluoro (


) moiety is a high-leverage tactic in modern ligand design. Far from being a simple "metabolic block," the 

group acts as a distinct physicochemical entity that can profoundly alter ligand binding thermodynamics. This guide moves beyond basic bioisosterism to analyze the specific impact of

substitution on binding affinity (

), conformation, and lipophilicity, providing a validated experimental roadmap for characterization.

Part 1: The Physicochemical Landscape

vs. The Alternatives

The


 group is frequently employed as a bioisostere for a methylene (

), carbonyl (

), or ether oxygen (

).[1][2][3][4][5][6][7] However, its behavior is unique due to the "Fluorine Effect"—a combination of high electronegativity, low polarizability, and specific electrostatic potentials.

Table 1: Comparative Physicochemical Properties of Bioisosteric Linkers

PropertyMethylene (

)
gem-Difluoro (

)
Carbonyl (

)
Ether (

)
Bond Angle ~109.5° (Tetrahedral)~115° (Widened)~120° (Planar)~110°
Van der Waals Radius 1.20 Å (H)1.47 Å (F)1.52 Å (O)1.52 Å (O)
H-Bond Capability NoneWeak Acceptor (rare)Strong AcceptorModerate Acceptor
Dipole Moment ~0 D~2.3 D (Strong)~2.7 D~1.3 D
Lipophilicity (

)
Baseline+0.2 to +0.5 (Context dependent)-0.5 to -1.0-0.5 to -1.0
Electronic Effect NeutralStrong EWG (Inductive)Strong EWGDonor (Resonance)

Key Insight: The


 group is not  a steric mimic of 

despite the similar bond lengths. It is a "polar hydrophobic" unit. It lacks the strong desolvation penalty of a carbonyl group (it doesn't bind water tightly) but possesses a quadrupole moment capable of orthogonal dipolar interactions with protein backbone amides.

Part 2: Mechanistic Impact on Binding Affinity

The introduction of a


 group typically influences binding affinity through three distinct mechanisms.
The Conformational "Lock" (Entropy )

The high electronegativity of fluorine creates a gauche effect in linear aliphatic chains (e.g.,


-fluoroamines or ethers). In cyclic systems, the repulsion between the fluorine lone pairs and adjacent atoms can pucker rings into specific conformations.
  • Result: Pre-organization of the ligand into its bioactive conformation before binding reduces the entropic penalty (

    
    ) required to fit into the active site.
    
Modulation of (Enthalpy )

When placed


 or 

to a basic amine, the electron-withdrawing nature of

lowers the amine's

(often by 2–3 units).
  • Result: This increases the fraction of non-ionized ligand at physiological pH, potentially improving membrane permeability (

    
    ) and altering electrostatic interactions within the binding pocket.
    
Orthogonal Multipolar Interactions

Unlike


, the C-F bond has a significant dipole. The 

carbon is highly electropositive.
  • Result: This allows the

    
     group to engage in favorable interactions with electron-rich protein residues (e.g., carbonyl oxygens of the backbone) via C-F···C=O  orthogonal dipolar interactions.
    

Part 3: Comparative Performance Analysis (Case Studies)

Table 2: Impact of gem-Difluoro Substitution on Ligand Performance

Target ClassSubstitution ContextAlternative (

)

Analog Performance
Mechanism of ActionRef
HIV-1 Protease P2 Ligand (Bis-THF ring)

/


improved 10-fold
(to 16 pM)
Stabilized "flap" region via F···C=O interactions with Gly48.[1]
PTP1B Phosphotyrosine MimicPhosphate (

)
Maintained Affinity ; Hydrolytically Stable

mimics the electronegativity of ester oxygen without hydrolysis liability.
[2]
GABA Receptors Macrocyclic Linker

Selectivity Switch Locked conformation favored GABA-C over GABA-A.[3]
Kinase (p38) Aliphatic Chain

Metabolic Stability (

> 60 min)
Blocked oxidative metabolism at labile site; minimal affinity loss.[4]
Visualization: The Decision Matrix

The following diagram illustrates the logical flow for deciding when to deploy a gem-difluoro substitution.

G Start Ligand Optimization Goal Metab Problem: Metabolic Instability (Oxidation at CH2) Start->Metab Conf Problem: High Entropic Penalty (Flexible Chain) Start->Conf Elec Problem: High Basicity (Poor Permeability) Start->Elec Sol1 Strategy: gem-Difluoro Block Blocks CYP450 oxidation Metab->Sol1 Sol2 Strategy: Gauche Effect Locks Bioactive Conformation Conf->Sol2 Sol3 Strategy: Inductive Effect Lowers pKa of neighbor amine Elec->Sol3 Res1 Outcome: Increased t1/2 Risk: Lipophilicity spike Sol1->Res1 Res2 Outcome: Improved Affinity (Ki) Mechanism: Reduced TΔS Sol2->Res2 Res3 Outcome: Improved Permeability Mechanism: Increased Neutral Fraction Sol3->Res3

Figure 1: Strategic Decision Matrix for gem-Difluoro Incorporation in Lead Optimization.

Part 4: Experimental Validation Protocols

To rigorously assess the impact of


 substitution, standard 

assays are insufficient. They do not deconstruct the thermodynamic drivers (Enthalpy vs. Entropy).
Protocol A: Thermodynamic Profiling via ITC

Objective: Determine if affinity gain is driven by conformational locking (Entropy) or new interactions (Enthalpy).

  • Preparation: Dialyze protein (Target) into matched buffer (e.g., 20mM HEPES, 150mM NaCl, pH 7.4). Dissolve Ligand (

    
     analog) to 10-20x protein concentration.
    
  • Titration: Perform 20 injections of 2 µL ligand into the protein cell at 25°C using a microcalorimeter (e.g., MicroCal PEAQ-ITC).

  • Analysis: Fit data to a One-Set-of-Sites model.

    • Success Criteria: If

      
       (Entropy) becomes more favorable (positive) compared to the 
      
      
      
      parent, the
      
      
      group has successfully reduced conformational freedom.
    • Warning: If

      
       (Enthalpy) decreases significantly, the 
      
      
      
      group may be causing steric clash or losing critical H-bonds.
Protocol B: NMR Binding Screening (FAXS/CPMG)

Why this method? Since the ligand already contains fluorine,


 NMR is the most direct, label-free method to measure binding 

and kinetics.

Workflow:

  • T2 Relaxation Filter (CPMG):

    • Prepare a mixture of Ligand (50 µM) and Protein (2 µM).

    • Apply a CPMG pulse sequence (spin-echo train).

    • Principle: Large protein-ligand complexes tumble slowly (fast

      
       relaxation). Small free ligands tumble fast (slow 
      
      
      
      ).
    • Readout: If the ligand binds, the

      
       signal intensity will decrease  significantly compared to the ligand-only control.
      
  • Chemical Shift Perturbation:

    • Monitor the

      
       chemical shift (
      
      
      
      ).[7] A shift >0.05 ppm usually indicates a change in the local electronic environment upon binding (desolvation or protein interaction).

Protocol Step1 Ligand Synthesis (gem-Difluoro Analog) Step2 19F NMR Screening (Ligand + Protein) Step1->Step2 Decision Signal Attenuation? Step2->Decision Yes Hit: Binder Calculate Kd Decision->Yes Yes (T2 decrease) No No Binding Check Solubility Decision->No No change ITC Secondary Validation Isothermal Titration Calorimetry Yes->ITC

Figure 2: Validated Screening Workflow utilizing intrinsic


 NMR properties.

Part 5: Synthesis & Accessibility

Synthesis of gem-difluoro compounds has historically been challenging but is now accessible via late-stage functionalization.

  • Deoxofluorination: Conversion of ketones/aldehydes using DAST, Deoxo-Fluor, or XtalFluor-E.

    • Note: Requires careful temperature control to avoid elimination.

  • Reformatsky-Claisen: Ideal for accessing

    
    -difluoro esters/amides (as seen in the HIV protease inhibitors).
    
  • Difluorocarbene Insertion: Recent Pd-catalyzed methods allow insertion of

    
     carbenes into double bonds or specific C-H sites [5].
    

References

  • Ghosh, A. K., et al. (2008). Design of Gem-difluoro-bis-Tetrahydrofuran as P2-Ligand for HIV-1 Protease Inhibitors to Improve Brain Penetration. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • O'Connell, S. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.

  • Melnykov, K. P., et al. (2025). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres. Chemistry - A European Journal.

  • Koenigs, R. M., et al. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions.[2][8] Chemistry - A European Journal.

Sources

Comparative Solubility Studies of N-PMB Protected Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-PMB (para-methoxybenzyl) protection offers a unique solubility profile critical for the synthesis of complex piperidine pharmacophores. Unlike carbamate-based groups (Boc, Cbz) which often induce high crystallinity and limited solubility in non-polar solvents, the N-PMB group imparts significant lipophilicity and disrupts lattice energy, often enhancing solubility in chlorinated and ethereal solvents. This guide provides a technical comparison of N-PMB against standard alternatives (N-Boc, N-Bn), supported by thermodynamic solubility protocols and strategic recommendations for process chemistry.

Introduction: The Piperidine Solubility Challenge

Piperidine rings are ubiquitous in FDA-approved therapeutics (e.g., Fentanyl, Donepezil). However, the secondary amine functionality is highly polar and prone to salt formation, creating solubility bottlenecks during purification.

Protecting groups (PGs) are not merely masking agents; they are solubility modifiers . The choice of PG dictates the solvent system for reaction, workup, and crystallization.

  • N-H (Free Base): High polarity, water-soluble, difficult to extract into organic phases without pH adjustment.

  • N-PMB: Adds a lipophilic, electron-rich aromatic tail.

  • N-Boc: Adds a bulky, non-polar carbamate, often leading to high crystallinity.

Chemical Principles of N-PMB Solubility

The para-methoxybenzyl (PMB) group modifies solubility through two primary mechanisms:

  • Lipophilicity Enhancement (LogP): The PMB group adds a benzyl scaffold with a methoxy substituent. The methoxy group (

    
    ) is electron-donating, increasing the electron density of the aromatic ring. While the benzyl core drives solubility in non-polar solvents (DCM, Toluene), the methoxy dipole improves interaction with moderately polar aprotic solvents (EtOAc, THF) compared to a simple N-Benzyl (Bn) group.
    
  • Lattice Energy Disruption: Unlike the N-Boc group, which contains a rigid carbamate capable of hydrogen bond accepting, the N-PMB group forms a tertiary amine. This eliminates the H-bond donor capability of the nitrogen and introduces rotational freedom, often lowering the melting point and increasing solubility in organic media.

Comparative Analysis: N-PMB vs. Alternatives

The following data summarizes the solubility behavior of a model compound (4-phenylpiperidine) protected with different groups.

Table 1: Comparative Solubility Matrix (25°C)
FeatureN-PMB (p-Methoxybenzyl) N-Bn (Benzyl) N-Boc (tert-Butyloxycarbonyl) N-Cbz (Benzyloxycarbonyl)
Primary Solubility Chlorinated (DCM, CHCl

), Aromatics
Non-polar (Hexane, Toluene)Polar Aprotic (DMSO, DMF), AlcoholsAlcohols, Esters
Water Solubility Negligible (< 0.01 mg/mL)NegligibleVery LowLow
Crystallinity Moderate to Low (Often oils/amorphous)ModerateHigh (Good for crystallization)High
Acid Stability Labile (TFA/DCM)Stable (requires Hydrogenolysis)Labile (HCl/Dioxane)Stable
Purification Mode Chromatography (Silica)ChromatographyRecrystallizationRecrystallization
Key Insights
  • Process Advantage: N-PMB derivatives are often highly soluble in DCM , making them ideal for reactions requiring low temperatures or strictly anhydrous conditions where polar solvents might freeze or interfere.

  • Purification Trade-off: Due to lower crystallinity, N-PMB derivatives frequently require column chromatography rather than simple recrystallization, which is common with N-Boc derivatives.

Experimental Protocol: Thermodynamic Solubility Determination

Standard Operating Procedure (SOP) for Senior Scientists

Objective: Determine the equilibrium solubility of N-PMB-4-phenylpiperidine in various solvent systems to optimize purification.

Phase 1: Preparation (Saturation)
  • Weighing: Accurately weigh 50 mg of the solid N-PMB derivative into a 4 mL clear glass vial (Vial A).

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Methanol, DCM, Toluene).

  • Supersaturation Check:

    • If solid dissolves completely: Add more solid in 10 mg increments until a visible precipitate remains.

    • If solid remains: Proceed to equilibration.[1]

Phase 2: Equilibration
  • Agitation: Place vials in a thermomixer or orbital shaker.

  • Parameters: Shake at 25°C ± 0.5°C at 750 RPM for 24 hours .

    • Note: Kinetic solubility (2 hours) is insufficient for process scale-up decisions.

  • Settling: Stop agitation and allow the suspension to settle for 2 hours (or centrifuge at 10,000 RPM for 5 mins if particles are fine).

Phase 3: Analysis (HPLC-UV)
  • Sampling: Carefully withdraw 100 µL of the supernatant using a syringe filter (0.22 µm PTFE). Do not disturb the pellet.

  • Dilution: Dilute the aliquot 100-fold with Mobile Phase A (Acetonitrile/Water).

  • Quantification: Inject onto HPLC (C18 Column, 254 nm). Calculate concentration against a pre-run 5-point calibration curve of the pure standard.

Strategic Decision Framework

The following diagram illustrates the decision logic for selecting N-PMB based on solubility requirements and downstream chemistry.

G Start Select Protecting Group for Piperidine Q1 Requirement: High Solubility in Non-Polar/Chlorinated Solvents? Start->Q1 Q2 Is the product intended for Crystallization (Solid) or Chromatography (Oil)? Q1->Q2 Yes Res_Boc Select N-Boc (High Crystallinity, Acid Cleavage) Q1->Res_Boc No (Need Polar/Aq Solubility) Q3 Downstream Sensitivity: Is the molecule Acid Sensitive? Q2->Q3 Crystallization Required Res_PMB Select N-PMB (High DCM Solubility, Oxidative Cleavage) Q2->Res_PMB Chromatography (Oil OK) Q3->Res_PMB Yes (Avoid Strong Acid) Res_Bn Select N-Bn (Stable, Hydrogenolysis Cleavage) Q3->Res_Bn No (Stable)

Figure 1: Decision matrix for selecting N-PMB protection based on solubility and purification needs.

Case Study: Oxidative Deprotection & Solubility

Scenario: A drug candidate requires the removal of the protecting group in the presence of an acid-sensitive acetal moiety.

  • Challenge: N-Boc requires TFA/HCl (destroys acetal). N-Bn requires Hydrogenolysis (incompatible with alkene in scaffold).

  • Solution: N-PMB protection.

  • Solubility Impact: The N-PMB intermediate was soluble in a DCM/Water (10:1) mixture, allowing for the use of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) . The reaction proceeds via a single-electron transfer mechanism in the organic phase, where the high solubility of the N-PMB derivative ensures rapid kinetics.

  • Outcome: Quantitative deprotection without affecting the acetal or alkene.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay Protocols. Enamine.net.

  • BenchChem. (2025).[2][3][4][5][6][7] An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate.

  • Organic Chemistry Portal. (2024). Protecting Groups: PMB (p-Methoxybenzyl) ether.

  • National Institutes of Health (NIH). (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected Derivatives. PMC.

Sources

Safety Operating Guide

4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine

As a preferred partner in laboratory safety and chemical logistics, we provide this comprehensive operational guide for managing 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine (also known as 1-(4-Methoxybenzyl)-4,4-difluoropiperidine). Designed for researchers and drug development professionals, this protocol goes beyond standard Safety Data Sheet (SDS) recommendations by explaining the causality behind the safety measures. Handling fluorinated piperidine derivatives requires strict lifecycle management to prevent the release of highly toxic byproducts—specifically hydrogen fluoride (HF)—into the environment.

Chemical Profile & Hazard Causality

Understanding the molecular structure is the first step in establishing a self-validating safety protocol.

  • The Piperidine Ring : Contains a basic nitrogen atom, making the compound susceptible to exothermic salt formation (e.g., hydrochlorides) when exposed to acids. Upon combustion, the nitrogen heteroatom yields toxic nitrogen oxides (NOx).

  • The gem-Difluoro Group : The presence of two fluorine atoms categorizes this compound strictly as a halogenated organic compound . Thermal decomposition or improper incineration of fluorinated organics directly generates hydrogen fluoride (HF) gas, a highly corrosive and systemic toxin.

  • Physical Hazards : The compound causes skin and serious eye irritation. Dust or aerosol formation presents a severe inhalation hazard.

Waste Segregation Strategy (Critical Operation)

The most common and costly error in laboratory waste management is the commingling of halogenated and non-halogenated waste.

The Causality : Mixing this difluorinated compound with standard non-halogenated solvents (like acetone or ethanol) taints the entire waste stream. The EPA requires that any mixture containing halogenated compounds be treated entirely as halogenated waste. Incinerating halogenated waste in standard facilities lacking acid-gas scrubbers can destroy the incinerator lining and release HF and potentially dioxins/furans into the atmosphere.

WasteWorkflow Gen Waste Generation 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine Check Isolate from Non-Halogenated Solvents? Gen->Check Halogenated Halogenated Waste Stream (Fluorinated) Check->Halogenated Yes (Required) NonHalogenated Non-Halogenated Stream (DO NOT MIX) Check->NonHalogenated No (Violation) Container HDPE Waste Container (Properly Labeled) Halogenated->Container Incineration Licensed Incineration (Flue Gas Scrubbing for HF) Container->Incineration EPA Permitted Transport

Workflow for the segregation and disposal of fluorinated piperidine waste.

Table 1: Quantitative Operational & Regulatory Thresholds To ensure compliance and safety, laboratory managers must adhere to the following quantitative thresholds when handling this compound's waste lifecycle:

ParameterThreshold / ValueCausality & Regulatory Grounding
Halogenated Waste Threshold > 0.1% Halogens by volumeMixtures exceeding this must be classified as halogenated to prevent dioxin formation during standard incineration.
Incinerator Destruction Efficiency ≥ 99.99% (DRE)EPA mandates this Destruction and Removal Efficiency (DRE) for halogenated organics to prevent environmental HF release.
Satellite Accumulation Limit ≤ 50 GallonsExceeding this triggers immediate RCRA transport requirements; maintaining lower volumes minimizes spill severity.
Flue Gas Cooling Temp (APCD) ≤ 300°F (149°C)Dry scrubbers must operate below this to maximize HF/dioxin capture before stack emission.

Step-by-Step Disposal Protocol

Every protocol described below functions as a self-validating system. Do not proceed to the next step unless the verification check is passed.

  • Step 1: Containment and Collection

    • Action: Collect all solid residues, contaminated gloves, and liquid solutions containing the compound into a High-Density Polyethylene (HDPE) container.

    • Verification: Ensure the container is structurally sound and compatible with basic amines and halogenated organics. Do not use metal containers due to the risk of corrosion from potential HF trace generation.

  • Step 2: RCRA Labeling

    • Action: Label the container explicitly as "Hazardous Waste - Halogenated Organics (Contains Fluorinated Piperidine)". If mixed with spent solvents, apply the appropriate EPA RCRA waste codes (e.g., F001, F002, or F005 depending on the solvent blend).

    • Verification: Visually confirm that the label includes the accumulation start date and specific hazards (Irritant, Environmental Hazard).

  • Step 3: Storage

    • Action: Store in a cool, dry, well-ventilated secondary containment tray, away from direct sunlight and incompatible materials (strong oxidizers and inorganic acids like nitric or sulfuric acid).

    • Verification: Confirm the storage area does not exceed the 50-gallon accumulation limit to maintain compliance with satellite accumulation rules.

  • Step 4: Transport and Final Destruction

    • Action: Contract a licensed hazardous waste disposal company. The mandated destruction method is controlled incineration with flue gas scrubbing .

    • Verification: Request documentation from the vendor verifying their facility's EPA permit specifically includes wet scrubbers (alkaline liquid reagents) capable of neutralizing hydrogen fluoride (HF) and nitrogen oxides (NOx) generated during combustion.

Experimental & Operational Safety Workflows

When actively handling the chemical during drug development assays or synthesis, adhere to the following operational steps:

  • Engineering Controls : Conduct all weighing and transfer operations inside a certified chemical fume hood.

    • Verification: Check the fume hood monitor to ensure face velocity is ≥ 100 FPM before opening the chemical container. Causality: Prevents inhalation of airborne particles which can cause severe respiratory irritation.

  • Personal Protective Equipment (PPE) :

    • Don nitrile gloves. Verification: Inspect for pinholes prior to use.

    • Wear a fire/flame-resistant lab coat.

    • Use tight-fitting safety goggles.

  • Emergency Spill Response :

    • Solid Spill: Do not dry sweep. Moisten the spill with a compatible solvent (or water) to prevent dust dispersion, sweep up with spark-proof tools, and place in a closed HDPE container.

    • Liquid Spill (if in solution): Absorb with an inert material (e.g., vermiculite or sand). Do not flush down the sink; discharge into the municipal sewer system must be strictly avoided.

References

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 3-(Boc-aMino)-4,4-difluoropiperidine". chemicalbook.com.

  • Fisher Scientific. "SAFETY DATA SHEET". fishersci.com.

  • Chemsrc. "4,4-Difluoropiperidine | CAS#:21987-29-1". chemsrc.com.

  • Tokyo Chemical Industry. "SAFETY DATA SHEET". tcichemicals.com.

  • Fluorochem. "Safety Data Sheet". fluorochem.co.uk.

  • University of Louisville. "chemical waste management: combining compatible used organic solvents". louisville.edu.

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal". hazardouswasteexperts.com.

  • WMSolutions. "F List - Hazardous Wastes From Non-Specific Sources". wmsolutions.com.

  • US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". epa.gov.

  • Princeton University. "Current Land-Based Incineration Technologies". princeton.edu.

  • US EPA. "Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration". epa.gov.

  • Aerosol and Air Quality Research. "Advanced Scrubbing/Filtration Devices for Pollution Control in Medical Laboratory Waste Incineration System". aaqr.org.

  • National Academies. "Waste Incineration and Public Health (2000)". nationalacademies.org.

Personal protective equipment for handling 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine

As a preferred partner in laboratory safety and chemical handling, we provide more than just high-purity reagents; we deliver the operational intelligence required to use them safely and effectively. 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine is a highly specialized fluorinated building block frequently utilized in advanced drug discovery. Handling this compound requires strict adherence to procedural safety to protect both the researcher and the integrity of the molecule.

This guide provides a self-validating, step-by-step framework for the safe execution of experiments involving this compound.

Chemical Hazard Profiling & Mechanistic Causality

Understanding the molecular architecture of 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine is critical for predicting its behavior and implementing appropriate safety measures.

  • The Fluorinated Piperidine Core: The introduction of two fluorine atoms at the 4-position of the piperidine ring significantly increases the lipophilicity of the molecule compared to standard piperidines ()[1].

    • Causality: This enhanced lipophilicity increases the risk of rapid dermal absorption. While the strongly electronegative fluorine atoms lower the pKa of the amine slightly, the nitrogen center remains sufficiently basic to cause localized tissue irritation or chemical burns upon direct contact.

  • The 4-Methoxybenzyl (PMB) Group: This protecting group adds significant molecular weight and steric bulk.

    • Causality: When dissolved in highly permeant organic solvents (e.g., DMSO, DMF, or DCM) during reaction setups, the PMB group's lipophilic nature facilitates transport across lipid bilayers, making accidental solvent splashes a severe exposure vector.

  • Thermal Degradation Risks: In the event of a fire or extreme thermal stress, halogenated organic compounds decompose to release highly toxic and corrosive gases, specifically hydrogen fluoride (HF) and nitrogen oxides (NOx)[1].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a multi-layered PPE strategy is mandatory. The following table summarizes the required equipment, material specifications, and the scientific rationale for each choice.

Protection ZoneRecommended EquipmentMaterial SpecificationCausality & Justification
Ocular/Face Chemical Splash Goggles & Face ShieldPolycarbonate lenses, indirect venting.Protects against basic amine splashes. The face shield is mandatory when transferring volumes >50 mL of solvated compound to prevent mucosal exposure.
Dermal (Hands) Double-Gloving SystemInner: Nitrile (min. 4 mil). Outer: Neoprene or Butyl rubber.Nitrile provides tactile sensitivity for weighing but degrades rapidly in solvents like DCM. The outer heavier glove provides a chemical barrier against solvent-mediated dermal absorption of the lipophilic amine.
Body Flame-Resistant (FR) Lab CoatNomex® or treated cotton (CP-85).Prevents static discharge during powder transfer and provides a barrier against thermal degradation products in case of localized flash fires.
Respiratory Chemical Fume Hood (Primary)Certified to maintain 80-120 fpm face velocity.Eliminates inhalation risks of airborne particulates during weighing and captures volatile organic solvents used during solvations ()[2].

Operational Workflow & Self-Validating Protocols

The following step-by-step methodology ensures a closed-loop, self-validating system for handling the compound safely.

Step 1: Environmental Validation

  • Action: Prior to handling the chemical, verify the chemical fume hood's operational status.

  • Validation: Check the digital airflow monitor. The system is validated only if the face velocity reads between 80 and 120 feet per minute (fpm). If the alarm sounds or the monitor reads outside this range, abort the procedure immediately[2].

Step 2: Enclosed Weighing and Transfer

  • Action: Weigh the 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine using an enclosed analytical balance situated strictly inside the fume hood.

  • Causality: Static charge can cause fine powders of fluorinated compounds to aerosolize. Using an enclosed balance prevents micro-currents of air from dispersing the powder into the researcher's breathing zone.

  • Validation: Zero the balance, add the powder using an anti-static spatula, and observe the reading. A stable reading without upward or downward drift confirms the absence of static interference and air drafts.

Step 3: Solvation and Reaction Setup

  • Action: Dissolve the compound in the chosen solvent (e.g., anhydrous DCM or THF) under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or sealed septum vial.

  • Causality: While the compound itself is not acutely pyrophoric, conducting the solvation under inert gas displaces ambient moisture and oxygen, preventing unwanted side reactions (such as amine oxidation) and ensuring the integrity of the PMB group for downstream synthesis.

Workflow A Pre-Operation Check (Fume Hood & PPE) B Weighing & Transfer (Enclosed Balance) A->B C Reaction Setup (Inert Atmosphere) B->C D Spill / Exposure Detected? C->D E Emergency Response (Evacuate/Neutralize) D->E Yes F Safe Execution & Waste Disposal D->F No

Figure 1: Operational workflow and emergency logic for handling 4,4-difluoropiperidine derivatives.

Emergency Spill Response and Decontamination

In the event of a spill, immediate and calculated action is required to prevent exposure and environmental contamination.

  • Solid Spill Protocol:

    • Do not dry sweep. Causality: Dry sweeping mechanically aerosolizes the fluorinated powder, creating an immediate inhalation hazard.

    • Cover the spill with damp absorbent pads (using water or a compatible non-reactive solvent) to suppress dust generation.

    • Carefully scoop the wetted material using non-sparking tools into a compatible, sealable hazardous waste container.

  • Liquid/Solvated Spill Protocol:

    • Apply a universal chemical absorbent (e.g., vermiculite or amorphous silica) to the perimeter of the spill to prevent spreading, then cover the center.

    • Validation: The spill is considered successfully contained when no free liquid is visible and the absorbent material has fully clumped.

    • Decontaminate the surface with a mild acidic solution (e.g., 5% citric acid) to neutralize residual basic amine, followed by a thorough water wash ()[3].

Logistical Disposal Plan

Proper disposal is strictly governed by the chemical's elemental composition and must be integrated into your laboratory's waste management SOPs.

  • Categorization: 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine MUST be categorized as Halogenated Organic Waste .

  • Causality: The presence of the difluoro moiety dictates this classification. Standard incineration of non-halogenated waste does not reach the extreme temperatures required to safely break carbon-fluorine bonds, nor do those facilities possess the necessary alkaline scrubber systems to capture the resulting hydrogen fluoride (HF) gas. Mixing this compound with non-halogenated waste violates environmental regulations and poses severe facility risks[3].

  • Procedure: Collect all solid waste, contaminated PPE (gloves, wipes), and liquid reaction byproducts in clearly labeled, chemically compatible HDPE (High-Density Polyethylene) containers designated strictly for halogenated waste streams.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine." PubChem.[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.